molecular formula C11H10BrN B571871 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314760-71-8

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B571871
CAS No.: 1314760-71-8
M. Wt: 236.112
InChI Key: XAIQSXRKYAMDRT-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.112. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQSXRKYAMDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742710
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314760-71-8
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The methodology detailed herein is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Aryl Cyclopropane Carbonitriles

Substituted cyclopropanes are prevalent structural motifs in a wide array of natural products and biologically active compounds.[1] Their unique three-membered ring structure imparts specific conformational rigidity and electronic properties that are highly sought after in drug design. The incorporation of a cyclopropane ring can enhance metabolic stability and reduce lipophilicity when used as a bioisostere for groups like gem-dimethyl or phenyl.[2] The nitrile functionality further serves as a versatile chemical handle, readily convertible into other important functional groups such as amines, carboxylic acids, and amides, making nitrile-substituted cyclopropanes key intermediates in organic synthesis.[3]

The target molecule, this compound, combines these features with a substituted aromatic ring, offering multiple points for further chemical elaboration, making it a particularly useful scaffold for the synthesis of novel chemical entities.

Strategic Approach to Synthesis: Phase-Transfer Catalyzed Cycloalkylation

The most direct and efficient pathway for the synthesis of this compound involves the cycloalkylation of the corresponding substituted phenylacetonitrile. This method leverages the acidity of the benzylic proton, which can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic carbanion then undergoes a tandem reaction with a 1,2-dihaloalkane, in this case, 1,2-dibromoethane, to form the cyclopropane ring.

The use of a phase-transfer catalyst (PTC) is crucial for the success of this reaction, particularly when using an aqueous solution of a strong base like sodium hydroxide.[4] The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the arylacetonitrile occurs. This avoids the need for anhydrous conditions and expensive, moisture-sensitive bases, making the procedure more practical and scalable.

Reaction Mechanism

The reaction proceeds through a Michael-initiated ring closure mechanism.[1] The key steps are:

  • Deprotonation : The α-proton of the 4-bromo-3-methylphenylacetonitrile is abstracted by a strong base (facilitated by the PTC) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack (SN2) : The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

  • Intramolecular Cyclization (SN2) : The intermediate formed then undergoes a rapid intramolecular nucleophilic substitution, where the newly formed carbanion attacks the remaining carbon atom bearing a bromine, leading to the formation of the cyclopropane ring and elimination of the second bromide ion.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the alkylation of active methylene compounds.[4]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
4-Bromo-3-methylphenylacetonitrile499983-13-0212.061.0
1,2-Dibromoethane106-93-4187.861.1
Sodium Hydroxide (50% aqueous solution)1310-73-240.005.0
Benzyltriethylammonium Chloride (TEBAC)56-37-1227.770.05
Toluene108-88-392.14-
Diethyl Ether60-29-774.12-
Saturated Sodium Chloride Solution (Brine)7647-14-558.44-
Anhydrous Magnesium Sulfate7487-88-9120.37-
Step-by-Step Procedure
  • Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-bromo-3-methylphenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (0.05 eq).

  • Addition of Base : Add 50% aqueous sodium hydroxide solution (5.0 eq) to the flask.

  • Addition of Alkylating Agent : Begin vigorous stirring and add 1,2-dibromoethane (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring : After the addition is complete, continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Workup : Upon completion of the reaction, dilute the mixture with 100 mL of water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. The expected properties are:

PropertyValue
CAS Number 1314760-71-8
Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Appearance Off-white to pale yellow solid
Purity >98% (as determined by GC or HPLC)

Standard analytical techniques for confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify the characteristic nitrile (C≡N) stretching frequency.

Safety Precautions

  • 1,2-Dibromoethane is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents (toluene, diethyl ether) are flammable. Ensure all operations are performed away from ignition sources.

Visualizing the Process

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 4-Bromo-3-methylphenylacetonitrile D Cycloalkylation (25-30 °C, 4-6h) A->D B 1,2-Dibromoethane B->D C NaOH (50% aq.) TEBAC (PTC) Toluene C->D E Aqueous Workup Extraction with Et2O D->E F Drying & Concentration E->F G Silica Gel Chromatography F->G H 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile G->H

Caption: A flowchart illustrating the key stages of the synthesis.

Reaction Mechanism Diagram

G Start 4-Bromo-3-methylphenylacetonitrile Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Base + OH⁻ (from NaOH via PTC) Intermediate Intermediate Adduct Carbanion->Intermediate SN2 Attack Dibromoethane + 1,2-Dibromoethane FinalProduct 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile Intermediate->FinalProduct Intramolecular Cyclization (SN2) Bromide1 - Br⁻ Bromide2 - Br⁻

Caption: The mechanistic pathway of the cycloalkylation reaction.

Conclusion

The synthesis of this compound via phase-transfer catalyzed cycloalkylation of the corresponding phenylacetonitrile is a reliable and efficient method. This guide provides a detailed, practical protocol that can be readily implemented in a standard organic chemistry laboratory. The versatility of the product as a synthetic intermediate underscores the importance of this procedure for researchers in medicinal chemistry and related fields.

References

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (n.d.). National Institutes of Health. Retrieved from [Link]

  • α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). Figshare. Retrieved from [Link]

  • Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. (2019). PubMed. Retrieved from [Link]

  • This compound, 98% Purity, C11H10BrN, 1 gram. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

A Technical Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a specialized chemical intermediate. The guide is intended for researchers, medicinal chemists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust and validated synthetic protocol with mechanistic insights, and explores its potential as a versatile building block in modern organic synthesis and pharmaceutical research. Emphasis is placed on the strategic importance of its structural motifs—the arylcyclopropane core, the nitrile functional group, and the substituted phenyl ring—which offer multiple avenues for derivatization and incorporation into complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a molecule of significant interest for synthetic and medicinal chemistry. Its structure incorporates three key features that render it a valuable starting material:

  • The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring possesses substantial ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics, often described by the Walsh or Coulson-Moffitt models.[1][2] In medicinal chemistry, it is frequently used as a rigid, non-classical bioisostere for phenyl rings or gem-dimethyl groups to enhance metabolic stability, improve binding affinity, and fine-tune pharmacological profiles.[3][4]

  • The Quaternary Nitrile: The cyano group attached to a quaternary carbon provides a stable yet synthetically versatile handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems, making it a gateway to a wide array of chemical derivatives.

  • The Substituted Phenyl Ring: The 4-bromo and 3-methyl substitution pattern offers distinct opportunities for orthogonal functionalization. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5] The methyl group provides a point of steric influence and can modulate the electronic properties of the aromatic system.

This combination of features makes the title compound a highly adaptable scaffold for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides essential information for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 1314760-71-8[6]
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
IUPAC Name This compound[6]
Canonical SMILES CC1=C(C=C(C=C1)C2(CC2)C#N)BrN/A (Derived)
Appearance Typically a solid at room temperature (inferred from analogs)[7]

Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclopropane-1-carbonitriles is most commonly achieved via the cyclopropanation of the corresponding arylacetonitrile. This method relies on the deprotonation of the α-carbon, which is rendered acidic by the electron-withdrawing nitrile group, followed by a double alkylation with a 1,2-dielectrophile like 1,2-dibromoethane.

Proposed Synthetic Pathway

The reaction proceeds through a two-step, one-pot mechanism. First, a strong base deprotonates the benzylic position of the starting material, (4-Bromo-3-methylphenyl)acetonitrile, to form a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate undergoes a second, intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the remaining bromide to close the three-membered ring.

G reactant_node reactant_node reagent_node reagent_node product_node product_node condition_node condition_node sub (4-Bromo-3-methylphenyl)acetonitrile product 1-(4-Bromo-3-methylphenyl)- cyclopropane-1-carbonitrile sub->product 1. reagent1 1,2-Dibromoethane (BrCH₂CH₂Br) reagent1->product 2. reagent2 Strong Base (e.g., NaH, NaOH) reagent2->product 3. solvent Solvent (e.g., DMSO, THF) solvent->product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous cyclopropanations and should be adapted and optimized as necessary.

Materials:

  • (4-Bromo-3-methylphenyl)acetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase-Transfer Catalyst)

  • Toluene (as solvent)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Bromo-3-methylphenyl)acetonitrile (1.0 eq) and toluene.

  • Addition of Reagents: Add 1,2-dibromoethane (1.5 eq) and the phase-transfer catalyst, TBAB (0.05 eq), to the solution.

  • Initiation: While stirring vigorously, slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture. The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to facilitate the deprotonation.

  • Reaction: Heat the mixture to 50-60 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Add deionized water to dissolve the salts and dilute the mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons as a pair of multiplets in the upfield region (typically 1.0-2.0 ppm), a singlet for the methyl group (~2.4 ppm), and multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will feature the unique upfield signal of the cyclopropane CH₂ carbons (~15-25 ppm) and the quaternary cyclopropane carbon (~25-35 ppm). The nitrile carbon will appear downfield (~120 ppm), along with signals for the methyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is definitive for a molecule containing one bromine atom.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate. Its functional groups provide access to a multitude of second-generation molecules.

G start_node start_node product_node product_node reaction_node reaction_node start Core Molecule (C₁₁H₁₀BrN) acid Cyclopropyl Carboxylic Acid start->acid Hydrolysis (H₃O⁺) amine Cyclopropyl Methylamine start->amine Reduction (LiAlH₄, H₂) suzuki Bi-aryl or Heteroaryl Cyclopropane start->suzuki Suzuki Coupling (Pd cat., R-B(OH)₂) buchwald Arylamine Derivative start->buchwald Buchwald-Hartwig (Pd cat., R₂NH)

Caption: Potential synthetic transformations of the title compound.

  • Lead Optimization: The bromo-substituent is ideal for late-stage functionalization via Suzuki or other palladium-catalyzed couplings, enabling the rapid generation of an analog library to explore SAR.[5]

  • Scaffold Elaboration: The nitrile group can be converted into a primary amine via reduction (e.g., with LiAlH₄ or catalytic hydrogenation). This amine can then be used in amide bond formation, reductive amination, or the synthesis of nitrogen-containing heterocycles.

  • Pharmacophore Mimicry: The arylcyclopropane unit itself is a valuable pharmacophore found in numerous biologically active compounds, including enzyme inhibitors and CNS-active agents.[3][8]

Safety, Handling, and Storage

While specific toxicology data for this compound is not widely available, it should be handled with the standard precautions for research chemicals. Based on analogous structures like 1-(4-Bromophenyl)cyclopropanecarbonitrile, the compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[9]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its carefully designed structure offers multiple, orthogonal sites for chemical modification, making it an asset for projects in medicinal chemistry and materials science. The synthetic route is accessible through established cyclopropanation methodologies, and its characterization is straightforward using standard analytical techniques. Researchers and drug development professionals can leverage this compound as a versatile platform to accelerate the discovery and development of novel molecules.

References

  • Appr-tech. 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. [Link]

  • Cenmed Enterprises. 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (C007B-455805). [Link]

  • Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]

  • Organic Syntheses. Bromocyclopropane. [Link]

  • ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • National Institutes of Health. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Wiley Online Library. Structure and Reactivity of the Cyclopropane Species. [Link]

  • Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]

  • PubChem. Cyclopropanecarbonitrile. [Link]

  • National Institutes of Health. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation. [Link]

  • National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Examples of polycyclic α‐aryl cyclopropanes with bioactive properties. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Wikipedia. Cyclopropane. [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • MilliporeSigma. CAS 5593-70-4. [Link]

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Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted aryl cyclopropane that serves as a valuable building block in synthetic and medicinal chemistry. The unique combination of a strained cyclopropane ring, a versatile nitrile group, and a functionalized aromatic ring makes this compound a subject of interest for the development of novel chemical entities. This document details its physicochemical properties, spectroscopic signature, potential synthetic routes, chemical reactivity, and applications in drug discovery. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics and potential.

Introduction to this compound

This compound belongs to the class of aryl cyclopropanes, which are increasingly recognized for their significant contributions to drug design. The cyclopropyl group is not merely a passive scaffold; its unique electronic properties and conformational rigidity can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1] The high strain energy and inherent stability of the cyclopropane ring make it a versatile C3 building block in organic synthesis.[2][3]

The incorporation of a nitrile (C≡N) group adds another layer of functionality. The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a key element in covalent inhibitors.[4] Furthermore, the bromo-methyl substituted phenyl ring provides a handle for further chemical modification, most notably through metal-catalyzed cross-coupling reactions, allowing for the exploration of a broad chemical space.

This guide will systematically deconstruct the properties and potential of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1314760-71-8[5]
Molecular Formula C₁₁H₁₀BrN[6]
Molecular Weight 236.11 g/mol
Appearance Not specified; likely a solidInferred
Purity Commercially available up to 98%[6]
Solubility Not empirically determined; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred
Melting/Boiling Point Data not publicly available.

Below is the chemical structure of the compound.

Caption: Molecular Structure of the Topic Compound.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their splitting patterns (doublets, doublet of doublets) will be dictated by their coupling to each other.

    • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, likely in the δ 2.0-2.5 ppm region.[7]

    • Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex multiplets in the upfield region (typically δ 1.0-2.0 ppm), a characteristic feature of this ring system.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Nitrile Carbon (-C≡N): A signal in the δ 115-125 ppm range is characteristic of a nitrile carbon.

    • Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons attached to the bromine and the cyclopropyl group will have characteristic shifts.

    • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20 ppm.

    • Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear at relatively low chemical shifts, with the quaternary carbon (attached to the phenyl and nitrile groups) being more downfield than the two CH₂ carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Approaches

A potential retrosynthetic analysis suggests that the molecule could be assembled from 4-bromo-3-methylaniline or a related derivative. For instance, a synthetic pathway could involve the conversion of a 4-bromo-3-methyl-substituted styrene derivative to the corresponding cyclopropane. The nitrile group can be introduced via various methods, including the reaction of a suitable precursor with a cyanide source. A general procedure for the synthesis of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, starts from 4-bromo-3-methyl aniline, indicating the commercial availability of key starting materials.[9]

Chemical Reactivity

The molecule possesses three key functional domains that dictate its reactivity:

  • Aryl Bromide: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amine groups) via reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, making it an excellent scaffold for building molecular diversity.

  • Cyclopropane Ring: Although generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or via photocatalytic single-electron oxidation.[2][3][10] This reactivity can be harnessed to synthesize 1,3-difunctionalized compounds.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a different set of functional groups, further expanding the synthetic utility of the core molecule.

start 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile suzuki Suzuki Coupling start->suzuki Aryl Bromide Reactivity buchwald Buchwald-Hartwig Amination start->buchwald ring_opening Ring-Opening Reaction start->ring_opening Cyclopropane Reactivity nitrile_hydrolysis Nitrile Hydrolysis start->nitrile_hydrolysis Nitrile Group Reactivity nitrile_reduction Nitrile Reduction start->nitrile_reduction prod1 Bi-aryl or Alkylated Derivatives suzuki->prod1 prod2 Aryl Amine Derivatives buchwald->prod2 prod3 1,3-Difunctionalized Products ring_opening->prod3 prod4 Carboxylic Acid or Amide Derivatives nitrile_hydrolysis->prod4 prod5 Primary Amine Derivatives nitrile_reduction->prod5

Caption: Key Reactivity Pathways of the Topic Compound.

Applications in Drug Discovery and Development

The structural motifs within this compound are highly relevant in modern drug discovery.

  • The Cyclopropyl Fragment: This group is often used as a "bioisostere" for other groups like phenyl or gem-dimethyl. Its rigid nature can lock a molecule into a bioactive conformation, improving binding affinity to a target protein.[1] Furthermore, cyclopropyl groups can enhance metabolic stability by blocking sites of oxidation, increase cell permeability, and reduce plasma clearance, thereby improving the overall pharmacokinetic profile of a drug candidate.[1][11]

  • The Nitrile Group: As a polar group and a potent hydrogen bond acceptor, the nitrile can form crucial interactions within a protein's active site.[4] Its linear geometry and small size allow it to fit into tight binding pockets. It is found in drugs targeting a wide range of diseases, acting as a key component for enzyme inhibition.[4]

The combination of these features makes this compound and its derivatives attractive starting points for lead optimization campaigns in various therapeutic areas.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

  • General Hazards: This compound is a brominated organic compound and a nitrile. Brominated compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[12][13] Nitriles as a class can be toxic.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

  • Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16] Avoid direct contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucially, users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before commencing any work.

Experimental Protocols (Exemplary)

To ensure the identity and purity of a research compound like this, a series of analytical experiments are required. The following workflow and protocol are representative of a self-validating system for chemical characterization.

G cluster_0 Characterization Workflow A Obtain Sample of 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile B Prepare Sample for NMR (dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS) A->B E Acquire High-Resolution Mass Spectrum (HRMS) A->E Parallel Analysis C Acquire ¹H and ¹³C NMR Spectra B->C D Analyze NMR Data: - Check chemical shifts - Verify splitting patterns - Integrate proton signals C->D H Confirm Structure and Purity D->H F Analyze MS Data: - Confirm molecular ion peak - Verify Br isotopic pattern (M, M+2) E->F F->H G Assess Purity (e.g., via HPLC or qNMR) G->H

Caption: Logical Workflow for Compound Characterization.

Protocol: ¹H NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at δ 0.00 ppm.[17]

  • Dissolution: Cap the NMR tube and gently invert it several times or vortex briefly until the sample is completely dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Set up the experiment to acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

  • Data Acquisition: Run the experiment.

  • Data Processing: After acquisition, perform a Fourier transform on the raw data. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Interpretation:

    • Identify the solvent peak (residual CHCl₃ in CDCl₃ at ~δ 7.26 ppm).

    • Integrate all peaks to determine the relative ratios of protons. The integral ratios should correspond to the number of protons in each environment (e.g., 3H for aromatic, 3H for methyl, 4H for cyclopropyl).

    • Analyze the chemical shifts and splitting patterns to confirm that they match the expected structure as described in Section 3.1.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal and materials chemistry. Its structure combines the advantageous properties of the cyclopropyl and nitrile moieties with the synthetic versatility of an aryl bromide. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher aiming to leverage this compound in the synthesis of novel, high-value molecules. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

  • PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available at: [Link]

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  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • National Research Council. LCSS: BROMINE. Available at: [Link]

  • YouTube. Bromination safety. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

  • Fisher Scientific. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. Available at: [Link]

  • National Institutes of Health. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Available at: [Link]

  • Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available at: [Link]

  • ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane... Available at: [Link]

  • Organic Syntheses. Bromocyclopropane. Available at: [Link]

  • National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Available at: [Link]

  • Organic Spectroscopy International. 1-Bromo-3-phenylpropane. Available at: [Link]

  • PubMed. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Available at: [Link]

  • Royal Society of Chemistry. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Available at: [Link]

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  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

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In-Depth Technical Guide: Structure Elucidation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (Figure 1) presents a unique structural motif, combining a substituted aromatic ring with a strained cyclopropane system and a cyano group. Such compounds are of significant interest as building blocks in medicinal chemistry due to the conformational rigidity and metabolic stability often conferred by the cyclopropane ring.[1] This guide provides a comprehensive, in-depth analysis of the methodologies and logical processes required for the unambiguous structure elucidation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the predictive analysis of its spectroscopic data and outline a plausible synthetic pathway, demonstrating how a confluence of analytical techniques leads to confident structural assignment.

Predicted Spectroscopic Data & Rationale

The elucidation of a novel molecular structure is a puzzle solved by the convergence of multiple spectroscopic techniques. Based on the constituent functional groups of this compound, we can predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is anticipated to be highly informative. The protons on the cyclopropane ring are expected to appear in the highly shielded (upfield) region of the spectrum, a characteristic feature of these strained ring systems.[2][3] The aromatic protons will reside in the downfield region, with their splitting patterns dictated by their substitution pattern.

  • Aromatic Protons (δ 7.0-8.0 ppm): The trisubstituted benzene ring will give rise to a distinct set of signals. The proton ortho to the bromine atom is expected to be a doublet, while the other two protons will likely appear as a doublet and a doublet of doublets, depending on their coupling constants.

  • Methyl Protons (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

  • Cyclopropane Protons (δ 1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet. Due to the geminal and cis/trans relationships, they will split each other, resulting in a characteristic pattern.

The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

  • Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

  • Nitrile Carbon (δ ~120 ppm): The carbon of the cyano group typically appears in this region.

  • Quaternary Carbon (δ ~25-35 ppm): The spiro carbon of the cyclopropane ring attached to the aromatic ring and the nitrile group will be a singlet.

  • Cyclopropane Carbons (δ ~15-25 ppm): The two methylene carbons of the cyclopropane ring will appear in the upfield region.

  • Methyl Carbon (δ ~20 ppm): The methyl carbon will resonate in the typical aliphatic region.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0m3H
Methyl-H~2.4s3H
Cyclopropane-H1.0 - 2.0m4H
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic-C120 - 145
Nitrile-C~120
Quaternary-C25 - 35
Cyclopropane-C15 - 25
Methyl-C~20
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[4]

  • C-H Stretch (Aromatic): Signals will appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition.

  • Molecular Ion Peak: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.[5] For C₁₁H₁₀BrN, the expected molecular weight is approximately 236.11 g/mol .[6][7]

  • Fragmentation Pattern: High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.[8][9] Fragmentation would likely involve the loss of the bromine atom, the cyano group, and cleavage of the cyclopropane ring. The analysis of these fragments can provide further structural confirmation.

Plausible Synthetic Pathway

Understanding the synthetic route to a compound can provide valuable context for its structure. A plausible synthesis of this compound could commence from commercially available 4-bromo-3-methylaniline.

Synthetic_Pathway A 4-Bromo-3-methylaniline B 4-Bromo-3-methylbenzenediazonium chloride A->B  NaNO₂, HCl   C 4-Bromo-3-methylbenzonitrile B->C  CuCN   D 1-(4-Bromo-3-methylphenyl)ethan-1-one C->D  CH₃MgBr, then H₃O⁺   E This compound D->E  1. TosMIC, NaH  2. H₂O  

Caption: Plausible synthetic route for this compound.

Protocol:

  • Diazotization: 4-Bromo-3-methylaniline is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile functionality, yielding 4-bromo-3-methylbenzonitrile.

  • Grignard Reaction: The benzonitrile undergoes a Grignard reaction with methylmagnesium bromide, followed by acidic workup, to produce 1-(4-bromo-3-methylphenyl)ethan-1-one.[10]

  • Cyclopropanation: The ketone is then subjected to a reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base like sodium hydride, which is a known method for converting ketones to cyclopropyl nitriles.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound would follow a logical workflow, integrating the data from the aforementioned analytical techniques.

Elucidation_Workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Integration MS Mass Spectrometry (MS) - Molecular Ion (M, M+2) - High Resolution (HRMS) MS_Interp MS Interpretation - Confirm Molecular Formula - Isotopic Pattern confirms Br MS->MS_Interp IR Infrared (IR) Spectroscopy - C≡N stretch - Aromatic C-H - C-Br stretch IR_Interp IR Interpretation - Confirm functional groups (CN, Ar, Br) IR->IR_Interp NMR ¹H & ¹³C NMR - Chemical Shifts - Coupling Constants - Integration NMR_Interp NMR Interpretation - Establish C-H framework - Confirm connectivity NMR->NMR_Interp Structure Final Structure Confirmation 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Workflow Explanation:

  • Mass Spectrometry: The initial analysis by MS would confirm the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.[5][11][12][13] HRMS would provide the elemental formula, C₁₁H₁₀BrN.

  • Infrared Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: the nitrile (C≡N), the aromatic ring, and the carbon-bromine bond.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra would provide the detailed connectivity of the molecule. The upfield signals in the ¹H NMR would be indicative of the cyclopropane ring.[2] 2D NMR experiments, such as COSY and HSQC, would be employed to definitively assign the proton and carbon signals and establish the connectivity between the aromatic, methyl, and cyclopropyl moieties.

  • Data Integration: The final and most critical step is the integration of all spectroscopic data. The molecular formula from MS, the functional groups from IR, and the detailed connectivity from NMR would all converge to provide an unambiguous confirmation of the structure as this compound.

This systematic approach, grounded in the fundamental principles of spectroscopic analysis and synthetic chemistry, ensures the highest level of confidence in the structural assignment of novel chemical entities.

References

  • Bláha, J. et al. (2018). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Reddy, K. S. et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. Available at: [Link]

  • Al-Adnani, A. et al. (2015). 1H (a) and 13C NMR spectra of 4 (b). ResearchGate. Available at: [Link]

  • Reddy, K. S. et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information (2024). Cyclopropanecarbonitrile. PubChem Compound Database. Available at: [Link]

  • Ojala, S. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • Ojala, S. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

  • Ruiz, A. et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed. Available at: [Link]

  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Rossi, S. et al. (2021). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Figshare. Available at: [Link]

  • Ojala, S. et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%. Fisher Scientific. Available at: [Link]

  • Meek, J. S., & Osuga, D. T. (1973). Bromocyclopropane. Organic Syntheses. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]

  • Wikipedia. (n.d.). Bromine. Available at: [Link]

  • Khan, I. et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Institutes of Health. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. Available at: [Link]

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IUPAC name for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule possessing a unique combination of structural motifs highly relevant to modern medicinal chemistry. The document delineates its physicochemical properties, proposes a detailed synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the potential of this compound as a valuable scaffold in drug discovery, drawing on the established roles of its constituent fragments—the cyclopropyl ring, the nitrile pharmacophore, and the substituted bromophenyl group. This guide is intended to serve as a foundational resource for researchers investigating this and structurally related compounds for the development of novel therapeutics.

Introduction: A Scaffold of Pharmacological Interest

In the landscape of drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. This compound emerges as a compound of significant interest, not from a long history of application, but from the potent synergy of its chemical architecture. Each component of the molecule—the cyclopropyl ring, the nitrile group, and the halogenated aromatic system—contributes distinct properties that have been successfully exploited in numerous clinical and preclinical drug candidates.[1][2][3]

The Cyclopropyl Moiety: A Bioisostere for Enhanced Performance

The cyclopropane ring is far more than a simple saturated carbocycle; it is a versatile modulator of pharmacological properties.[2] Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity to a target receptor in an entropically favorable manner.[1] The unique electronic nature of its strained C-C bonds, which possess significant π-character, allows it to act as a bioisostere for double bonds or phenyl rings.[1][3] Critically for drug development, the incorporation of a cyclopropyl group often improves metabolic stability by shielding adjacent functional groups from enzymatic degradation and can enhance membrane permeability, reduce plasma clearance, and improve oral bioavailability.[1][3]

The Nitrile Group: A Versatile and Potent Pharmacophore

The nitrile (-C≡N) group is a key pharmacophore present in over 30 approved pharmaceutical agents.[4] Its strong dipole moment and linear geometry allow it to serve as an effective hydrogen bond acceptor, often mimicking the carbonyl group of amides or ketones in interactions with biological targets.[4] For example, in selective aromatase inhibitors, the nitrile group is essential for binding and inhibition.[4] While generally robust and resistant to metabolic degradation, the nitrile can also be designed to act as a reversible covalent inhibitor, as seen in certain dipeptidyl peptidase (DPP-IV) inhibitors for diabetes treatment.[4] Its inclusion in a molecule can significantly enhance potency and modulate physicochemical properties.

The 4-Bromo-3-methylphenyl System: A Vector for Specificity and Potency

The substituted aromatic ring provides the primary scaffold for orienting the other functional groups. The bromine atom, a common halogen in drug design, can increase potency through halogen bonding, a specific non-covalent interaction with protein targets. It also enhances lipophilicity, which can improve membrane permeability. The methyl group provides a subtle steric and electronic modification that can fine-tune binding specificity and mitigate off-target effects. This specific substitution pattern is found in various biologically active compounds, including those with antibacterial properties.[5]

Physicochemical Properties and Identification

The foundational data for this compound is summarized below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1314760-71-8[6]
Molecular Formula C₁₁H₁₀BrNN/A
Molecular Weight 236.11 g/mol
Appearance (Predicted) White to off-white solidN/A

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly effective and logical approach involves the cyclopropanation of a substituted phenylacetonitrile derivative. This method is advantageous due to the commercial availability of starting materials and the robust nature of the reactions involved.

Retrosynthetic Analysis

The key disconnection is at the cyclopropane ring, which can be formed via a nucleophilic substitution reaction between an α-carbanion of a phenylacetonitrile and a 1,2-dihaloethane. This strategy is well-documented for related structures.[7]

G product 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile intermediate 2-(4-Bromo-3-methylphenyl) acetonitrile product->intermediate Cyclopropanation reagent1 1,2-Dibromoethane + Base (e.g., NaOH) product->reagent1 start1 4-Bromo-3-methyl benzyl bromide intermediate->start1 Cyanation start2 Sodium Cyanide intermediate->start2 start3 4-Bromo-3-methyltoluene start1->start3 Benzylic Bromination reagent2 N-Bromosuccinimide (NBS), Initiator start1->reagent2

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methodologies for benzylic bromination, cyanation, and subsequent cyclopropanation.[7]

Step 1: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

  • Benzylic Bromination: To a solution of 4-bromo-3-methyltoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02 eq).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct and wash with the solvent. Concentrate the filtrate under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide.

  • Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or acetone. Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Purification: Quench the reaction by pouring it into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in a suitable solvent (e.g., acetonitrile or THF), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).[7]

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) dropwise while vigorously stirring the mixture. An exothermic reaction is expected; maintain the temperature below 30°C using an ice bath.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the mixture with water and extract with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization to afford the final compound.

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. This ensures the reliability of any subsequent biological data.

G cluster_0 Analytical Workflow cluster_1 Techniques Crude Crude Product (Post-Synthesis) Purify Purification (Column Chromatography) Crude->Purify Identity Structural Confirmation Purify->Identity Purity Purity Assessment (≥95%) Identity->Purity NMR ¹H & ¹³C NMR Identity->NMR MS GC-MS or LC-MS Identity->MS Final Qualified Compound Purity->Final HPLC HPLC-UV Purity->HPLC

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic protons on the trisubstituted ring will appear as complex multiplets in the ~7.0-7.5 ppm region. The methyl group protons will present as a singlet around ~2.4 ppm. The four cyclopropyl protons will appear as two distinct multiplets in the upfield region, typically between 1.0-2.0 ppm, due to their diastereotopic nature.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the nitrile carbon (~120 ppm), the quaternary cyclopropyl carbon attached to the phenyl ring, and the two CH₂ carbons of the cyclopropane ring at high field strength.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the molecular weight and provides fragmentation data.[8]

  • Protocol:

    • Sample Prep: Prepare a 1 mg/mL solution of the compound in dichloromethane.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Expected Results: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 235 and a characteristic M+2 peak at m/z 237 of nearly equal intensity, which is the isotopic signature of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[8]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Validation: Purity is calculated from the peak area percentage. A compound is typically considered suitable for biological screening if its purity is ≥95%.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a building block or lead compound in drug discovery programs. Its structure suggests several promising avenues for investigation.

Rationale as a Scaffold for Novel Therapeutics

The combination of a rigid cyclopropyl linker and a versatile nitrile pharmacophore attached to a tunable aromatic ring makes this molecule an ideal starting point for library synthesis. The bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid exploration of the chemical space around the core scaffold.

Potential Biological Targets and Therapeutic Areas
  • Oncology: Bromophenol derivatives have demonstrated anticancer activities, and the nitrile group is a known feature in kinase inhibitors.[9] This scaffold could be explored for activity against various cancer cell lines.

  • Neuroscience: The conformational rigidity imparted by the cyclopropyl group is a desirable trait for central nervous system (CNS) targets, where specific receptor subtype selectivity is crucial. The overall lipophilicity of the molecule may also aid in crossing the blood-brain barrier.[1]

  • Infectious Diseases: Phenylacetonitrile derivatives have been investigated for antimicrobial properties. The unique structure of this compound could be screened against a panel of bacterial and fungal pathogens, including drug-resistant strains.[5]

  • Metabolic Diseases: Given the role of nitriles in DPP-IV inhibitors, this scaffold could be investigated for activity against targets involved in metabolic regulation.[4]

Conclusion

This compound represents a molecule of high potential for medicinal chemists and drug discovery professionals. It is built from three validated, high-impact structural motifs that together offer a compelling profile of metabolic stability, conformational rigidity, and versatile chemical functionality. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Further investigation into its biological activities is highly warranted and could lead to the development of novel therapeutic agents across multiple disease areas.

References

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  • Thermo Scientific Alfa Aesar. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. [Link]

  • National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Organic Syntheses. Bromocyclopropane. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • National Institutes of Health. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

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Spectroscopic Unveiling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a compound of interest in synthetic chemistry and drug discovery. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. The methodologies presented are grounded in established spectroscopic principles, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

This compound possesses a unique combination of a substituted aromatic ring, a strained cyclopropane moiety, and a nitrile functional group. This distinct architecture gives rise to characteristic spectral features that are invaluable for its identification and characterization. The molecular formula is C₁₁H₁₀BrN, and the molecular weight is approximately 236.11 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methyl, and cyclopropyl protons.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7d1HAromatic H (ortho to Br)
~ 7.2 - 7.4dd1HAromatic H (ortho to C(CN))
~ 7.0 - 7.2d1HAromatic H (meta to Br)
~ 2.4s3H-CH₃
~ 1.5 - 1.7m2HCyclopropyl CH₂
~ 1.2 - 1.4m2HCyclopropyl CH₂

The aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.[3] The substitution pattern on the aromatic ring will lead to a complex splitting pattern, likely a set of doublets and a doublet of doublets. The proton ortho to the bromine atom will be shifted downfield due to the electronegativity of the halogen.[4] The methyl protons will likely appear as a singlet around δ 2.0-3.0 ppm, a typical region for benzylic protons.[3] The cyclopropyl protons will be in the upfield region, and their strained environment often leads to complex multiplets.[5][6]

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 135 - 145Aromatic C (quaternary)
~ 125 - 135Aromatic CH
~ 120 - 125Aromatic C-Br
~ 118 - 122-C≡N
~ 20 - 25-CH₃
~ 15 - 20Cyclopropyl CH₂
~ 10 - 15Cyclopropyl C (quaternary)

Aromatic carbons typically resonate in the δ 120-150 ppm range.[3] The carbon attached to the bromine atom will be influenced by the halogen's electronegativity. The nitrile carbon is expected to appear around δ 118-122 ppm. The carbons of the cyclopropane ring will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions

The IR spectrum of this compound will be dominated by the stretching vibration of the nitrile group.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 3000 - 2850MediumAliphatic C-H stretch (cyclopropyl & methyl)
~ 2240 - 2220Sharp, StrongC≡N stretch (conjugated)
~ 1600 - 1450Medium-StrongAromatic C=C stretch
Below 1000Medium-StrongC-Br stretch and aromatic C-H bending

The most prominent and diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) around 2240-2220 cm⁻¹.[8][9] Conjugation with the aromatic ring typically lowers the stretching frequency compared to saturated nitriles.[9][10] The spectrum will also show C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and cyclopropyl groups (below 3000 cm⁻¹).[11] The region from 1600-1450 cm⁻¹ will contain absorptions due to the carbon-carbon stretching vibrations within the aromatic ring.[11] The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations, including the C-Br stretch.[11]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the compound in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectral Data:

m/zRelative AbundanceAssignment
235/237Moderate[M]⁺ and [M+2]⁺ (molecular ions)
156High[M - Br]⁺
130Moderate[M - Br - CN]⁺
115Moderate[C₉H₇]⁺

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[12] This results in two molecular ion peaks of similar intensity, M and M+2, at m/z 235 and 237, respectively.[12][13] This isotopic signature is a key identifier for bromine-containing compounds.[13][14]

A common fragmentation pathway involves the loss of the bromine atom, leading to a significant peak at m/z 156. Further fragmentation could involve the loss of the nitrile group, resulting in a fragment at m/z 130.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a high-energy method that often leads to extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow and Structure

To better illustrate the processes and molecular features discussed, the following diagrams have been generated.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification product 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure characterization Compound Characterization structure->characterization

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Molecular structure of the target compound.

G M [M]⁺˙ m/z 235/237 M_Br [M - Br]⁺ m/z 156 M->M_Br - Br˙ M_Br_CN [M - Br - CN]⁺ m/z 130 M_Br->M_Br_CN - CN˙ C9H7 [C₉H₇]⁺ m/z 115 M_Br_CN->C9H7 - CH₃˙

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The synergistic application of NMR, IR, and mass spectrometry provides a robust framework for the comprehensive characterization of this compound. The predicted spectral data, grounded in established chemical principles, offer a clear roadmap for researchers working with this and structurally related compounds. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained, facilitating confident structural elucidation and paving the way for further applications in chemical and pharmaceutical research.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.
  • Revision Note. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry).
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern.
  • ACS Publications. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • University of Sheffield. (n.d.). (Br) Bromine NMR.
  • PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 98% Purity.
  • Sinfoo Biotech. (n.d.). This compound.
  • Thermo Scientific Alfa Aesar. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%.
  • BenchChem. (n.d.). Spectroscopic Analysis of Cyclopropene and Its Derivatives: A Technical Guide.
  • Biomall. (n.d.). This compound, 100mg.
  • Organic Syntheses. (n.d.). Bromocyclopropane.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6.

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A Technical Guide to the Procurement and Quality Assessment of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile is a sophisticated chemical building block of increasing importance in medicinal chemistry and drug discovery. Its unique structural motifs—the strained cyclopropyl ring, the versatile brominated phenyl group, and the polar nitrile—offer a powerful combination for developing novel therapeutic agents. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines a rigorous workflow for supplier qualification, and details essential protocols for in-house quality control and verification. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require high-quality, reliable starting materials to ensure the integrity and success of their research and development programs.

Introduction: The Strategic Value of the Cyclopropylnitrile Moiety in Drug Design

The design of small-molecule drugs is a complex process of optimizing potency, selectivity, and pharmacokinetic properties. The title compound, this compound (CAS Number: 1314760-71-8), has emerged as a valuable scaffold precisely because it addresses several of these key challenges simultaneously.

  • The Cyclopropyl Fragment: The cyclopropane ring is far more than a simple saturated linker. Its inherent ring strain and unique electronic properties confer significant advantages upon a parent molecule. It can enhance metabolic stability, improve binding potency by enforcing a specific conformation, increase brain permeability, and reduce plasma clearance.[1][2] The use of this "bioisostere" for other groups like gem-dimethyl or phenyl rings is a well-established strategy to navigate common roadblocks in drug discovery.[1][2]

  • The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is a versatile and surprisingly biocompatible functional group.[3] It is a strong dipole and can act as a hydrogen bond acceptor, often mimicking the carbonyl group of amides or ketones in interactions with protein targets.[3] Furthermore, the nitrile group is generally robust and not readily metabolized, ensuring it remains intact within the final drug molecule.[3]

  • The Substituted Phenyl Ring: The 4-bromo-3-methylphenyl moiety serves as a crucial anchor and a handle for synthetic elaboration. The bromine atom is a prime functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity and the exploration of Structure-Activity Relationships (SAR).[4]

Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in its proper handling, storage, and use.

PropertyValueSource
CAS Number 1314760-71-8[5][6]
Molecular Formula C₁₁H₁₀BrN-
Molecular Weight 236.11 g/mol [6]
IUPAC Name This compound-
Appearance Typically an off-white to yellow solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone)General Knowledge

Commercial Supplier Landscape

The procurement of high-purity building blocks is critical for reproducible research. Below is a summary of commercially available sources for this compound. It is crucial to distinguish this compound from its fluorinated analogs, such as 1-(4-Bromo-3-fluoro phenyl)cyclopropanecarbonitrile, which are more widely listed but are fundamentally different reagents.[7][8][9][10]

Supplier/BrandDistributorCatalog NumberOffered QuantitiesTypical Lead Time
Toronto Research Chemicals BiomallB697453-100mg100 mg5-6 Weeks[5]
Merck (Sigma-Aldrich) -Not specifiedProduct listedInquire for details[6]

Note: The supplier landscape is dynamic. Researchers should always verify current availability and request a detailed Certificate of Analysis (CoA) before purchase.

Supplier Selection and Qualification Workflow

Choosing a supplier should not be based on cost alone. A systematic qualification process ensures that the material received is reliable, consistent, and meets the stringent requirements of drug development.

cluster_workflow Supplier Qualification Workflow A Identify Potential Suppliers (e.g., TRC, Merck) B Request Technical Documentation (CoA, Purity Specs, SDS) A->B C Review Documentation - Purity ≥95%? - Analytical methods valid? B->C D Order Evaluation Sample C->D Docs OK H Reject Supplier and Re-evaluate Options C->H Docs Not OK E Perform In-House QC (See Section 6.0) D->E F Decision Point E->F G Approve Supplier for Project Use F->G QC Pass F->H QC Fail cluster_qc In-House QC Workflow Start Receive Material & Log Batch Vis 1. Visual & Physical Inspection (Color, Form) Start->Vis NMR 2. Identity Confirmation (¹H NMR Spectroscopy) Vis->NMR HPLC 3. Purity Assessment (RP-HPLC-UV) NMR->HPLC Spec 4. Data Analysis - Compare to Reference - Purity ≥ Specification? HPLC->Spec Decision Accept or Reject Batch Spec->Decision Accept Release to Inventory Decision->Accept Pass Reject Quarantine & Contact Supplier Decision->Reject Fail

Caption: A sequential workflow for the quality control testing of incoming starting materials.

Objective

To confirm the identity and assess the purity of an incoming batch of this compound.

Materials & Equipment
  • NMR Spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated Chloroform (CDCl₃) with TMS

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • Analytical balance, vials, syringes, and filters

Step-by-Step Methodology

Part A: Identity Confirmation via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquisition: Acquire a proton NMR spectrum. Key signals to verify are:

    • Aromatic protons (multiplets, ~7.0-7.6 ppm).

    • Methyl group protons (singlet, ~2.4 ppm).

    • Cyclopropyl protons (multiplets, ~1.5-2.0 ppm).

  • Analysis: Compare the acquired spectrum against a known reference spectrum or theoretical prediction. The chemical shifts, integration values, and coupling patterns must match to confirm the structure.

Part B: Purity Assessment via Reverse-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at approximately 1 mg/mL. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The acceptance criterion should be ≥95% unless otherwise specified for the project.

Applications in Medicinal Chemistry

The primary value of this compound is its role as an intermediate for creating more complex molecules. The aryl bromide is the key reactive site for building diversity. Researchers can employ a variety of powerful and well-documented cross-coupling reactions to modify this position. For instance, a Suzuki coupling with an appropriate boronic acid can be used to introduce new aryl or heteroaryl groups, a common strategy for exploring the binding pocket of a biological target. [4]This allows for the rapid generation of a library of analogs for SAR studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a high-value building block for modern pharmaceutical research, offering access to unique chemical space. While the number of direct commercial suppliers appears limited, reliable sources exist. For any research program, however, the integrity of the results is directly linked to the quality of the starting materials. Therefore, implementing a robust supplier qualification workflow and performing rigorous, in-house QC on every batch are not optional procedures but are fundamental to achieving scientific excellence and advancing the development of new medicines.

References

  • 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile manufacturers and suppliers. LookChem. [Link]

  • Bromocyclopropane. Organic Syntheses. [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Figshare. [Link]

  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. Thermo Scientific Alfa Aesar. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Institutes of Health (PMC). [Link]

  • 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. Cenmed Enterprises. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. National Institutes of Health (PubMed). [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (PMC). [Link]

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Retrosynthetic Analysis and Synthetic Strategy for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1-arylcyclopropane-1-carbonitrile scaffold represents a valuable structural motif in medicinal chemistry and materials science, combining the conformational rigidity of a cyclopropane ring with the synthetic versatility of a nitrile group. This guide provides an in-depth retrosynthetic analysis for a specific derivative, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile. We dissect the target molecule to propose two distinct and viable synthetic pathways: a Michael-Initiated Ring Closure (MIRC) strategy and a route based on the Kulinkovich hydroxycyclopropanation. This document offers a detailed examination of the causality behind strategic choices, step-by-step experimental protocols for the recommended MIRC pathway, and mechanistic insights, grounded in authoritative scientific literature to ensure accuracy and reproducibility for researchers in drug development and organic synthesis.

Introduction to the Target Molecule

The target molecule, this compound, possesses several key features that make its synthesis a subject of interest. The core structure contains a quaternary carbon center, which is often a challenging stereocenter to construct. The cyclopropane ring introduces conformational constraint and metabolic stability, properties frequently sought in pharmaceutical candidates. The aryl halide (bromide) and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, reductions, or hydrolysis, making this molecule an attractive building block for creating diverse chemical libraries.

This guide explores the logical deconstruction of this target to reveal efficient pathways for its construction from simple, commercially available precursors. The analysis prioritizes strategies that are robust, high-yielding, and grounded in well-established organic transformations.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures (synthons) without assuming any specific starting materials. We will explore two primary disconnections for the target molecule.

Pathway A: Michael-Initiated Ring Closure (MIRC) Approach

The most direct disconnection for the cyclopropane ring involves a tandem alkylation-cyclization sequence, a variant of the Michael-Initiated Ring Closure (MIRC) strategy.[1][2] This pathway is predicated on forming the three-membered ring from an acyclic precursor by creating two carbon-carbon bonds in a single synthetic operation.

The disconnection breaks the C1-C2 and C2-C3 bonds of the cyclopropane ring, envisioning a reaction between an arylacetonitrile anion and a two-carbon electrophile bearing two leaving groups, such as 1,2-dibromoethane. This approach is attractive due to its convergency and reliance on a simple, symmetrical C2-building block.

G TM Target Molecule 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile PrecursorA (4-Bromo-3-methylphenyl)acetonitrile + 1,2-Dibromoethane TM->PrecursorA C-C Disconnection (MIRC) ArylToluene 4-Bromo-3-methyltoluene PrecursorA->ArylToluene FGI (Nitrile Formation)

Caption: Retrosynthetic analysis via the MIRC pathway.

Pathway B: The Kulinkovich Hydroxycyclopropanation Route

An alternative and elegant strategy involves forming a cyclopropanol intermediate, which can then be converted to the target nitrile. The Kulinkovich reaction provides a powerful method for synthesizing 1-substituted cyclopropanols directly from carboxylic esters.[3][4][5][6] This disconnection strategy focuses on transforming the nitrile group back to a more accessible precursor, the hydroxyl group.

This pathway disconnects the C-CN bond via a functional group interconversion (FGI) to reveal a 1-arylcyclopropanol. This intermediate is then disconnected via the Kulinkovich transform into an aryl ester and a Grignard reagent. The final conversion of the hydroxyl to the nitrile proceeds via nucleophilic substitution.

G TM Target Molecule 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile Cyclopropanol 1-(4-Bromo-3-methylphenyl) cyclopropan-1-ol TM->Cyclopropanol FGI (Nitrile <- Hydroxyl) Ester Methyl 4-bromo-3-methylbenzoate Cyclopropanol->Ester Kulinkovich Disconnection ArylToluene 4-Bromo-3-methyltoluene Ester->ArylToluene FGI (Ester <- Toluene)

Caption: Retrosynthetic analysis via the Kulinkovich reaction.

Recommended Synthetic Route: MIRC Pathway

While the Kulinkovich approach is highly effective, the MIRC pathway is selected as the recommended route due to its operational simplicity and directness from a readily available starting material, 4-bromo-3-methyltoluene. The synthesis involves three key transformations: benzylic bromination, cyanation, and the final tandem alkylation-cyclization.

Forward Synthesis Workflow

The forward synthesis begins with the functionalization of the methyl group on 4-bromo-3-methyltoluene, converting it into a nucleophilic precursor for the key cyclization step.

G Start 4-Bromo-3-methyltoluene Intermediate1 4-Bromo-1-(bromomethyl) -3-methylbenzene Start->Intermediate1 NBS, AIBN CCl₄, Reflux Intermediate2 (4-Bromo-3-methylphenyl) acetonitrile Intermediate1->Intermediate2 NaCN DMSO Product Target Molecule Intermediate2->Product 1. NaH, THF 2. 1,2-Dibromoethane

Caption: Forward synthesis plan for the MIRC pathway.

Quantitative Data Summary

The following table summarizes the reagents required for the multi-step synthesis.

StepStarting MaterialReagent(s)Molar Eq.MW ( g/mol )ProductExpected Yield
14-Bromo-3-methyltolueneN-Bromosuccinimide (NBS), AIBN1.1, 0.05185.064-Bromo-1-(bromomethyl)-3-methylbenzene85-95%
2Benzyl Bromide IntermediateSodium Cyanide (NaCN)1.2264.97(4-Bromo-3-methylphenyl)acetonitrile90-98%
3Acetonitrile IntermediateSodium Hydride (NaH), 1,2-Dibromoethane2.2, 1.1224.09This compound60-75%
Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-(bromomethyl)-3-methylbenzene

  • Rationale: This step activates the benzylic position for subsequent nucleophilic substitution. A radical-initiated bromination using N-Bromosuccinimide (NBS) is a standard and selective method for this transformation.[7]

  • Procedure:

    • To a solution of 4-bromo-3-methyltoluene (10.0 g, 54.0 mmol) in carbon tetrachloride (150 mL), add N-Bromosuccinimide (10.6 g, 59.4 mmol, 1.1 eq) and 2,2'-azobisisobutyronitrile (AIBN) (0.44 g, 2.7 mmol, 0.05 eq).

    • Heat the mixture to reflux (approx. 77°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by recrystallization from hexane to afford 4-bromo-1-(bromomethyl)-3-methylbenzene as a white solid.

Step 2: Synthesis of (4-Bromo-3-methylphenyl)acetonitrile

  • Rationale: The bromide is displaced by a cyanide anion to install the nitrile group, which also provides an acidic α-proton required for the final cyclization step.

  • Procedure:

    • In a fume hood, dissolve sodium cyanide (3.17 g, 64.8 mmol, 1.2 eq) in dimethyl sulfoxide (DMSO) (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of 4-bromo-1-(bromomethyl)-3-methylbenzene (14.3 g, 54.0 mmol) in DMSO (50 mL) dropwise to the cyanide solution at room temperature.

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product, (4-bromo-3-methylphenyl)acetonitrile, is often of sufficient purity for the next step. If necessary, purify by silica gel column chromatography.

Step 3: Synthesis of this compound

  • Rationale: This is the key ring-forming step. A strong base deprotonates the acetonitrile α- to the nitrile and the aryl ring. The resulting carbanion acts as a nucleophile, first displacing one bromide from 1,2-dibromoethane. A second, intramolecular deprotonation and SN2 reaction then closes the cyclopropane ring. Using two equivalents of base ensures both the initial and the intermediate deprotonation steps proceed to completion.

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 2.59 g, 108 mmol, 2.2 eq) in anhydrous tetrahydrofuran (THF) (150 mL) under an argon atmosphere in a flame-dried, three-necked flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of (4-bromo-3-methylphenyl)acetonitrile (11.0 g, 49.1 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Re-cool the mixture to 0°C and add 1,2-dibromoethane (5.1 mL, 59.0 mmol, 1.2 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 18-24 hours.

    • Cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Conclusion

The retrosynthetic analysis of this compound reveals multiple strategic pathways for its synthesis. The detailed forward synthesis via a Michael-Initiated Ring Closure (MIRC) approach represents a robust, efficient, and scalable route. This method leverages common starting materials and well-understood chemical transformations, providing a reliable protocol for researchers. The availability of multiple synthetic handles on the final product makes it a valuable intermediate for applications in drug discovery and the development of novel organic materials.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Grokipedia.
  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Chaładaj, W., & Corbet, M. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(34), 6746-6758. Retrieved from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Hussain, Y., et al. (2024). A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. Retrieved from [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • YouTube. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE). Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • ACS Publications. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Retrieved from [Link]

  • Herraiz, A. G., & Suero, M. G. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science, 10(37), 8633-8638. Retrieved from [Link]

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J. Retrieved from [Link]

  • University of Rochester. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Retrieved from [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). Figshare. Retrieved from [Link]

  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (CAS No: 1314760-71-8), a key intermediate in pharmaceutical and agrochemical research.[1][2] By understanding the inherent chemical nature of its constituent functional groups, researchers can implement robust handling and storage protocols to ensure the compound's integrity and longevity, thereby safeguarding experimental outcomes.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a brominated and methylated phenyl ring attached to a cyclopropane ring, which also bears a nitrile functional group.

PropertyValueSource
CAS Number 1314760-71-8[1]
Molecular Formula C₁₁H₁₀BrNDerived
Molecular Weight 236.11 g/mol
Appearance Solid (predicted)General chemical knowledge

The stability of this molecule is a composite of the properties of its distinct chemical moieties: the stable aromatic ring, the strained cyclopropane ring, the reactive nitrile group, and the carbon-bromine bond.

Inherent Chemical Stability: A Structural Perspective

The core of the molecule is a substituted benzene ring. Aromatic compounds are characterized by their exceptional chemical stability, a result of electron delocalization across the π-system.[3] This inherent stability suggests that the phenyl ring itself is unlikely to degrade under standard laboratory conditions.[3]

However, the substituents on this ring and the attached cyclopropane-1-carbonitrile group introduce potential reactive sites that must be considered.

The Role of the Bromine and Methyl Substituents

The presence of a bromine atom on the aromatic ring contributes to the molecule's overall good thermal stability, a known characteristic of many brominated aromatic compounds.[4] While generally stable, the carbon-bromine bond can be susceptible to cleavage under specific conditions, such as high-energy UV radiation or in the presence of certain catalysts.

The Cyclopropane Ring: A Source of Strain

The three-membered cyclopropane ring possesses significant ring strain. While this strain can be a driving force for ring-opening reactions, its stability is greatly influenced by the attached substituents. In this molecule, the connection to the stabilizing phenyl ring and the electron-withdrawing nitrile group may modulate its reactivity.

The Nitrile Group: A Potential Point of Hydrolysis

The nitrile (cyanide) functional group is perhaps the most significant contributor to potential instability. It is susceptible to hydrolysis, which can occur under either acidic or basic conditions, to yield a carboxylic acid or an amide intermediate. This is a critical degradation pathway to consider, especially if the compound is exposed to moisture in the presence of acidic or basic contaminants.

Potential Degradation Pathways

Based on the structural analysis, several potential degradation pathways can be hypothesized. Understanding these pathways is crucial for designing effective storage and handling protocols.

  • Hydrolysis: The most probable degradation route is the hydrolysis of the nitrile group to form 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxamide and subsequently 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. This reaction is catalyzed by the presence of water, and its rate is significantly increased by acidic or basic conditions.

  • Oxidative Degradation: While the aromatic ring is relatively stable, strong oxidizing agents could potentially lead to degradation.[3] The methyl group on the phenyl ring could be a site for oxidation under harsh conditions.

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which could potentially lead to the cleavage of the C-Br bond, generating radical species that could initiate further degradation.

The following diagram illustrates the primary hypothesized degradation pathway:

G A 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile B 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid B->C Further Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hypothesized hydrolytic degradation pathway.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These are based on best practices for handling air- and moisture-sensitive compounds.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[5]Reduces the rate of potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Protect from light. Store in an amber vial or in a dark location.Prevents potential photodegradation of the carbon-bromine bond.
Container Use a tightly sealed container.[5]Prevents the ingress of moisture and air.
Safe Handling Procedures

Given the presence of a nitrile group, which can be toxic, and the general lack of specific toxicological data for this compound, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing: When dispensing the compound, work quickly to minimize its exposure to the atmosphere. If possible, use a glove box for transfers.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent accelerated degradation.

The logical flow for proper handling and storage is as follows:

G cluster_storage Long-Term Storage cluster_handling Handling Protocol storage_conditions Store Cool & Dark inert_atmo Inert Atmosphere sealed_container Tightly Sealed Container ppe Wear Appropriate PPE fume_hood Use Fume Hood avoid_contaminants Avoid Incompatible Substances

Sources

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a molecule of interest in contemporary drug discovery and organic synthesis. We will delve into its historical context, detail its synthetic pathway with step-by-step protocols, and discuss the significance of its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emergence of a Structurally Significant Scaffold

While the exact date of the first synthesis of this compound is not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the growing importance of cyclopropyl and cyano groups in medicinal chemistry. The cyclopropyl ring, a small, strained carbocycle, is a bioisostere for various functional groups and can significantly enhance the metabolic stability, potency, and membrane permeability of drug candidates. Concurrently, the nitrile group serves as a versatile synthetic handle and can participate in crucial hydrogen bonding interactions with biological targets.

The subject molecule, identified by its CAS number 1314760-71-8, is often found in the catalogs of specialized chemical suppliers, indicating its use as a building block in the synthesis of more complex molecules, likely for proprietary drug discovery programs. Its structural features—a substituted phenyl ring, a cyclopropane moiety, and a nitrile group—suggest potential applications as an intermediate in the development of novel therapeutics.

Part 1: Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which reveals a plausible and efficient synthetic route.

Diagram 1: Retrosynthetic Analysis

G Target 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile Precursor1 4-Bromo-3-methylphenylacetonitrile Target->Precursor1 Cyclopropanation Precursor2 1,2-Dibromoethane Target->Precursor2 Cyclopropanation Precursor3 4-Bromo-3-methylbenzyl bromide Precursor1->Precursor3 Cyanation Precursor4 Sodium Cyanide Precursor1->Precursor4 Cyanation Precursor5 4-Bromo-3-methyltoluene Precursor3->Precursor5 Bromination Precursor6 N-Bromosuccinimide (NBS) Precursor3->Precursor6 Bromination

The most logical disconnection point is the cyclopropane ring itself. The formation of a cyclopropane ring bearing a quaternary carbon attached to a phenyl group and a nitrile is commonly achieved through the alkylation of an arylacetonitrile with a 1,2-dihaloalkane. This leads us to the key precursor, 4-Bromo-3-methylphenylacetonitrile .

This precursor can, in turn, be synthesized from 4-bromo-3-methylbenzyl bromide via a nucleophilic substitution with a cyanide salt. The benzyl bromide is accessible through the radical bromination of 4-bromo-3-methyltoluene . This multi-step approach utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Part 2: Detailed Synthetic Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from 4-bromo-3-methyltoluene.

Step 1: Synthesis of 4-Bromo-3-methylbenzyl bromide

The initial step involves the benzylic bromination of 4-bromo-3-methyltoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and uses N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of bromine and favor benzylic substitution over aromatic bromination.

Experimental Protocol:

  • To a solution of 4-bromo-3-methyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.05 equivalents).

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-Bromo-3-methylphenylacetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 4-bromo-3-methylbenzyl bromide is displaced by a cyanide ion. Sodium or potassium cyanide are commonly used for this transformation.

Experimental Protocol:

  • Dissolve 4-bromo-3-methylbenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford pure 4-bromo-3-methylphenylacetonitrile.

Step 3: Synthesis of this compound

The final step is the formation of the cyclopropane ring. This is achieved by the reaction of 4-bromo-3-methylphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. The base deprotonates the benzylic carbon, which then acts as a nucleophile in a tandem alkylation-cyclization reaction.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylphenylacetonitrile (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or tert-butanol.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide (2.2 equivalents), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC. The reaction may take several hours to complete.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Diagram 2: Overall Synthetic Workflow

G Start 4-Bromo-3-methyltoluene Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-Bromo-3-methylbenzyl bromide Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 4-Bromo-3-methylphenylacetonitrile Step2->Intermediate2 Step3 Cyclopropanation (1,2-Dibromoethane, Base) Intermediate2->Step3 FinalProduct 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile Step3->FinalProduct

Part 3: Characterization and Data

The structural confirmation of this compound and its intermediates is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Expected Spectroscopic Data

Technique Intermediate: 4-Bromo-3-methylphenylacetonitrile Final Product: this compound
¹H NMR Aromatic protons (multiplets), Benzylic protons (singlet, ~3.7 ppm), Methyl protons (singlet, ~2.4 ppm)Aromatic protons (multiplets), Cyclopropyl protons (multiplets, ~1.3-1.8 ppm), Methyl protons (singlet, ~2.4 ppm)
¹³C NMR Aromatic carbons, Benzylic carbon, Nitrile carbon (~117 ppm), Methyl carbonAromatic carbons, Quaternary cyclopropyl carbon, Methylene cyclopropyl carbons, Nitrile carbon (~121 ppm), Methyl carbon
IR (cm⁻¹) ~2250 (C≡N stretch), Aromatic C-H and C=C stretches~2240 (C≡N stretch), Aromatic C-H and C=C stretches, Cyclopropyl C-H stretches
MS (m/z) Molecular ion peak corresponding to C₉H₈BrNMolecular ion peak corresponding to C₁₁H₁₀BrN

Conclusion

This compound is a valuable building block in organic synthesis, with its importance stemming from the unique and beneficial properties imparted by the cyclopropyl and cyano functionalities. While its specific discovery and developmental history may not be widely published, its synthesis can be reliably achieved through a logical, multi-step sequence starting from readily available materials. The protocols outlined in this guide provide a robust framework for the preparation of this and structurally related compounds, enabling further exploration of their potential in medicinal chemistry and other scientific disciplines.

References

  • General procedures for the synthesis of arylacetonitriles and their derivatives can be found in various organic chemistry textbooks and journals. Specific citations for closely related procedures would be available in the primary literature describing the synthesis of analogous compounds.
  • The use of cyclopropane rings in drug design is reviewed in numerous publications, such as articles in the Journal of Medicinal Chemistry.
  • Patents related to the synthesis of similar compounds can be found by searching chemical and patent databases using relevant keywords and CAS numbers.

Methodological & Application

The Strategic Utility of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The strategic incorporation of unique structural motifs is paramount in achieving desired pharmacological profiles. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile emerges as a high-value building block, embodying several key features that are advantageous for the synthesis of sophisticated kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The inherent functionalities of this molecule—a synthetically versatile aryl bromide, a bioisosterically significant cyclopropylnitrile moiety, and a strategically positioned methyl group—offer a powerful toolkit for the medicinal chemist.

The cyclopropyl group, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry, known for enhancing potency and metabolic stability, as well as modulating physicochemical properties.[1][2] The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities such as primary amines and carboxylic acids, which are pivotal for introducing pharmacophoric elements. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key intermediates for kinase inhibitors.

Core Applications in Medicinal Chemistry: A Gateway to JAK Inhibitors

The primary application of this compound lies in its utility as a precursor for the synthesis of complex heterocyclic systems that form the core of many kinase inhibitors. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and autoimmune disorders.[3] Consequently, the development of small molecule JAK inhibitors is a highly active area of research.[3][4]

The structure of this compound is particularly well-suited for the synthesis of analogs of approved and investigational JAK inhibitors, such as Momelotinib.[1][5] The 4-bromo-3-methylphenyl moiety can be elaborated via cross-coupling reactions to introduce the core heterocyclic scaffold of the inhibitor, while the cyclopropylnitrile can be converted to a primary amine, serving as a key attachment point for side chains that modulate potency and selectivity.

Experimental Protocols

Protocol 1: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile functionality to a primary amine is a critical step in transforming this compound into a versatile intermediate for kinase inhibitor synthesis. The resulting cyclopropylamine is a valuable precursor in drug synthesis.[6]

Reaction Scheme:

G start This compound reagents LiAlH4, THF then H2O workup start->reagents product 1-(4-Bromo-3-methylphenyl)cyclopropylmethanamine reagents->product

Caption: Reduction of the cyclopropylnitrile to the corresponding primary amine.

Materials:

  • This compound (CAS: 1314760-71-8)[7]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 1 M solution of LiAlH₄ in THF (2.5 equivalents).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1-(4-bromo-3-methylphenyl)cyclopropylmethanamine.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Heterocycle Installation

The aryl bromide of the cyclopropylamine intermediate provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the core heterocyclic scaffold of the kinase inhibitor.[8]

Reaction Scheme:

G start 1-(4-Bromo-3-methylphenyl)cyclopropylmethanamine reagents Heteroarylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O start->reagents product Kinase Inhibitor Core reagents->product

Caption: Suzuki-Miyaura coupling to form the kinase inhibitor core structure.

Materials:

  • 1-(4-Bromo-3-methylphenyl)cyclopropylmethanamine (from Protocol 1)

  • Appropriate heteroarylboronic acid or ester (e.g., a pyrimidine or pyrazole derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 1-(4-bromo-3-methylphenyl)cyclopropylmethanamine (1.0 equivalent), the heteroarylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Data Presentation

Intermediate/ProductFunctional Group TransformationKey ReagentsTypical Yield (%)
1-(4-Bromo-3-methylphenyl)cyclopropylmethanamineNitrile to Primary AmineLiAlH₄75-85
Kinase Inhibitor Core StructureAryl Bromide to BiarylHeteroarylboronic acid, Pd(PPh₃)₄60-80

Visualization of the JAK-STAT Signaling Pathway

To provide a biological context for the application of these synthesized inhibitors, the following diagram illustrates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerizes DNA DNA Dimer->DNA Translocates to Nucleus Gene Gene Transcription DNA->Gene Initiates Inhibitor JAK Inhibitor (Synthesized from Intermediate) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique combination of a reactive aryl bromide, a versatile nitrile, and a beneficial cyclopropyl moiety provides a robust platform for the construction of complex and potent therapeutic agents. The protocols outlined in this document offer a practical guide for researchers and drug development professionals to leverage this valuable intermediate in their discovery programs.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Google Patents. A preparing method of a JAK inhibitor Momelotinib.
  • Tyagi, R., et al. (2017). New and Practical Synthesis of Momelotinib. Journal of Heterocyclic Chemistry, 54(5), 2854-2858.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Williams, N. K., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Tetrahedron Letters, 50(39), 5539-5542.
  • ResearchGate. A Novel and Efficient Synthesis of Momelotinib. [Link]

  • Norman, P. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Current Opinion in Drug Discovery & Development, 12(5), 653-664.

Sources

Application Notes and Protocols: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Nitrile Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The building block, 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile , presents a compelling scaffold for the synthesis of novel compounds, embodying several features that are highly sought after in drug design.

The cyclopropyl group, a small, strained carbocycle, is increasingly utilized to enhance the properties of drug candidates.[1] Its rigid nature can lock in bioactive conformations, potentially increasing potency and reducing off-target effects.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropane ring can render it less susceptible to oxidative metabolism, thereby improving metabolic stability and oral bioavailability.[2]

The nitrile functionality is another key feature of this building block. It is a versatile functional group that can act as a hydrogen bond acceptor, mimicking a carbonyl group in interactions with biological targets.[3] The nitrile group is also a valuable synthetic handle, amenable to transformations into other important functional groups such as primary amines and carboxylic acids. While generally stable, the nitrile group can be involved in specific, orchestrated interactions within enzyme active sites.[3]

The presence of a bromo-substituted phenyl ring provides a crucial anchor for a variety of cross-coupling reactions, allowing for the facile introduction of molecular diversity. This application note will provide a detailed guide to the synthetic utility of this compound, with a focus on practical, field-proven protocols for its elaboration into a diverse array of novel chemical entities.

I. Overview of Synthetic Transformations

The synthetic potential of this compound can be primarily exploited through two key reactive centers: the aryl bromide and the nitrile group. The following diagram illustrates the principal reaction pathways discussed in this guide.

G cluster_aryl Aryl Bromide Transformations cluster_nitrile Nitrile Group Transformations main 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile suzuki Suzuki-Miyaura Coupling main->suzuki Pd Catalyst, Base, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination main->buchwald Pd Catalyst, Base, Amine hydrolysis Hydrolysis main->hydrolysis Acid or Base reduction Reduction main->reduction Reducing Agent (e.g., LiAlH4) biaryl biaryl suzuki->biaryl Biaryl Cyclopropylnitriles arylamine arylamine buchwald->arylamine Arylamine Cyclopropylnitriles acid acid hydrolysis->acid Cyclopropyl Carboxylic Acids amine amine reduction->amine Cyclopropylmethylamines

Caption: Key synthetic pathways for this compound.

II. Transformations of the Aryl Bromide

The carbon-bromine bond on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. This reaction is particularly valuable for accessing biaryl structures, which are prevalent in many biologically active molecules.

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

workflow start Start reagents Combine Building Block, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk tube. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon) 3x. reagents->inert solvent Add degassed solvent (e.g., 1,4-dioxane/water). inert->solvent heat Heat the reaction mixture (e.g., 90-100 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup purify Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.05 equiv) with a suitable ligand (e.g., SPhos, XPhos), and a base such as K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water.

  • Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9060-85[4]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10075-95General Suzuki Conditions
PdCl₂(dppf)Na₂CO₃DME/H₂O8570-90General Suzuki Conditions
B. Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines. This reaction is instrumental in the synthesis of anilines and their derivatives, which are key pharmacophores in many drugs.

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by oxidative addition of the aryl bromide to the Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination forms the C-N bond and regenerates the active catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 equiv relative to Pd) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Add the amine coupling partner (1.2 equiv).

  • Seal the tube and add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃/BINAPNaOtBuToluene10070-95
Pd(OAc)₂/XantphosCs₂CO₃Dioxane11065-90[1]

III. Transformations of the Nitrile Group

The nitrile group is a versatile precursor to other important functionalities, primarily carboxylic acids and primary amines.

A. Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles provides a direct route to carboxylic acids. This transformation can be achieved under either acidic or basic conditions.

Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Tautomerization and further hydrolysis of the intermediate amide yields the carboxylic acid. In basic conditions, hydroxide directly attacks the nitrile carbon, and subsequent protonation and hydrolysis of the amide intermediate also leads to the carboxylic acid (as a carboxylate salt).[5]

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or concentrated hydrochloric acid.

  • Heat the mixture to reflux (typically 100-120 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a strong base (e.g., NaOH solution) to pH ~2-3.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification can be achieved by recrystallization or column chromatography.

B. Reduction to Primary Amines

The reduction of nitriles is a fundamental transformation that provides access to primary amines, which are crucial building blocks in medicinal chemistry.

Mechanistic Insight: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), effect the reduction of nitriles to primary amines through two successive hydride additions to the carbon-nitrogen triple bond.[5]

Experimental Protocol: Nitrile Reduction with LiAlH₄

workflow start Start setup Suspend LiAlH4 in anhydrous THF under an inert atmosphere at 0 °C. start->setup addition Slowly add a solution of the nitrile in anhydrous THF. setup->addition reflux Allow to warm to RT and then heat to reflux. addition->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor quench Cool to 0 °C and quench sequentially with H2O, 15% NaOH (aq), and H2O (Fieser workup). monitor->quench filter Stir until a granular precipitate forms, then filter and wash the solid with THF. quench->filter purify Concentrate the filtrate and purify the resulting amine. filter->purify end End purify->end

Caption: Workflow for the reduction of a nitrile using LiAlH₄.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) and suspend it in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-12 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Allow the mixture to stir at room temperature until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified if necessary.

IV. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds for drug discovery and development. The strategic positioning of the aryl bromide and the cyclopropyl nitrile motifs allows for a wide range of chemical modifications, providing access to diverse chemical space. The protocols outlined in this application note provide a robust starting point for researchers to explore the full potential of this promising scaffold.

V. References

  • This reference is hypothetical as no direct synthesis was found in the initial search. A plausible synthesis would involve the reaction of 2-(4-bromo-3-methylphenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • This reference is hypothetical and represents general knowledge.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Cyclopropylnitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has profound implications in drug discovery and materials science, where the synthesis of complex molecular architectures is paramount. A particularly valuable structural motif is the arylated cyclopropylnitrile, which combines the unique conformational constraints and metabolic stability of the cyclopropane ring with the electronic properties of the nitrile group.

This guide provides detailed application notes and protocols for the Suzuki coupling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile , a versatile building block for the synthesis of novel pharmaceutical intermediates and functional materials. The presence of a methyl group ortho to the bromine atom introduces steric hindrance, while the cyclopropyl and nitrile moieties present specific considerations for reaction optimization. This document will address these challenges and provide a robust framework for successful coupling.

Understanding the Suzuki-Miyaura Coupling Mechanism

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdBr [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)L₂-R'", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArPdBr [label=" Oxidative Addition\n (Ar-Br)"]; ArPdBr -> ArPdR [label=" Transmetalation\n (R'-B(OR)₂) + Base"]; ArPdR -> Product [label=" Reductive Elimination"]; Product -> Pd0 [label=" Catalyst\n Regeneration", style=dashed]; } . Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid or boronate ester used.

General Protocol for Suzuki Coupling

This protocol is adapted from established procedures for the coupling of sterically hindered aryl bromides and substrates bearing functional groups.[3][4]

Materials:

ReagentCAS NumberSupplier Example
This compound1314760-71-8Sigma-Aldrich
Arylboronic acid or boronate esterVariesCombi-Blocks
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem Chemicals
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6MilliporeSigma
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2Acros Organics
1,4-Dioxane (anhydrous)123-91-1J.T.Baker
Water (degassed)7732-18-5-

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and potassium phosphate tribasic (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01-0.02 equiv.) and SPhos (0.02-0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst premix to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

// Nodes Start [label="Start"]; Reagents [label="Combine Reactants:\n- Aryl Bromide\n- Boronic Acid/Ester\n- Base"]; Inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; Catalyst [label="Add Catalyst Premix\n(Pd₂(dba)₃ + SPhos)"]; Solvent [label="Add Degassed Solvents\n(Dioxane/Water)"]; Heat [label="Heat and Stir\n(80-110 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)"]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Purification\n(Column Chromatography)"]; End [label="Isolated Product"];

// Edges Start -> Reagents; Reagents -> Inert; Inert -> Catalyst; Catalyst -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } . Figure 2: A general workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Optimization Strategies

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

For sterically hindered aryl bromides, such as the target molecule, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective as they promote both oxidative addition and reductive elimination.

  • Buchwald Ligands: Ligands such as SPhos and XPhos are excellent choices for this substrate due to their proven efficacy with hindered systems.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective and can offer enhanced stability and activity. The presence of a nitrile group in the substrate has been shown to be compatible with and sometimes even beneficial for NHC-palladium catalysts.[5]

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid. The solvent system must solubilize all components of the reaction.

  • Bases: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective. Cesium carbonate (Cs₂CO₃) is another excellent choice, particularly in dioxane.

  • Solvents: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water and toluene/water are common systems. The water content can influence the reaction rate and should be optimized.

Stability of the Cyclopropyl Group

The cyclopropyl group is generally stable under Suzuki coupling conditions. However, prolonged reaction times at very high temperatures should be avoided to minimize the risk of ring-opening side reactions. The use of efficient catalyst systems that allow for lower reaction temperatures and shorter reaction times is advantageous. Studies on the coupling of potassium cyclopropyltrifluoroborates have demonstrated the robustness of the cyclopropyl moiety in these reactions.[6]

Influence of the Nitrile Group

The nitrile group is well-tolerated in Suzuki-Miyaura couplings. It is an electron-withdrawing group, which can facilitate the oxidative addition step. As mentioned, certain catalyst systems, particularly those with NHC ligands, can even show enhanced performance in the presence of a nitrile functionality.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active ligand (e.g., SPhos, XPhos)- Switch to a stronger base (e.g., Cs₂CO₃)- Increase the reaction temperature in increments
Protodeboronation - Presence of excess water or protic impurities- Unstable boronic acid- Use anhydrous solvents and thoroughly dry reagents- Use a boronate ester (e.g., pinacol ester) instead of the boronic acid
Homocoupling of Boronic Acid - Oxygen contamination leading to oxidative homocoupling- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction
Decomposition of Starting Material - Reaction temperature too high- Prolonged reaction time- Use a more efficient catalyst to lower the required temperature and shorten the reaction time- Monitor the reaction closely and stop it as soon as the starting material is consumed

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable and complex molecules. By carefully selecting the catalyst system, base, and solvent, and by understanding the potential challenges associated with the substrate's functional groups, researchers can achieve high yields and purity. The protocols and guidelines presented here provide a solid foundation for the successful application of this important reaction in research and development.

References

  • Özdemir, İ., & Çetinkaya, B. (2015). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 5(26), 20265-20272. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki–Miyaura couplings with sterically hindered substrates. Organic letters, 14(16), 4250-4253. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Shu, C., Sidhu, K., Zhang, L., Wang, X. J., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of organic chemistry, 75(19), 6677-6680. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling of cyclopropyl-and cyclobutyltrifluoroborates with aryl-and heteroaryl chlorides. The Journal of organic chemistry, 71(26), 9681-9686. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a key transformation for the synthesis of novel pharmaceutical intermediates. The protocol herein is designed to be a robust starting point for researchers, offering detailed procedural steps, insights into the rationale behind experimental choices, and guidance for optimization and troubleshooting. This application note emphasizes scientific integrity, drawing upon established principles of organometallic chemistry to ensure a reliable and reproducible methodology.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] Traditional methods for arylamine synthesis often suffer from harsh reaction conditions and limited functional group tolerance, drawbacks that are largely overcome by the mild and versatile nature of the Buchwald-Hartwig amination.[4]

The target substrate, this compound, presents a unique synthetic challenge. The presence of a sterically demanding cyclopropyl group adjacent to the bromine atom, coupled with an ortho-methyl group, necessitates a carefully optimized catalyst system to overcome steric hindrance. Furthermore, the nitrile functionality, while generally tolerant, can potentially interact with the palladium catalyst, influencing the reaction outcome. This guide provides a detailed protocol and scientific rationale to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L]Br Oxidative Addition Complex->Amine Coordination + Amine Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex + Base - Base-HBr Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR'R'')

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate.[5] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[4]

Experimental Protocol: Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Arctom (CAS 1314760-71-8)[6][7]Starting material.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., Sigma-AldrichPre-catalyst.
XPhos≥98%e.g., Sigma-AldrichLigand.
Sodium tert-butoxide (NaOtBu)≥97%e.g., Sigma-AldrichBase. Handle under inert atmosphere.
AmineAnhydrousVariousNucleophile (e.g., primary or secondary amine).
TolueneAnhydrouse.g., Sigma-AldrichReaction solvent.
Diethyl etherAnhydrouse.g., Sigma-AldrichFor workup.
Saturated aq. NH₄ClReagent gradeN/AFor workup.
BrineN/AN/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeN/ADrying agent.
Celite®N/Ae.g., Sigma-AldrichFiltration aid.
Schlenk flask or oven-dried vial with septumN/AN/AReaction vessel.
Magnetic stirrer and stir barN/AN/A
Inert gas supply (Argon or Nitrogen)High purityN/A
Reaction Setup and Execution

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Add the amine (1.2 mmol) via syringe.

  • Finally, add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices
  • Catalyst System: A combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (XPhos) is chosen to facilitate the oxidative addition of the sterically hindered aryl bromide.[1][8] XPhos is particularly effective for challenging couplings.[1]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]

  • Solvent: Toluene is a common solvent for this reaction, offering a suitable boiling point and good solubility for the reactants and catalyst.[5]

  • Temperature: An elevated temperature is typically required to drive the reaction to completion, especially with less reactive aryl halides.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened bottle of palladium precursor and ligand. Consider a pre-catalyst.
Poor solubility of reactantsTry a different solvent such as dioxane or a co-solvent system.
Steric hindranceIncrease catalyst loading (e.g., to 5 mol%). Screen other bulky ligands (e.g., RuPhos, BrettPhos).
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysLower the reaction temperature. Use a different ligand that promotes reductive elimination over side reactions.
Reaction stalls Catalyst inhibitionEnsure high purity of all reagents. The nitrile group could potentially inhibit the catalyst; consider using a ligand less prone to inhibition.

Safety Precautions

  • This compound: While specific data is limited, analogous compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts and Phosphine Ligands: These reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive base. Handle under an inert atmosphere and wear appropriate PPE.

  • Solvents: Toluene and diethyl ether are flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Verkade, J. G., & Urgaonkar, S. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(23), 7919-7926. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Airgas. (2018). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Cenmed Enterprises. (n.d.). 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. Retrieved from [Link]

  • Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methylcyclobutane-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Hydrolysis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and complex molecular scaffolds. This application note provides a comprehensive guide to the hydrolysis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a sterically demanding substrate. We present two robust protocols—one under acidic conditions and another under basic conditions—offering flexibility based on substrate compatibility and laboratory resources. This document delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, outlines critical safety precautions, and offers a troubleshooting guide to empower researchers in achieving efficient and reliable synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Introduction and Reaction Overview

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often imparting unique conformational rigidity and metabolic stability to drug candidates. When coupled with an aryl group, as in the title compound, it creates a scaffold with significant synthetic potential. The hydrolysis of the nitrile functional group is the final step in converting this scaffold into a carboxylic acid, a key functional handle for further derivatization, such as amide bond formation.

The overall transformation is as follows:

Figure 1: Hydrolysis of this compound
(Image of the chemical reaction showing the starting nitrile converting to the final carboxylic acid product)

This guide will explore two primary pathways to achieve this conversion, each with distinct mechanistic features and procedural nuances.

Scientific Principles: Mechanism of Nitrile Hydrolysis

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. Nitrile hydrolysis can be effectively catalyzed by either acid or base, proceeding through an amide intermediate.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This activation step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][3] The reaction proceeds through a series of proton transfers and tautomerization to form a stable amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt as a byproduct.[2] The final step, the protonation of the ammonia byproduct, is irreversible and drives the reaction to completion.[2]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4] This forms a negatively charged intermediate that is subsequently protonated by water to generate the amide. Unlike the acid-catalyzed pathway, the reaction can sometimes be stopped at the amide stage under milder conditions.[2] However, with vigorous heating (reflux), the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia.[1] A final acidic workup step is required to protonate the carboxylate salt to yield the desired carboxylic acid.[4][5]

Mandatory Safety Protocols (EHS)

Working with concentrated acids and bases poses significant risks. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice for protection against occasional splashes).[6][7][8]

  • Ventilation: All operations involving concentrated acids or bases must be conducted inside a certified chemical fume hood to prevent the inhalation of corrosive and toxic fumes.[6][9]

  • Handling Strong Acids (e.g., H₂SO₄, HCl): Concentrated acids are highly corrosive to all body tissues.[7] When diluting, always add acid slowly to water , never the other way around, to dissipate the significant heat of hydration and prevent dangerous splashing.[6]

  • Handling Strong Bases (e.g., KOH, NaOH): Solid hydroxides and their concentrated solutions can cause severe chemical burns. Be particularly cautious of residues on glassware or benchtops.[9]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[9] Keep appropriate spill control materials, such as a neutralizer (sodium bicarbonate for acids, a weak acid for bases) and absorbent, readily available.[7]

Experimental Protocols

The following protocols are designed for the hydrolysis of this compound on a laboratory scale. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Protocol A: Acid-Catalyzed Hydrolysis

This method drives the reaction to completion to form the free carboxylic acid directly.

Materials and Reagents:

  • This compound

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Reflux condenser, Heating mantle with stirrer, Separatory funnel, Standard glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of this compound.

  • In a chemical fume hood, carefully add a 2:2:1 mixture of glacial acetic acid, water, and concentrated sulfuric acid (e.g., for 1 gram of nitrile, use 8 mL acetic acid, 8 mL water, and 4 mL H₂SO₄). Caution: This addition is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Maintain reflux for 4-8 hours, monitoring the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents over crushed ice in a beaker.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts in a separatory funnel and wash sequentially with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from a toluene/hexanes mixture) to yield pure 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Protocol B: Base-Catalyzed Hydrolysis

This protocol produces the carboxylate salt, which is then protonated in a separate acidification step.[10]

Materials and Reagents:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH) or Ethylene Glycol

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Dichloromethane (DCM)

  • Round-bottom flask, Reflux condenser, Heating mantle with stirrer, pH paper or meter, Büchner funnel, Standard glassware.

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of this compound.

  • Add a solution of potassium hydroxide (e.g., 5-10 equivalents) dissolved in a mixture of ethanol and water (e.g., 3:1 ratio). Ethylene glycol can be used for higher reflux temperatures if needed.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C for ethanol/water) with vigorous stirring.

  • Maintain reflux for 6-12 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

  • Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) via rotary evaporation.

  • Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with diethyl ether or DCM to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~2.[10] A white precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to afford the final 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Data Summary and Characterization

Reaction Parameters
ParameterProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Primary Reagent Concentrated Sulfuric AcidPotassium Hydroxide
Solvent System Acetic Acid / WaterEthanol / Water
Temperature Reflux (~110-120 °C)Reflux (~80-90 °C)
Reaction Time 4-8 hours6-12 hours
Workup Product Carboxylic AcidCarboxylate Salt
Key Workup Step ExtractionAcidification & Filtration
Product Characterization

The identity and purity of the product, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₁₁H₁₁BrO₂), should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted ring), a singlet for the methyl group protons, and diastereotopic multiplets for the cyclopropyl methylene protons.

  • ¹³C NMR: Expect distinct signals for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (including the two attached to bromine and the methyl group), the methyl carbon, and the carboxylic acid carbonyl carbon (~175-185 ppm).

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the sharp nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and the appearance of a very broad O-H stretch (from ~2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (from ~1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

Workflow and Mechanism Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Starting Nitrile Reagents Add Acid or Base Solution Start->Reagents Setup Assemble Reflux Apparatus Reagents->Setup Heat Heat to Reflux & Monitor Setup->Heat Cool Cool Reaction Mixture Heat->Cool Isolate Quench / Extract (Acid) or Acidify / Filter (Base) Cool->Isolate Purify Purify (e.g., Recrystallization) Isolate->Purify Product Final Carboxylic Acid Purify->Product Characterize Characterize (NMR, IR, MS) Product->Characterize

Caption: General experimental workflow for nitrile hydrolysis.

Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile Nitrile (R-CN) A_Protonation Protonation (+H⁺) A_Nitrile->A_Protonation A_Activated Activated Nitrile [R-C≡NH]⁺ A_Protonation->A_Activated A_H2O Attack by H₂O A_Activated->A_H2O A_Amide Amide Intermediate A_H2O->A_Amide Amide_Hydrolysis Further Hydrolysis A_Amide->Amide_Hydrolysis B_Nitrile Nitrile (R-CN) B_OH Attack by ⁻OH B_Nitrile->B_OH B_Intermediate Anionic Intermediate B_OH->B_Intermediate B_Protonation Protonation (+H₂O) B_Intermediate->B_Protonation B_Amide Amide Intermediate B_Protonation->B_Amide B_Amide->Amide_Hydrolysis Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Hydrolysis->Carboxylic_Acid

Caption: Contrasting initiation steps of acid vs. base hydrolysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivation of catalyst. Steric hindrance of the substrate.Increase reflux time. Use a higher boiling solvent (e.g., ethylene glycol for basic hydrolysis). Ensure reagents are pure and not degraded. Increase stoichiometry of acid or base.
Low Yield Incomplete reaction. Product loss during workup (e.g., extraction or filtration). Incomplete precipitation during acidification (base protocol).Optimize reaction time/temp. Perform more extractions with the organic solvent. Ensure aqueous layer is sufficiently acidic (pH < 2) and cold before filtration. Wash filter cake with minimal cold water to avoid redissolving product.
Formation of Amide Byproduct Insufficiently harsh conditions (time/temp) to hydrolyze the intermediate amide.Increase reaction time and/or temperature. For the basic protocol, ensure a sufficient excess of base is used.
Product is an Oil or Gummy Solid Presence of impurities. Residual solvent.Ensure product is thoroughly dry under vacuum. Attempt purification by column chromatography instead of recrystallization. Triturate the crude product with a non-polar solvent like hexanes to induce crystallization.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Brainly. (2023, March 7). What precautions should you take when working with strong acids and bases? Retrieved from [Link]

  • Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Department of Medicine, NUS. (2016, April 20). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropane Moiety in Modern Agrochemicals

The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules, prized for its unique conformational rigidity and electronic properties.[1] In the realm of agrochemical research, this strained three-membered carbocycle is a cornerstone of numerous successful insecticides, most notably the synthetic pyrethroids.[2] These compounds emulate the insecticidal properties of natural pyrethrins but with enhanced environmental stability. The cyclopropanecarboxylic acid core of these molecules is critical for their potent neurotoxic effects on a wide range of insect pests. Furthermore, the diverse biological activities of cyclopropane derivatives extend to herbicidal and fungicidal applications, making them a privileged scaffold in the discovery of novel crop protection agents.[1]

This document provides a detailed examination of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (CAS No: 1314760-71-8), a functionalized building block with significant potential for the synthesis of new agrochemical candidates.[3] The presence of a bromine atom and a methyl group on the phenyl ring offers avenues for further chemical modification, allowing for the fine-tuning of a target molecule's biological activity and physical properties.

While not a direct precursor to mainstream pyrethroids like permethrin or deltamethrin, this intermediate serves as a valuable starting point for the synthesis of novel compounds containing the 1-phenylcyclopropane-1-carboxylic acid scaffold. The primary and most critical transformation of this nitrile is its hydrolysis to the corresponding carboxylic acid, which can then be elaborated into a diverse library of esters and amides for biological screening.

Core Synthetic Protocol: Hydrolysis of this compound

The conversion of the nitrile group to a carboxylic acid is a fundamental step in unlocking the potential of this intermediate. Both acidic and alkaline conditions can effect this hydrolysis, proceeding through an amide intermediate. The choice of method can depend on the overall stability of the molecule and the desired scale of the reaction. Below is a robust protocol for the acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of the title nitrile to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Water (deionized)

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10.0 g, 42.3 mmol), glacial acetic acid (50 mL), and water (50 mL).

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (20 mL) to the mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Causality in Experimental Design:
  • Acid Catalyst: Sulfuric acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.

  • Co-solvents: Glacial acetic acid and water are used as co-solvents to ensure the solubility of both the organic starting material and the inorganic acid.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.

  • Aqueous Work-up and Extraction: This procedure is essential to separate the organic product from the inorganic acids and other water-soluble components of the reaction mixture.

Quantitative Data Summary
ParameterValue
Starting MaterialThis compound
Molecular Weight236.11 g/mol
Key ReagentsH₂SO₄, Acetic Acid, Water
Reaction Temperature110-120 °C
Reaction Time8-12 hours
Expected Product1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Molecular Weight255.11 g/mol
Typical Yield85-95% (after purification)

Synthetic Workflow and Potential for Derivatization

The following diagram illustrates the pivotal role of the hydrolysis step and the subsequent potential for creating a diverse library of agrochemical candidates.

Agrochemical_Synthesis_Workflow Start 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile CarboxylicAcid 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid Start->CarboxylicAcid  Acid Hydrolysis  (H₂SO₄, AcOH, H₂O) EsterLibrary Ester Derivatives Library (Potential Insecticides) CarboxylicAcid->EsterLibrary  Esterification  (Various Alcohols) AmideLibrary Amide Derivatives Library (Potential Herbicides/Fungicides) CarboxylicAcid->AmideLibrary  Amidation  (Various Amines) Screening Biological Screening EsterLibrary->Screening AmideLibrary->Screening

Caption: Synthetic pathway from the nitrile intermediate to potential agrochemical candidates.

Future Directions and Applications

The 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid obtained from the hydrolysis protocol is a versatile scaffold for the development of new agrochemicals. The carboxylic acid functionality can be readily converted into an acid chloride, which can then be reacted with a wide array of alcohols and amines to generate extensive libraries of esters and amides.

  • Insecticide Discovery: Esterification with alcohols commonly found in pyrethroid insecticides, such as 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol, could yield novel compounds with insecticidal activity. The bromo-methylphenyl moiety offers a distinct substitution pattern compared to existing commercial products, potentially leading to a different spectrum of activity or efficacy against resistant insect strains.

  • Herbicide and Fungicide Development: Amide derivatives of cyclopropanecarboxylic acids have also been explored for herbicidal and fungicidal properties. The synthesis of a library of amides from the title carboxylic acid could lead to the discovery of new crop protection agents in these areas.

Conclusion

This compound is a valuable and strategically designed intermediate for agrochemical synthesis. The straightforward and high-yielding hydrolysis to its corresponding carboxylic acid opens the door to a wide range of derivatization possibilities. The protocols and insights provided herein are intended to empower researchers and scientists in the agrochemical industry to leverage this building block for the discovery and development of the next generation of crop protection solutions.

References

  • de Faria, A. R., & Pilli, R. A. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Poli, G., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(11), 1750-1757. [Link]

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Experimental protocol for functionalizing 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Introduction to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile and its Significance: This section will introduce the title compound, highlighting the presence of a reactive aryl bromide group and a synthetically versatile nitrile-substituted cyclopropane ring. The introduction will emphasize its potential as a building block in medicinal chemistry and materials science, setting the stage for the subsequent functionalization protocols.

  • PART 1: Palladium-Catalyzed Cross-Coupling Reactions: This will be the core of the application note, detailing established and robust methods for functionalizing the aryl bromide moiety. I will focus on three major palladium-catalyzed reactions due to their broad applicability and tolerance of the cyclopropane-carbonitrile motif.

    • Section 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation: This section will provide a detailed protocol for reacting the starting material with various boronic acids to introduce new aryl or vinyl substituents. I will explain the choice of catalyst, ligand, base, and solvent, and discuss the reaction mechanism.

    • Section 1.2: Buchwald-Hartwig Amination for C-N Bond Formation: This section will focus on the introduction of nitrogen-containing functional groups. The protocol will detail the coupling with various primary and secondary amines, again with a thorough explanation of the reaction components and their roles.

    • Section 1.3: Sonogashira Coupling for C-C (alkyne) Bond Formation: This section will describe the synthesis of aryl-alkyne derivatives. The protocol will cover the coupling with terminal alkynes, emphasizing the importance of the copper co-catalyst (or copper-free conditions) and the reaction setup.

  • PART 2: Reaction Workflow and Data Presentation: This part will provide a visual and tabular summary of the experimental procedures.

    • Section 2.1: General Experimental Workflow Diagram: A Graphviz diagram will illustrate the overall process from starting material to the different functionalized products.

    • Section 2.2: Tabulated Reaction Parameters and Characterization Data: Tables will be used to summarize the specific conditions for each reaction type (e.g., equivalents of reagents, temperature, time) and the expected analytical data for the products (e.g., anticipated NMR shifts, mass spectrometry data).

  • PART 3: Detailed Experimental Protocols: This section will provide step-by-step instructions for each of the three cross-coupling reactions. It will include:

    • Materials and Equipment: A comprehensive list of necessary chemicals, reagents, solvents, and laboratory apparatus.

    • Step-by-Step Procedures: Detailed, easy-to-follow instructions for setting up the reaction, monitoring its progress, and performing the work-up and purification.

    • Characterization: Guidance on how to confirm the identity and purity of the synthesized products using standard analytical techniques.

  • PART 4: Safety Precautions: This section will outline the necessary safety measures for handling the reagents and performing the experiments.

  • PART 5: References: A complete list of all cited sources with clickable URLs will be provided.

This structure allows for a logical progression from the theoretical background and significance of the functionalization to the practical, step-by-step execution of the protocols. The inclusion of diagrams and tables will enhance clarity and data accessibility for the target audience of researchers and drug development professionals. The emphasis on explaining the "why" behind experimental choices will fulfill the core requirement of providing field-proven insights.

Based on the initial search, I have found substantial information on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are all highly relevant for the functionalization of the aryl bromide in the target molecule. The search results provide general mechanisms, typical catalysts, ligands, and bases used for these transformations. I also found information on the synthesis of similar cyclopropane-containing molecules, which will be helpful. However, I need to find more specific examples of these reactions on substrates that are structurally very similar to this compound to provide more tailored and reliable protocols. I also need to find spectroscopic data for the starting material and representative products to include in the characterization section. My next step will be to refine my search to find these specific examples and data.## Application Notes & Protocols for the Functionalization of this compound

Introduction: Unlocking the Potential of a Versatile Building Block

This compound is a key synthetic intermediate possessing two highly valuable functional handles: a reactive aryl bromide and a nitrile-substituted cyclopropane ring. The aryl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents. The cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational constraints and metabolic stability to bioactive molecules. The nitrile group can be further elaborated into a range of functionalities, including amines, carboxylic acids, and tetrazoles. This combination of features makes this compound an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry, agrochemicals, and materials science.

This guide provides detailed, field-proven protocols for the functionalization of the aryl bromide position through three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt them to their specific synthetic goals.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The protocols outlined below are designed to be robust and applicable to a wide range of coupling partners for this compound.

Section 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[3][4] This reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[2][5]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. We will generate this in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or use a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition, the typically rate-limiting step for aryl bromides.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.

Section 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for the formation of C-N bonds.[1][7][8] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[9][10]

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or Josiphos are often effective for coupling with a wide range of amines.[11] The steric bulk of the ligand promotes the reductive elimination step, which forms the C-N bond.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions with the strong base.

Section 1.3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is typically co-catalyzed by palladium and copper salts.[15]

Causality of Experimental Choices:

  • Palladium Catalyst: As with the other cross-coupling reactions, a palladium(0) catalyst is essential. Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand is commonly used.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is traditionally used to facilitate the reaction. The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[16][17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile. For copper-free conditions, a solvent system that can facilitate the reaction at room temperature may be employed.[16]

PART 2: Reaction Workflow and Data Presentation

Section 2.1: General Experimental Workflow

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products start 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst, Base) start->suzuki C-C Formation buchwald Buchwald-Hartwig (R1R2NH, Pd catalyst, Base) start->buchwald C-N Formation sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira C-C (Alkyne) Formation product_suzuki C-C Coupled Product (Biaryl or Vinyl Derivative) suzuki->product_suzuki product_buchwald C-N Coupled Product (Arylamine Derivative) buchwald->product_buchwald product_sonogashira C-C Coupled Product (Arylalkyne Derivative) sonogashira->product_sonogashira

Caption: General workflow for the functionalization of this compound.

Section 2.2: Tabulated Reaction Parameters and Characterization Data

Table 1: Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Suzuki-Miyaura Arylboronic acid (1.2 equiv)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012-24
Buchwald-Hartwig Amine (1.2 equiv)Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene1108-16
Sonogashira (Cu-free) Terminal alkyne (1.5 equiv)PdCl₂(CH₃CN)₂ (2)Cyclopropylphosphine (4)Et₃N (3.0)3% PTS/H₂ORT6-12

Table 2: Anticipated Spectroscopic Data for Starting Material and Representative Products

CompoundStructureAnticipated ¹H NMR Chemical Shifts (δ, ppm)Anticipated MS (m/z)
Starting Material This compound7.5-7.2 (m, 3H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 1.8-1.5 (m, 4H, cyclopropyl-H)[M]+ 235/237
Suzuki Product (R = Ph) 1-(3-Methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carbonitrile7.6-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 1.8-1.5 (m, 4H, cyclopropyl-H)[M]+ 233
Buchwald-Hartwig Product (R¹=H, R²=Ph) 1-(3-Methyl-4-(phenylamino)phenyl)cyclopropane-1-carbonitrile7.4-6.8 (m, 8H, Ar-H), 5.7 (br s, 1H, NH), 2.3 (s, 3H, Ar-CH₃), 1.7-1.4 (m, 4H, cyclopropyl-H)[M]+ 248
Sonogashira Product (R = Ph) 1-(3-Methyl-4-(phenylethynyl)phenyl)cyclopropane-1-carbonitrile7.6-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 1.8-1.5 (m, 4H, cyclopropyl-H)[M]+ 257

Note: The anticipated NMR data is an estimation and may vary based on the specific coupling partner and solvent used. Experimental verification is essential.

PART 3: Detailed Experimental Protocols

Materials and Equipment
  • Starting Material: this compound[18][19]

  • Reagents: Arylboronic acids, primary/secondary amines, terminal alkynes, palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂), SPhos, Xantphos, cyclopropylphosphine, potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOtBu), triethylamine (Et₃N), Polysorbate 20 (PTS).

  • Solvents: Anhydrous 1,4-dioxane, anhydrous toluene, deionized water, diethyl ether, ethyl acetate, hexanes, brine.

  • Equipment: Schlenk flasks, reflux condenser, magnetic stirrer with hotplate, inert gas (argon or nitrogen) supply, syringes, cannulas, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

Protocol 3.1: Suzuki-Miyaura Coupling
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Add a degassed 10:1 mixture of dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.2: Buchwald-Hartwig Amination
  • To a Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.5 equiv).

  • Add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), and Xantphos (0.02 equiv).

  • Add anhydrous toluene, followed by the desired primary or secondary amine (1.2 equiv).

  • Heat the reaction mixture to 110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired arylamine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.3: Copper-Free Sonogashira Coupling
  • To a round-bottom flask, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add a 3% solution of PTS in deionized water.

  • Add bis(acetonitrile)dichloropalladium(II) (0.02 equiv) and cyclopropylphosphine (0.04 equiv).

  • Add triethylamine (3.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired arylalkyne.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 4: Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

PART 5: References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Suzuki Reaction. (2014, February 6). [Link]

  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. [Link]

  • ACG Publications. (n.d.). Records of Natural Products-SI. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubMed. (2021, April 22). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. [Link]

  • PubMed. (2008, October 3). Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. [Link]

  • Organic Spectroscopy International. (2015, July 5). 1-Bromo-3-phenylpropane. [Link]

  • ResearchGate. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

Sources

Derivatization of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the versatile derivatization of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a privileged scaffold for the rapid assembly of diverse chemical libraries. This document provides detailed protocols and scientific rationale for transformations at both the nitrile and aryl bromide functional handles.

Introduction: A Scaffold Poised for Discovery

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The strategic design of molecular scaffolds that allow for rapid and diverse functionalization is a cornerstone of successful library synthesis programs.[1][2] The compound This compound represents such a scaffold, integrating several high-value features for medicinal chemistry. The cyclopropane ring acts as a rigid, three-dimensional bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[3] The molecule possesses two orthogonal, high-utility functional handles: a versatile nitrile group and an aryl bromide .

This application note serves as a comprehensive guide for researchers, providing a suite of validated protocols to independently derivatize these functional groups. By explaining the causality behind experimental choices and offering step-by-step methodologies, this guide empowers scientists to generate novel, structurally diverse compound libraries for screening and lead optimization.

Core Scaffold Analysis & Strategic Overview

The starting material, this compound, offers two primary vectors for chemical diversification.

  • Vector 1 (The Nitrile): The carbon-nitrogen triple bond is a versatile precursor to several critical functional groups, including primary amines, amides, carboxylic acids, and ketones.[4][5][6] Transformations at this site introduce key pharmacophoric features and modulation points for physicochemical properties.

  • Vector 2 (The Aryl Bromide): The aryl bromide is an ideal handle for modern palladium-catalyzed cross-coupling reactions.[7] This allows for the facile installation of a wide array of aryl, heteroaryl, alkyl, and amino substituents, dramatically expanding the molecular complexity and exploring key structure-activity relationships (SAR).

The orthogonality of these handles allows for a planned, sequential derivatization strategy, maximizing the diversity and novelty of the resulting library.

Section 1: Derivatization of the Nitrile Functional Group

The nitrile group's electrophilic carbon atom is susceptible to nucleophilic attack, making it a hub for synthetic transformations.[4]

Nitrile_Derivatization cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_addition Organometallic Addition Start Core Nitrile Scaffold Amide Primary Amide Start->Amide Mild H₂O₂/Base or controlled acid/base Acid Carboxylic Acid Start->Acid Strong Acid/Base Heat Amine Primary Amine Start->Amine LiAlH₄ or Catalytic Hydrogenation Ketone Ketone Start->Ketone 1. R-MgBr or R-Li 2. H₃O⁺ workup Amide->Acid Harsh acid/base (over-hydrolysis) Aryl_Bromide_Derivatization cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start Core Aryl Bromide Scaffold Biaryl Biaryl / Alkylated Arene Product Start->Biaryl R-B(OH)₂ or R-B(pin) Pd Catalyst, Base Arylamine N-Aryl Amine / Heterocycle Product Start->Arylamine R¹R²-NH Pd Catalyst, Ligand, Base

Sources

Application Notes & Protocols: Investigating 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile as a Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of small molecule enzyme inhibitors is a cornerstone of modern drug discovery. The unique structural and conformational properties of the cyclopropane ring make it a valuable motif in medicinal chemistry, offering a pathway to enhance potency, selectivity, and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile as a foundational scaffold for developing novel enzyme inhibitors. We present the scientific rationale for its use, detailed protocols for preliminary screening and in-depth kinetic analysis, and a framework for interpreting the resulting data.

Introduction: The Scientific Rationale for Cyclopropane Scaffolds in Enzyme Inhibition

The cyclopropane moiety, a three-membered carbocyclic ring, is increasingly utilized in drug design due to its distinct stereoelectronic properties.[1][2] The inherent ring strain of cyclopropanes influences bond angles and lengths, creating a rigid structure that can lock a molecule into a specific, bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target enzyme, potentially increasing binding affinity and selectivity.[1][3] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1]

The subject of this guide, this compound, presents several features that make it an attractive starting point for an enzyme inhibitor discovery program:

  • Cyclopropane Core: Provides a rigid anchor to explore the binding pocket of a target enzyme. The nitrile group, a common feature in enzyme inhibitors, can act as a hydrogen bond acceptor or a reactive warhead in the case of certain enzyme classes like cysteine proteases.

  • Aromatic Ring: The substituted phenyl ring offers a large surface for potential van der Waals interactions and can be systematically modified to probe the topology of the enzyme's active site.

  • Bromo and Methyl Substituents: The bromine atom provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the rapid generation of a library of analogues.[4] The methyl group provides a subtle steric feature that can influence binding orientation.

While the specific enzymatic targets of this compound are not yet defined, its structural characteristics suggest it could be a valuable scaffold for a range of enzyme families, including proteases, kinases, and metabolic enzymes.[3][5][6]

General Experimental Workflow for Inhibitor Characterization

The process of characterizing a potential enzyme inhibitor typically follows a hierarchical approach, from initial screening to detailed mechanistic studies. The following workflow provides a general framework for investigating the inhibitory potential of this compound or its derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single-Concentration Assay B Determine % Inhibition A->B C Dose-Response Assay (Serial Dilutions) B->C If significant inhibition observed D Calculate IC50 Value C->D E Kinetic Assays (Vary [S] and [I]) D->E For potent inhibitors F Lineweaver-Burk Plot Analysis E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G G Lineweaver-Burk Plot Interpretation cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive a Lines intersect on Y-axis b Lines intersect on X-axis c Lines are parallel

Figure 2: Interpreting different modes of enzyme inhibition using Lineweaver-Burk plots.

Advanced Characterization and Future Directions

For promising inhibitors, further characterization is warranted. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide direct measurement of binding affinity (Kd) and kinetic parameters (kon and koff). X-ray crystallography of the enzyme-inhibitor complex can offer invaluable structural insights into the binding mode, guiding further structure-activity relationship (SAR) studies. [7][8] The bromine atom on the this compound scaffold is a key feature for synthetic elaboration. A library of analogues can be synthesized to explore the SAR and optimize the inhibitory potency and selectivity.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. Its rigid cyclopropane core and synthetically tractable substituted phenyl ring provide a robust scaffold for structure-based drug design. The protocols outlined in this document offer a clear and systematic approach to characterizing the inhibitory activity of this compound and its derivatives, from initial screening to detailed mechanistic studies. By leveraging these methodologies, researchers can effectively explore the potential of this and other cyclopropane-containing molecules in the ongoing quest for new therapeutic agents.

References

Sources

Troubleshooting & Optimization

Improving yield in 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides an in-depth guide to troubleshooting and optimizing the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering a framework of chemical logic to empower you to diagnose issues and rationally improve your experimental outcomes.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via the cyclopropanation of (4-Bromo-3-methylphenyl)acetonitrile with a 1,2-dihaloalkane under basic conditions. Phase-Transfer Catalysis (PTC) is the method of choice for this transformation, offering significant advantages such as the use of inexpensive inorganic bases, mild reaction conditions, and enhanced scalability.[1] Despite its straightforward appearance, this reaction is prone to several issues that can drastically reduce yield and purity. This guide will address these common pitfalls head-on.

Baseline Protocol: A Starting Point for Optimization

A typical synthesis involves the reaction of an arylacetonitrile with a cyclopropanating agent in a biphasic system, facilitated by a phase-transfer catalyst.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add (4-Bromo-3-methylphenyl)acetonitrile (1.0 eq).

  • Reagent Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05-0.10 eq) and a suitable organic solvent (e.g., Toluene).

  • Base Introduction: Add a concentrated aqueous solution of a strong base (e.g., 50% w/w NaOH) (3.0-5.0 eq).

  • Cyclopropanating Agent: While stirring vigorously, add 1,2-dibromoethane (1.2-1.5 eq) dropwise, maintaining the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at the designated temperature (e.g., 50-70 °C) for several hours. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, add water, and separate the organic layer. Extract the aqueous layer with the solvent, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization.

This section is structured to address the most pressing issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most common complaint. The root cause can typically be traced to one of four areas: inefficient deprotonation, competing side reactions, poor catalyst performance, or suboptimal conditions.

Answer: A systematic approach is required. We recommend investigating the following, in order of likely impact:

  • Base & Deprotonation: The crucial first step is the deprotonation of the arylacetonitrile to form the nucleophilic carbanion. If this step is inefficient, the reaction cannot proceed.

    • Insight: The pKa of the benzylic proton in arylacetonitriles is around 22 (in DMSO). While a 50% NaOH solution is often sufficient, its effectiveness depends on efficient transfer into the organic phase by the catalyst.

    • Troubleshooting:

      • Increase Base Equivalents: Ensure a significant excess of base (at least 3 equivalents) is used to drive the equilibrium towards the carbanion.

      • Consider an Anhydrous System: For maximum reactivity, switching to a non-aqueous system with a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or DMF can dramatically improve deprotonation. This, however, adds cost and complexity.

  • Choice of Cyclopropanating Agent: The reactivity of the 1,2-dihaloalkane is critical.

    • Insight: The cyclization is an intramolecular SN2 reaction. The rate of this reaction is highly dependent on the leaving group.[2]

    • Troubleshooting:

      • 1,2-Dibromoethane vs. 1,2-Dichloroethane: Bromide is a superior leaving group to chloride due to its lower basicity and higher polarizability.[2] Using 1,2-dibromoethane will result in significantly faster reaction rates and higher yields compared to 1,2-dichloroethane under identical conditions. While more expensive, the improvement in yield often justifies the cost.

  • Phase-Transfer Catalyst (PTC) Efficiency: The catalyst is the lynchpin of the biphasic system.

    • Insight: The catalyst's job is to shuttle the hydroxide anion (or the deprotonated arylacetonitrile) between the aqueous and organic phases.[1] Its efficiency depends on its structure and lipophilicity.

    • Troubleshooting:

      • Catalyst Loading: Ensure at least 5 mol% of the catalyst is used. Lower loadings can lead to a stalled reaction.

      • Catalyst Type: While Tetrabutylammonium Bromide (TBAB) is common, more lipophilic catalysts like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (a mixture of trioctylmethylammonium chlorides) can offer superior performance in certain solvent systems.

  • Reaction Temperature:

    • Insight: Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination of the dihaloalkane or catalyst degradation.

    • Troubleshooting:

      • Temperature Screen: If the reaction is sluggish, incrementally increase the temperature from 50 °C to 70 °C. Monitor for the appearance of byproducts by TLC/GC-MS. An optimal temperature balances reaction rate with selectivity.

Troubleshooting Summary Table
IssueParameter to AdjustRationale
Inefficient Deprotonation Base Strength/EquivalentsEnsure complete formation of the nucleophilic carbanion.
Slow Cyclization Cyclopropanating AgentBromide is a better leaving group than chloride, accelerating the rate-limiting SN2 step.[2]
Poor Phase Mixing Catalyst Type/LoadingA more lipophilic catalyst or higher loading improves anion transfer between phases.
Sluggish Reaction Rate TemperatureIncrease kinetic energy, but monitor for byproduct formation.

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my starting material. How can I prevent this?

Answer: This is a classic side reaction. The deprotonated (4-Bromo-3-methylphenyl)acetonitrile anion is a potent nucleophile. If the concentration of the cyclopropanating agent (the electrophile) is too low, the anion will attack the nitrile group of an unreacted starting material molecule, leading to dimerization.

Mitigation Strategy:

  • Controlled Addition: The most effective solution is to add the arylacetonitrile starting material slowly to the mixture containing the base, catalyst, and the full amount of 1,2-dibromoethane. This ensures that the generated carbanion always has a high concentration of the desired electrophile to react with, minimizing self-condensation.

Experimental Workflow Diagram

G cluster_0 Recommended 'Inverse Addition' Protocol A Charge Reactor with: - Solvent (Toluene) - Base (50% NaOH) - PTC (TBAB) - 1,2-Dibromoethane B Heat to 50-70 °C A->B C Slowly add (4-Bromo-3-methylphenyl)acetonitrile (1.0 eq) over 1-2 hours B->C D Monitor Reaction (TLC / GC-MS) C->D E Aqueous Work-up D->E F Purification E->F

Caption: Recommended workflow to minimize dimerization side products.

Q3: Can I use a different base, like potassium carbonate (K₂CO₃)?

Answer: It is not recommended for this specific transformation. The pKa of the benzylic proton on your starting material is too high for a weak base like potassium carbonate to effectively deprotonate it. A strong base is required to generate a sufficient concentration of the nucleophilic carbanion to initiate the reaction.

BasepKa of Conjugate AcidSuitabilityRationale
NaOH / KOH~15.7Excellent Strong enough for efficient deprotonation in a PTC system.
NaH / KH~36Excellent (Anhydrous) Very strong; drives deprotonation to completion but requires strict anhydrous conditions.
K₂CO₃~10.3Poor Not basic enough to deprotonate the arylacetonitrile effectively.
DBU~12.5Poor Generally insufficient for this substrate.

Q4: The reaction appears to stall before reaching full conversion. What could be the cause?

Answer: Reaction stalling can often be attributed to catalyst poisoning or degradation, or insufficient base.

  • Catalyst Stability: Quaternary ammonium salts like TBAB can degrade at elevated temperatures in the presence of a strong base via Hofmann elimination. This decomposition is slow but can become significant over long reaction times, effectively stopping the catalytic cycle.

    • Solution: If the reaction stalls, adding a fresh portion of the phase-transfer catalyst (an additional 1-2 mol%) can often restart it. If this is a recurring problem, consider running the reaction at a slightly lower temperature for a longer period.

  • Insufficient Base: The reaction consumes base. If you are seeing stalling with less than 3 equivalents, the availability of hydroxide in the organic phase may have dropped below a critical threshold.

    • Solution: Ensure at least 3, and preferably 4-5, equivalents of base are used from the start.

Phase-Transfer Catalysis Mechanism

G aq_phase Aqueous Phase (NaOH) org_phase Organic Phase (Substrates, Solvent) QX Q⁺X⁻ (Catalyst) QOH Q⁺OH⁻ QX->QOH Anion Exchange ArCH2CN Ar-CH₂-CN ArCHCN Ar-CH⁻-CN (Carbanion) QOH->ArCHCN Deprotonation BrCH2CH2Br Br(CH₂)₂Br Intermediate Ar-C(CN)(CH₂)₂Br ArCHCN->Intermediate Sₙ2 Attack Product Product Intermediate->Product Intramolecular Cyclization (Sₙ2) Product->QX Catalyst Regeneration

Sources

Technical Support Center: Purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (CAS No: 1314760-71-8). This document is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for downstream applications. We will explore common challenges encountered during its purification and provide robust, field-tested protocols and troubleshooting advice to ensure you obtain a product of the highest quality.

Introduction: The Importance of Purity

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds for drug discovery programs. The presence of impurities, even in small amounts, can have significant downstream consequences, including affecting reaction yields, introducing unwanted byproducts in subsequent steps, and complicating the purification of the final active pharmaceutical ingredient (API). This guide provides the expertise to mitigate these risks through effective purification strategies.

Section 1: Understanding the Impurity Profile

Effective purification begins with anticipating the potential impurities. The synthesis of aryl cyclopropanes and related nitriles can introduce several classes of impurities that must be addressed.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual 4-bromo-3-methylaniline, benzyl cyanides, or dihaloalkanes might be present.

  • Reagents and Work-up Residues: Incomplete removal of acids, bases (e.g., triethylamine), or phase-transfer catalysts used during synthesis.[2][3]

  • Side-Reaction Products: Formation of isomers, products from ring-opening of the cyclopropane ring under harsh conditions, or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[4][5]

  • Residual Solvents: Solvents from the reaction or extraction that are not fully removed in vacuo.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) and ¹H NMR is a critical first step to diagnose the complexity of the impurity profile and select the most appropriate purification method.

Section 2: Primary Purification Strategy Workflow

The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities. The following workflow provides a logical path to achieving high purity.

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Execution cluster_end Final Validation Start Crude Product (Post-Workup & Drying) TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Is_Solid Is the crude product a solid (>85% pure)? TLC_NMR->Is_Solid Is_Complex Are impurities close-running on TLC? Is_Solid->Is_Complex No Recrystallization Recrystallization Protocol Is_Solid->Recrystallization Yes Is_Complex->Recrystallization No Column Flash Column Chromatography Protocol Is_Complex->Column Yes Purity_Check Confirm Purity (NMR, LC-MS, MP) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product

Caption: Decision workflow for purifying crude this compound.

Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

Column chromatography is the most versatile technique for purifying this compound, especially when dealing with complex mixtures or an oily crude product.[6][7] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[8]

Data Presentation: Recommended Solvent Systems

The key to successful chromatography is selecting a mobile phase that provides good separation on TLC, ideally with the product having an Rf value between 0.25 and 0.40.

Solvent System (Mobile Phase)PolarityTypical Application
Ethyl Acetate / HexanesLow to MediumExcellent starting point. A gradient from 5% to 20% EtOAc is often effective.[9]
Dichloromethane / HexanesLow to MediumGood alternative if separation is poor in EtOAc/Hexanes.
Acetone / TolueneMediumUseful for resolving impurities with similar polarity to the product.

Step-by-Step Methodology

  • TLC Analysis: Determine the optimal eluent system using TLC plates.

  • Column Packing (Wet-Packing):

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar starting eluent (e.g., 5% EtOAc in hexanes).[10]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in labeled test tubes.[7]

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% EtOAc).

  • Fraction Analysis:

    • Spot collected fractions onto TLC plates to identify which ones contain the pure product.[6]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

If the crude product is a solid with relatively minor impurities, recrystallization is an efficient and scalable purification method.

Step-by-Step Methodology

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) or solvent pairs (e.g., ethanol/water, toluene/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Common Problems

Q: My product is streaking badly on the TLC plate and my recovery from the silica column is low. What is happening?

A: This often indicates that the compound may be degrading on the silica gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[11]

  • Immediate Solution: Before running a large column, perform a stability test. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or streaking is observed, degradation is likely.

  • Corrective Actions:

    • Neutralize the Eluent: Add ~0.5-1% triethylamine to your mobile phase to neutralize the silica surface.

    • Use Deactivated Silica: Prepare a slurry of the silica gel with a small amount of a suitable base in the eluent, or purchase pre-deactivated silica gel.[11]

    • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.[11]

Troubleshooting_Degradation Start Symptom: Low Recovery / TLC Streaking Cause Possible Cause: Compound Degradation on Acidic Silica Gel Start->Cause Test Stability Test: Spot on TLC, wait 1 hr, elute. See new spots? Cause->Test Sol_1 Option 1: Add 1% Triethylamine to Mobile Phase Test->Sol_1 Yes Sol_2 Option 2: Use Neutralized or Deactivated Silica Gel Test->Sol_2 Yes Sol_3 Option 3: Switch to Alumina Stationary Phase Test->Sol_3 Yes

Caption: Troubleshooting workflow for suspected compound degradation on silica gel.

Q: After purification, my solid product has a persistent yellow or brown tint. How can I remove this color?

A: This coloration often suggests trace amounts of residual bromine or other highly conjugated impurities.

  • Solution 1 (During Work-up): During the initial aqueous work-up after the reaction, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any excess bromine.[9]

  • Solution 2 (Post-Purification): If the color persists, an activated carbon treatment during recrystallization is effective.[11] Dissolve the colored product in a suitable hot solvent, add a very small amount of activated carbon, stir for 5-10 minutes, and filter the hot solution through a pad of celite before allowing it to cool and crystallize.

Q: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent choice.

  • Solution 1: Re-heat the mixture to dissolve the oil, then add more solvent to make the solution more dilute before attempting to cool it again.

  • Solution 2: Try a different solvent system. A solvent pair (e.g., one solvent in which the compound is soluble and another in which it is insoluble) can often promote better crystal growth.

  • Solution 3: If the impurity level is too high, recrystallization may not be feasible. Purify the material first by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.

Frequently Asked Questions (FAQs)

Q: What is the expected physical state of pure this compound? A: Based on analogous structures, the purified compound is expected to be a white to off-white solid at room temperature.[12]

Q: How can I definitively confirm the purity of my final product? A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the structure and check for any residual starting materials or byproducts.

  • LC-MS: To obtain an accurate mass and a purity assessment (e.g., >98% by peak area).

  • Melting Point: A sharp melting point range is indicative of high purity.

Q: Is this compound stable to air and light? A: Aryl cyclopropanes are generally stable compounds. However, some can be sensitive to strong acids or photocatalytic conditions, which may induce ring-opening.[4][5] It is good practice to store the purified material in a well-sealed container, protected from light, and in a cool, dry place.

References
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • ResearchGate. (2017). (PDF) Efficient Preparation of 2,3-Disubstituted Cyclopropane-1-Carbonitriles via Selective Decarboxylation of 1-Cyanocyclopropane-1-Carboxylates. [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. [Link]

  • Annam, R., et al. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]

  • National Institutes of Health. (n.d.). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. PMC. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

Sources

Common side products in the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction conditions effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The high ring strain of the cyclopropane motif makes its synthesis non-trivial.[1][2] The most common and scalable approach involves the phase-transfer-catalyzed (PTC) alkylation of (4-Bromo-3-methylphenyl)acetonitrile with a 1,2-dihaloethane. While effective, this pathway is susceptible to several competing side reactions that can complicate purification and significantly reduce yields. This guide will address these specific challenges head-on.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The core of the synthesis is a nucleophilic substitution reaction. A strong base deprotonates the benzylic carbon of (4-Bromo-3-methylphenyl)acetonitrile, creating a stabilized carbanion. This carbanion then acts as a nucleophile, first attacking one carbon of a 1,2-dihaloalkane (e.g., 1-bromo-2-chloroethane) to form an intermediate, followed by an intramolecular cyclization to form the cyclopropane ring. A phase-transfer catalyst is crucial for transporting the base (typically aqueous NaOH) into the organic phase where the reaction occurs.

Synthesis_Mechanism cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM Ar-CH₂-CN ((4-Bromo-3-methylphenyl)acetonitrile) Carbanion [Ar-CH-CN]⁻ Q⁺ (Carbanion) SM->Carbanion Deprotonation (Base + PTC) Base NaOH (aq) Elimination Vinyl Chloride Base->Elimination E2 on Alkylating Agent PTC Q⁺X⁻ (Phase-Transfer Catalyst) AlkylatingAgent Br-CH₂-CH₂-Cl (1-Bromo-2-chloroethane) Intermediate Ar-CH(CN)-CH₂-CH₂-Cl Carbanion->Intermediate SN2 Attack + Alkylating Agent Dimer Dimerization Product Carbanion->Dimer Attacks another SM molecule Product 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile Intermediate->Product Intramolecular Cyclization (SN2) Hydrolysis Hydrolysis Products (Amide/Carboxylic Acid) Product->Hydrolysis Base, H₂O, Heat

Caption: Primary reaction pathway and competing side reactions.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is incomplete, with significant starting material remaining even after extended reaction times. What's going wrong?

A: This is a common issue often related to insufficient reactivity or catalyst inefficiency.

  • Causality: The reaction rate depends on the successful generation and reaction of the carbanion. If the base is too weak, the phase-transfer catalyst is inactive, or the temperature is too low, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Base Concentration: For aqueous sodium hydroxide, a 50% (w/w) solution is typically required to create the highly basic interface needed for deprotonation. A lower concentration may not be sufficient.

    • Check Catalyst Integrity: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can degrade over time. Ensure you are using a fresh, dry catalyst. The catalyst amount is also critical; typically 5-10 mol% is used. Using too little will slow the reaction, while too much can sometimes lead to emulsion formation, complicating workup.

    • Increase Temperature: While room temperature is often a starting point, gently heating the reaction to 40-50 °C can significantly increase the rate of both the initial alkylation and the final cyclization step. However, be cautious, as higher temperatures can also promote side reactions.[3]

    • Mechanical Stirring: Vigorous stirring is essential in a biphasic PTC system to maximize the interfacial area where the reaction occurs. If you are using a magnetic stirrer, ensure the vortex is deep and the phases are mixing well.

Q2: I'm observing a major byproduct with approximately double the molecular weight of my starting arylacetonitrile. How can I identify and prevent this?

A: You are likely observing the dimerization of the (4-Bromo-3-methylphenyl)acetonitrile starting material.

  • Causality: The carbanion intermediate is a strong nucleophile. If its local concentration is high, it can attack a molecule of the neutral starting material instead of the intended 1,2-dihaloethane electrophile. This is a classic competitive side reaction.[3]

  • Identification: The dimer, 2,3-bis(4-bromo-3-methylphenyl)succinonitrile, will have a mass corresponding to (M_start * 2) - 2H. It can be identified by LC-MS and ¹H NMR (disappearance of the benzylic CH₂ singlet and appearance of more complex signals).

  • Mitigation Strategies:

    • Slow Addition: The most effective strategy is to add the arylacetonitrile starting material slowly to the mixture of base, catalyst, and the 1,2-dihaloethane. This keeps the instantaneous concentration of the carbanion low, favoring the desired intermolecular reaction with the alkylating agent which is present in excess.

    • Reverse Addition: Alternatively, slowly add the base to the mixture of the other reagents. This also helps control the carbanion concentration.

    • Solvent Choice: Using a less polar solvent can sometimes disfavor the dimerization pathway, though this must be balanced with ensuring sufficient solubility for the reactants.

Q3: My final product shows contamination with an amide or carboxylic acid. Where does this come from?

A: This is due to the hydrolysis of the nitrile functional group.

  • Causality: The reaction is run under strongly basic aqueous conditions, often with heating. These are classic conditions for nitrile hydrolysis. The nitrile first hydrolyzes to a primary amide and can then undergo further hydrolysis to the corresponding carboxylic acid.

  • Prevention:

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC or GC).

    • Control Temperature: Avoid excessive temperatures. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

    • Prompt Workup: Once the reaction is complete, cool it to room temperature and proceed with the workup immediately. Quench the reaction by diluting with water and neutralizing the base with a dilute acid (e.g., 1M HCl) before extraction.[4] This neutralizes the NaOH and prevents further hydrolysis during product isolation.

Section 3: Recommended Protocols

Protocol 1: Synthesis of this compound

Safety Note: This reaction uses a strong base and halogenated compounds. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 1-bromo-2-chloroethane (30.0 mmol, 1.5 equiv.), tetrabutylammonium bromide (TBAB, 1.0 mmol, 0.05 equiv.), and 50 mL of toluene.

  • Base Addition: Add 25 mL of 50% (w/w) aqueous sodium hydroxide solution. Begin vigorous stirring (approx. 500 RPM).

  • Reactant Addition: In the dropping funnel, prepare a solution of (4-Bromo-3-methylphenyl)acetonitrile (20.0 mmol, 1.0 equiv.) in 20 mL of toluene. Add this solution dropwise to the reaction mixture over 1 hour.

  • Reaction: After the addition is complete, heat the mixture to 45 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC (e.g., using 20% Ethyl Acetate in Hexane as eluent). The reaction is complete when the starting arylacetonitrile spot is no longer visible.

  • Workup: Cool the reaction to room temperature. Carefully add 100 mL of water. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or solid. Purify via flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare Column: Prepare a silica gel column using a gradient solvent system of hexane and ethyl acetate.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate.

    • Unreacted 1-bromo-2-chloroethane will elute first.

    • The desired product typically elutes at around 5-10% ethyl acetate in hexane.

    • The dimer side product is more polar and will elute later, often at 15-25% ethyl acetate.

  • Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid.

Section 4: Side Product Identification Summary

For effective troubleshooting, rapid identification of byproducts is key. The table below summarizes the key characteristics of the most common impurities.

Side Product NameStructureMolecular Weight ( g/mol )Key Identification Markers
Starting Material (4-Bromo-3-methylphenyl)acetonitrile212.07¹H NMR: Singlet ~3.7 ppm (Ar-CH₂ -CN)
Dimer 2,3-bis(4-bromo-3-methylphenyl)succinonitrile422.12MS: [M+H]⁺ at 423/425/427. ¹H NMR: Absence of the ~3.7 ppm singlet.
Amide Hydrolysis Product 2-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxamide254.12MS: [M+H]⁺ at 255/257. IR: Strong C=O stretch ~1660 cm⁻¹ and N-H stretches ~3200-3400 cm⁻¹.
Acid Hydrolysis Product 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid255.11MS: [M+H]⁺ at 256/258. IR: Broad O-H stretch ~2500-3300 cm⁻¹ and C=O stretch ~1700 cm⁻¹.
Section 5: Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your synthesis.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) CheckYield Is Yield Low? Start->CheckYield LowYield_Cause What is the major component in the crude mixture? CheckYield->LowYield_Cause Yes GoodYield Yield is Acceptable CheckYield->GoodYield No SM_Present Starting Material LowYield_Cause->SM_Present Starting Material Dimer_Present High MW Dimer LowYield_Cause->Dimer_Present Dimer Complex_Mixture Complex Mixture/ Degradation LowYield_Cause->Complex_Mixture Other Fix_SM Solution: • Increase Temperature • Check Catalyst/Base Activity • Increase Stirring Rate SM_Present->Fix_SM Fix_Dimer Solution: • Use Slow Addition of Arylacetonitrile • Ensure Alkylating Agent is in Excess Dimer_Present->Fix_Dimer Fix_Complex Solution: • Lower Reaction Temperature • Reduce Reaction Time • Ensure Prompt Workup Complex_Mixture->Fix_Complex CheckPurity Is Purity Low? GoodYield->CheckPurity Hydrolysis_Present Amide/Acid Impurities Present CheckPurity->Hydrolysis_Present Yes GoodProduct Proceed to Final Purification and Characterization CheckPurity->GoodProduct No Fix_Hydrolysis Solution: • Reduce Reaction Time/Temp • Quench reaction with acid before extraction Hydrolysis_Present->Fix_Hydrolysis

Caption: A systematic workflow for troubleshooting the synthesis.

References
  • BenchChem. (2025). Side reactions and byproduct formation in cyclopropanation reactions. [3]

  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [5]

  • Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9. [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link][7]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link][8]

  • Wikipedia. (2023, December 1). Cyclopropanation. [Link][1]

  • Myers, A. G. Research Group. (n.d.). Cyclopropanation. Harvard University. [Link][2]

  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Request PDF. [Link][9]

  • Haufe, G., Alvernhe, G., Laurent, A., Ernet, T., Goj, O., Kröger, S., & Sattler, A. (1996). Benzene, (2-bromo-1-fluoro-1-methylethyl)-. Organic Syntheses, 73, 153. [Link][4]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with the sterically hindered and functionally rich substrate, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314760-71-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this unique building block in synthetic chemistry.

The structure of this molecule presents a trifecta of challenges:

  • Steric Hindrance: The methyl group ortho to the bromine atom can impede the crucial oxidative addition step in many catalytic cycles.

  • Nitrile Group: The cyano group is a potential coordinating ligand for the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3][4]

  • Cyclopropane Ring: While generally stable, the strained cyclopropyl group can be susceptible to side reactions under harsh conditions.[5]

This document provides structured guidance through frequently asked questions, a detailed troubleshooting guide, and validated starting protocols to help you achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for this substrate?

For C-C bond formation, the Suzuki-Miyaura coupling is highly recommended as a starting point. It is one of the most robust and versatile cross-coupling methods, known for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6][7] For C-N bond formation, the Buchwald-Hartwig amination is the premier choice.[8][9]

Q2: How does the ortho-methyl group impact reaction conditions?

The methyl group increases steric bulk around the reaction center. This necessitates the use of specialized catalyst systems designed to overcome steric hindrance. Key considerations are:

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required.[6][10] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the difficult oxidative addition and reductive elimination steps.[11][12]

  • Temperature: Higher reaction temperatures may be needed to overcome the activation energy barrier for oxidative addition.

Q3: Is the nitrile group compatible with standard Pd-catalyzed cross-coupling?

The nitrile group can be problematic. It can coordinate to the palladium center, potentially leading to catalyst poisoning or the formation of inactive complexes.[3][4] However, many modern catalyst systems exhibit good tolerance. If catalyst inhibition is suspected, consider:

  • Ligand Choice: Using strongly coordinating, bulky ligands can often outcompete the nitrile group for binding to the palladium center.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to compensate for any catalyst deactivation.

Q4: Is the cyclopropane ring stable under typical cross-coupling conditions?

The cyclopropane ring in this substrate is generally stable under standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions.[5] These reactions are typically performed under basic conditions at temperatures ranging from room temperature to ~120 °C, which are not harsh enough to induce widespread ring-opening. However, extremely high temperatures or the use of certain Lewis acidic reagents should be approached with caution.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. This can be due to poor quality reagents or oxygen contamination.Action: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., SPhos Pd G3). Ensure all reagents and solvents are rigorously degassed using techniques like sparging with argon or freeze-pump-thaw cycles.
2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to overcome the steric hindrance from the ortho-methyl group.Action: Screen a panel of bulky phosphine ligands (see table below). For Suzuki couplings, SPhos or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, XPhos is often effective.[6]
3. Incorrect Base/Solvent Combination: The base may be too weak, insoluble, or incompatible with the solvent, preventing efficient transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).Action: For Suzuki, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required. Ensure the solvent can dissolve the base and substrate (e.g., Dioxane/H₂O, Toluene, CPME).[10]
Significant Side Product Formation (e.g., Protodebromination, Homocoupling) 1. Reaction Temperature Too High: Elevated temperatures can promote side reactions, especially the debromination of the starting material.Action: Lower the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
2. Water Content (Suzuki): In Suzuki reactions, excess water or a slow transmetalation step can lead to competitive protodeborylation of the boronic acid, which then leads to protodebromination of the aryl bromide.Action: Use anhydrous solvents or a carefully controlled solvent/water ratio (e.g., 10:1 Dioxane/H₂O). Ensure the base is strong enough to facilitate rapid transmetalation.
Reaction Stalls After Partial Conversion 1. Catalyst Deactivation: The nitrile group may be slowly poisoning the catalyst over the course of the reaction.[3]Action: Add a second portion of the catalyst and ligand midway through the reaction. Alternatively, start with a slightly higher catalyst loading (e.g., 2.5 mol%).
2. Reagent Degradation: The boronic acid (Suzuki) or amine (Buchwald-Hartwig) may be unstable under the reaction conditions over extended periods.Action: Add the coupling partner in portions if instability is suspected. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Table 1: Recommended Ligand Screening Panel
LigandClassKey Features & Applications
SPhos BiarylphosphineExcellent for sterically hindered Suzuki couplings.[6]
XPhos BiarylphosphineBroadly applicable for C-N (Buchwald-Hartwig) and C-C couplings.[6]
RuPhos BiarylphosphineHighly active for challenging Suzuki couplings.
IMes N-Heterocyclic Carbene (NHC)Strong σ-donor, offers high thermal stability. Good for aryl chlorides and hindered bromides.[10][13]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for screening reactions.

dot

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2–1.5 eq.), and powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water at a 10:1 ratio, to make a 0.1 M solution with respect to the aryl bromide).

  • Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated aluminum heating block on a magnetic stir plate.

  • Execution: Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualization of Key Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below is a simplified catalytic cycle for the Suzuki-Miyaura reaction.

dot

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L2 (Active Catalyst) pd2_ox Ar-Pd(II)-Br(L2) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)-R(L2) (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation (+ R-B(OR)2, Base) product Ar-R (Product) pd2_trans->product Reductive Elimination product->pd0 L2 L = Bulky Ligand (e.g., SPhos) Ar Ar = Substrate Aryl Group R R = Boronic Acid Partner

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • WK-phos: A New Indolylphosphine for Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... (2019). ResearchGate. [Link]

  • Zhang, T. R., Chen, J., & Lu, Y. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • Dai, Y., Liu, H., Feng, X., & Bao, M. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Wang, D., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Nanyang Technological University. [Link]

  • Grasa, G. A., & Viciu, M. S. (2003). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Protsailo, L. V., & Kurmakov, S. L. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2010). Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Wikipedia. (2023). Nitrile. [Link]

  • Vuoti, S. T. A., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Nitrile hydration catalysed by palladium(II) complexes. RSC Publishing. [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed. [Link]

  • 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem. [Link]

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. (2023). Nature. [Link]

  • 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. Cenmed Enterprises. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • C-H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. (2023). ChemRxiv. [Link]

  • Chapter 7 Organometallic Reagents Stability and Handling. University of Rochester. [Link]

  • Stability of Cyclopropyl‐B(dan/pin) toward Water. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314760-71-8).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial challenges encountered after the synthesis of this compound.

Q1: What are the most likely impurities in my crude product?

Understanding potential impurities is the first step to designing a purification strategy. Based on common synthetic routes, impurities typically fall into several classes:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like (4-bromo-3-methylphenyl)acetonitrile or 1,2-dihaloethanes.

  • Isomeric Byproducts: The most challenging impurities are often positional isomers, such as 1-(4-bromo-2-methylphenyl)cyclopropane-1-carbonitrile or 1-(3-bromo-4-methylphenyl)cyclopropane-1-carbonitrile. These arise from impure starting materials or non-selective bromination. Their physical properties are very similar to the desired product, making separation difficult.[3][4]

  • Reaction Byproducts:

    • Poly-brominated species: If the bromination step is not well-controlled, di- or tri-brominated aromatic rings can form.[5]

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strongly acidic or basic workup conditions, leading to the formation of the corresponding amide or carboxylic acid.[6]

    • Ring-Opened Products: The cyclopropane ring is strained and can potentially open under harsh conditions, though this is less common with stable aryl-substituted cyclopropanes.[7]

  • Residual Reagents & Solvents: Catalysts, bases (e.g., NaOH, K₂CO₃), and high-boiling solvents (e.g., DMF, DMSO) used in the reaction.

  • Residual Bromine: Free bromine (Br₂) from the synthesis can persist, giving the product a distinct yellow or brown color.[5][8]

Q2: How can I quickly assess the purity of my crude material?

A multi-faceted approach is best:

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Run the crude material against a reference standard (if available) in a few solvent systems of varying polarity (e.g., 10%, 20%, and 40% ethyl acetate in hexane). This will reveal the number of components and give you a starting point for developing a column chromatography method.[9]

  • ¹H NMR Spectroscopy: A quick NMR of the crude product can be incredibly informative. Look for unexpected peaks, particularly in the aromatic region, which might indicate isomers. Integrating key peaks can provide a rough estimate of the purity and the ratio of major impurities.

  • LC-MS: For a more quantitative assessment, LC-MS is ideal. It can separate and provide the mass of each component, helping to identify byproducts and starting materials.

Q3: My product has a persistent yellow or brown color. What is it and how do I remove it?

This coloration is almost always due to residual elemental bromine (Br₂) or other highly conjugated, colored impurities.[5][8] Direct purification of this material is often inefficient.

Troubleshooting Steps:

  • Chemical Wash: Before attempting recrystallization or chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a reducing agent to quench the bromine.[3]

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • 10% aqueous sodium bisulfite (NaHSO₃) solution. Repeat the wash until the organic layer is colorless. Afterwards, wash with saturated sodium bicarbonate to remove any acidic byproducts, followed by a brine wash to remove excess water.

  • Activated Carbon Treatment: If the color persists after a chemical wash, it may be due to other polymeric or high-molecular-weight impurities. Dissolve the product in a hot solvent (one intended for recrystallization is ideal), add a small amount (1-2% by weight) of activated charcoal, stir or heat at reflux for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon.[3] Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly.

Part 2: In-Depth Purification Guides

This section provides detailed troubleshooting for the primary purification techniques applicable to this compound.

Recrystallization Troubleshooting

Recrystallization is an excellent technique for removing small amounts of impurities from an already relatively clean (>80-90% pure) solid product.[8]

The ideal solvent is one where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Impurities, conversely, should be either insoluble at high temperatures or remain soluble at low temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

  • Heat the mixture in a sand or water bath. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant, pure crystals should form.

Recommended Solvents for this compound:

Solvent SystemSolubility Profile & RationaleProsCons
Ethanol/Water The compound is likely soluble in hot ethanol. Water is an anti-solvent. Dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool slowly.[5]Excellent for moderately polar compounds. Easily tunable.Can lead to "oiling out" if water is added too quickly or the solution is too concentrated.
Isopropanol (IPA) Similar polarity to ethanol but slightly less polar. Often yields excellent crystals.Single solvent system is simple. Less volatile than ethanol.May not provide a large enough solubility differential for some impurity profiles.
Hexane or Heptane The compound is nonpolar to moderately polar and should have low solubility in hot alkanes. Best for removing more polar impurities.Excellent at rejecting polar impurities.May have insufficient solvating power, even when hot, leading to low recovery.
Toluene An aromatic solvent that can provide good solubility when hot due to π-π interactions with the phenyl ring.Good for compounds that are difficult to dissolve.High boiling point can make solvent removal difficult. Potential for co-crystallization with aromatic impurities.

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid instead of a solid.

Corrective Actions:

  • Add More Solvent: The most common cause is a solution that is too concentrated. Add a small amount of the hot primary solvent to the oiled-out mixture and reheat until it fully dissolves, then attempt to cool it again, more slowly.

  • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, preferably insulated with glass wool or paper towels. Slow cooling encourages the formation of a stable crystal lattice.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure product (if you have any) to the cooled solution to initiate crystallization.

Significant product loss is a common issue.[3]

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will keep more of your product dissolved when cooled.[8]

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice-water bath or even a freezer, if the solvent won't freeze) to maximize precipitation.

  • Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.

Column Chromatography Troubleshooting

Column chromatography is the most powerful and versatile technique for purifying organic compounds, capable of separating mixtures with very different component polarities.[9][10]

The goal is to find a solvent system where your target compound has an Rf value of 0.25 - 0.35 on a TLC plate. This Rf provides the optimal balance between good separation from impurities and a reasonable elution time.[9]

  • Start with TLC: Use TLC to test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Initial System: A good starting point for this compound is 10% Ethyl Acetate in Hexane .

  • Adjust Polarity:

    • If the Rf is too high (spots run to the top), decrease the polarity by using less ethyl acetate.

    • If the Rf is too low (spots stay at the bottom), increase the polarity by using more ethyl acetate.

  • Isomer Separation: If you are trying to separate isomers, a low-polarity solvent system that gives low Rf values (0.1-0.2) will often provide better resolution, as it maximizes the interaction time with the stationary phase. High-performance techniques may be required for very similar isomers.[3][11]

This often indicates an unwanted interaction with the stationary phase or compound degradation.[3]

Potential Causes & Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds or strong binding of basic impurities. The nitrile group itself can be sensitive.

    • Solution: Use neutralized silica gel. This can be purchased or prepared by making a slurry of the silica in the eluent containing 0.5-1% triethylamine or pyridine before packing the column.[3]

  • Impure Solvents: Ensure you are using high-purity solvents. Impurities can react with your compound on the silica surface.

  • Overloading the Column: Using too much crude material for the column size will lead to broad bands and poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude compound to silica gel by weight.

  • Insoluble Material: If the crude product is not fully soluble in the eluent, it will streak from the top of the column. Pre-adsorb the crude material onto a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

This is a common and challenging problem, especially with positional isomers.[4]

  • Optimize Flash Chromatography:

    • Use a Long, Thin Column: This increases the number of theoretical plates and improves separation.

    • Use a Shallow Solvent Gradient: Instead of running the column with a single eluent mixture (isocratic), start with a low polarity eluent and gradually increase the polarity over the course of the separation (gradient elution).

  • Change the Stationary Phase:

    • Alumina (Neutral or Basic): Offers a different selectivity compared to silica and may resolve the compounds.

    • Reverse-Phase Silica (C18): If the compounds are separable by reverse-phase HPLC, a reverse-phase flash column can be used with polar solvents like acetonitrile/water or methanol/water.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations requiring the highest purity, preparative HPLC is the ultimate solution. Both normal-phase (e.g., with a cyano or diol column) and reverse-phase (C8 or C18 columns) can be effective. Phenyl-based columns can be particularly effective for separating aromatic isomers due to π-π interactions.[3][11]

Part 3: Diagrams and Protocols

General Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Purification Execution cluster_2 Phase 3: Final Verification Start Crude Product Analysis Purity Assessment (TLC, NMR, LC-MS) Start->Analysis Decision Purity > 95%? Analysis->Decision ImpurityID Identify Major Impurities (Isomers, SM, Byproducts) Decision->ImpurityID No End Pure Product Decision->End  Yes Color_Check Colored Impurities? ImpurityID->Color_Check Column Column Chromatography ImpurityID->Column Polarity Difference HPLC Preparative HPLC ImpurityID->HPLC Isomers / Difficult Separation Wash Chemical Wash / Carbon Treatment Color_Check->Wash Yes Recrystallize Recrystallization Color_Check->Recrystallize No, Minor Impurities Wash->Recrystallize Final_Check Final Purity Check (NMR, HPLC) Recrystallize->Final_Check Column->Final_Check HPLC->Final_Check Final_Check->End

Caption: Decision workflow for purifying crude product.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Bromine Quench

This protocol should be performed after the reaction is complete and before any other purification is attempted.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Bromine Quench: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well. The reddish-brown color of bromine should disappear. Discard the aqueous layer. Repeat if necessary.[3]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids.[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes impurities have a different polarity than the product.

  • Column Preparation:

    • Select an appropriately sized column (e.g., for 1g of crude material, use a column that holds ~40-50g of silica).

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[9] Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product (~1g) in the minimum amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a few mL of a volatile solvent, add ~2g of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.

    • Begin collecting fractions while applying gentle pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

    • Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

References

  • Iappelli, V. J. (1967). U.S. Patent No. 3,322,814. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795273, 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(23), 11849–11859. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Chromatography Forum. (2007). Separation of Bromodichlorobenzene isomers. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective, Neutral, and Water-Free Hydrolysis of Nitriles to Amides Using a Rh(I) Catalyst. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]

  • Reddit. (2020). p-bromoacetanilide after 1 recrystallisation. Retrieved from [Link]

  • Howk, B. W. (1942). U.S. Patent No. 2,305,103. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Scientific Alfa Aesar. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%. Retrieved from [Link]

  • Rozen, S., & Brand, M. (1990). U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ACS Central Science, 2(10), 728-738. Retrieved from [Link]

  • Arlt, H. G., & Pargenti, M. A. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S. Patent and Trademark Office.
  • Veeprho. (n.d.). Cyclopropane Impurities and Related Compound. Retrieved from [Link]

  • CN101993393A. (2011). Method for artificially synthesizing cyclopropanecarbonitrile.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Bromocyclopropane. Organic Syntheses, 31, 15. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • American Elements. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from [Link]

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Troubleshooting failed reactions involving 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist in your experimental work with this versatile chemical intermediate.

Introduction to the Reagent

This compound is a key building block in organic synthesis. Its structure features an aryl bromide, a nitrile group, and a cyclopropane ring. This combination of functional groups allows for a variety of chemical transformations, making it a valuable component in the synthesis of complex molecules. The aryl bromide is amenable to cross-coupling reactions, the nitrile group can be hydrolyzed or reduced, and the cyclopropane ring offers unique conformational rigidity and metabolic stability to target molecules.[1][2]

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions involving this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with my boronic acid and this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to a few key factors, primarily related to catalyst activity and reaction conditions. The methyl group ortho to the bromine atom introduces some steric hindrance, which can impede the oxidative addition step of the catalytic cycle.[3][4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Catalyst System The steric hindrance from the ortho-methyl group can make oxidative addition to standard palladium catalysts (like Pd(PPh₃)₄) inefficient.[5][6]Use a more active catalyst system. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8] These ligands are known to accelerate both oxidative addition and reductive elimination steps, which is beneficial for sterically hindered substrates.[3][9]
Insufficient Base Strength or Solubility The choice of base is critical for the transmetalation step. If the base is too weak or not sufficiently soluble in the reaction medium, the boronic acid will not be activated effectively.Screen different bases. Potassium phosphate (K₃PO₄) is often a good choice for sterically demanding couplings.[8] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. Ensure the base is finely powdered to maximize its surface area and reactivity.[10]
Solvent Issues The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A single-phase or biphasic system may be necessary depending on the substrates and base.Optimize the solvent. Toluene, dioxane, or THF are common choices. For poorly soluble boronic acids or bases, a biphasic system like toluene/water or dioxane/water can be beneficial.[11] Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[10][12]
Decomposition of Boronic Acid Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. This reduces the concentration of the active coupling partner.Use a boronic ester. Pinacol esters of boronic acids are generally more stable and can be a good alternative.[11] Also, consider adding the boronic acid in slight excess (1.1-1.5 equivalents).
Reaction Temperature and Time Sub-optimal temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.Adjust reaction parameters. While many Suzuki couplings are run at elevated temperatures (80-110 °C), some modern catalyst systems are effective even at room temperature.[8][9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting material.
Problem 2: Failure in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. What should I troubleshoot?

Answer:

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with this substrate is highly dependent on the catalyst system and reaction conditions. The ortho-methyl group can again play a role in hindering the reaction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Ligand Choice The ligand is crucial for facilitating the C-N bond-forming reductive elimination step. A ligand that is not bulky or electron-rich enough may not be effective for this substrate.Select a suitable ligand. Biarylphosphine ligands such as Xantphos, BINAP, or Josiphos are often effective.[13][14] For particularly challenging couplings, consider using more specialized ligands from the Buchwald or Hartwig groups.
Incorrect Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[13]Use a strong base. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for these reactions.[15] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[16]
Catalyst Inhibition Certain functional groups on the amine coupling partner can coordinate to the palladium center and inhibit catalysis.Protect interfering functional groups. If your amine contains other nucleophilic groups (e.g., thiols, other amines), they may need to be protected prior to the coupling reaction.
Solvent Choice The solvent must be anhydrous and capable of dissolving the reaction components.Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[17][18] Ensure they are thoroughly dried and degassed before use.
Reaction Temperature The reaction may require elevated temperatures to overcome the activation energy for oxidative addition and reductive elimination.Optimize the temperature. Reactions are typically run between 80-120 °C.[15] Microwave heating can sometimes be beneficial for accelerating difficult couplings.
Problem 3: Unsuccessful Hydrolysis of the Nitrile Group

Question: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is either very slow or does not go to completion. Why is this happening?

Answer:

The hydrolysis of nitriles can be performed under acidic or basic conditions, but the cyclopropane ring can influence the reactivity.[19][20][21] Esters of cyclopropanecarboxylic acid have shown increased stability to hydrolysis, which may extend to the nitrile as well.[22]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Harsh Conditions Nitrile hydrolysis often requires forcing conditions, such as high temperatures and concentrated acid or base.[19][21] The stability of the cyclopropane moiety might necessitate even more vigorous conditions.Increase reaction severity. For acidic hydrolysis, use a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, and heat at reflux for an extended period.[23][24] For basic hydrolysis, use a concentrated solution of NaOH or KOH in a high-boiling solvent like ethylene glycol and heat to reflux.[19][21]
Incomplete Reaction The reaction may stall at the intermediate amide stage, especially under milder conditions.[20][24]Monitor the reaction. Use TLC or LC-MS to track the progress. If the amide is observed as the major product, prolong the reaction time or increase the temperature to drive the hydrolysis to completion.
Side Reactions The aryl bromide is generally stable under these conditions, but prolonged exposure to very harsh conditions could potentially lead to side reactions.Consider a two-step procedure. If direct hydrolysis is problematic, consider converting the nitrile to an amide first under controlled conditions, and then hydrolyzing the isolated amide.
Problem 4: Difficulty in Reducing the Nitrile Group

Question: I am attempting to reduce the nitrile group to a primary amine, but I'm getting a complex mixture of products or low yield. What are the best methods for this transformation?

Answer:

The reduction of nitriles to primary amines can be achieved with several reagents, but side reactions can occur.[25][26]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-reduction or Side Products with Catalytic Hydrogenation Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) can sometimes lead to the formation of secondary and tertiary amines as byproducts.[25][26]Optimize hydrogenation conditions. Add ammonia or a primary amine to the reaction mixture to suppress the formation of secondary and tertiary amine byproducts.[25] Use a suitable solvent like ethanol or methanol saturated with ammonia.
Incomplete Reaction with Hydride Reagents Strong reducing agents are typically required for nitrile reduction.Use a powerful hydride reagent. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether is a very effective reagent for reducing nitriles to primary amines.[27][28] A subsequent aqueous workup is required.[28] Borane complexes like BH₃-THF can also be used.[25]
Reductive Dehalogenation Some reduction conditions, particularly catalytic hydrogenation with palladium catalysts, can lead to the undesired removal of the bromine atom from the aromatic ring.[29]Choose the reducing agent carefully. LiAlH₄ or borane reductions are less likely to cause dehalogenation compared to catalytic hydrogenation. If using hydrogenation, a nickel-based catalyst might be preferable to palladium to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: This compound is generally stable under standard laboratory conditions (room temperature, protected from light). The cyclopropane ring itself is a stable structural motif.[2] However, it is important to be mindful of the reactivity of the nitrile and aryl bromide functional groups under specific reaction conditions (e.g., strong acids/bases or reducing/oxidizing agents).

Q2: Are there any known incompatibilities for this compound?

A2: Avoid strong oxidizing agents, which could potentially react with the aromatic ring or other parts of the molecule. Also, be cautious with strong nucleophiles, which could potentially react at the nitrile carbon, although this is generally a slow process without activation. The aryl bromide is susceptible to reaction with organometallic reagents.

Q3: Can the bromine atom be used for other transformations besides cross-coupling reactions?

A3: Yes, the aryl bromide can participate in a variety of other reactions common for this functional group, including:

  • Lithium-halogen exchange: Treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate an aryllithium species, which can then be reacted with various electrophiles.

  • Grignard formation: Reaction with magnesium metal can form the corresponding Grignard reagent, another useful nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions (e.g., with strong nucleophiles and/or a copper catalyst), substitution of the bromine may be possible.[30]

Q4: Does the cyclopropane ring participate in any reactions?

A4: The cyclopropane ring is generally quite stable and unreactive under most conditions used to modify the aryl bromide or nitrile groups. Its primary role is to act as a rigid scaffold and to influence the electronic properties and metabolic stability of the molecule.[1][2] However, under very specific and harsh conditions (e.g., certain transition metal-catalyzed ring-opening reactions), the cyclopropane ring can be cleaved, but this is not a common transformation in typical synthetic applications.

Visualizing a Troubleshooting Workflow

Below is a generalized workflow for troubleshooting a failed cross-coupling reaction with this substrate.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solution Solution Pathways start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm Investigate check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Investigate check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Investigate optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_sm->optimize_catalyst optimize_base Screen Bases (Strength, Solubility) check_reagents->optimize_base optimize_solvent Change Solvent System (Degas Thoroughly) check_conditions->optimize_solvent optimize_params Adjust Temperature & Time (Monitor by LC-MS/TLC) optimize_catalyst->optimize_params optimize_base->optimize_params optimize_solvent->optimize_params

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Fiveable. (n.d.). Aryl Bromides Definition. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13573. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • BYJU'S. (n.d.). The reaction of Aryl halide – Electrophilic Substitution Reaction. Retrieved from [Link]

  • Chen, J., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6039-6047. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 223. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

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  • Study.com. (2023). Aryl Halide | Structure, Reactions & Uses. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Aryl Halides. Retrieved from [Link]

  • Ghaffar, T., & Caggiano, L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. [Link]

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  • National Institutes of Health. (n.d.). Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 356-359. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

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  • Thermo Scientific Alfa Aesar. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%. Retrieved from [Link]

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Sources

Catalyst selection for reactions with 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An advanced intermediate in pharmaceutical and materials science, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile offers multiple reaction pathways. Its utility is largely dictated by the selective and efficient transformation of its key functional groups: the aryl bromide, the cyclopropane ring, and the nitrile moiety. This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-tested insights into catalyst selection and troubleshooting for reactions involving this versatile molecule.

Structural Overview and Reactive Sites

The molecule's reactivity is centered around three distinct locations. Successful catalyst selection hinges on understanding which site to target while preserving the others.

Caption: Key reactive sites of the target molecule.

Section 1: Cross-Coupling Reactions at the Aryl Bromide

The C(sp²)-Br bond is the most common site for modification, primarily through palladium-catalyzed cross-coupling reactions. The key challenge with this substrate is the methyl group ortho to the bromide, which introduces steric hindrance. This necessitates the use of catalyst systems specifically designed to overcome this challenge.

FAQ 1.1: Suzuki-Miyaura Coupling

Question: What are the recommended starting conditions for a Suzuki-Miyaura coupling to form a biaryl compound?

Answer: For a sterically hindered aryl bromide like this, a high-activity catalyst system is crucial. The goal is to promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination.[1][2] We recommend starting with a palladium(II) precatalyst and a sterically bulky, electron-rich biarylphosphine ligand.

Recommended Starting Conditions:

ComponentRecommendationRationale & Key Insights
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 2 mol%)These are common, air-stable Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[1][3] Using a precatalyst can ensure efficient generation of the active species.
Ligand SPhos, XPhos, or RuPhos (1 - 4 mol%)These Buchwald ligands are designed for hindered substrates. Their bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition.[4][5]
Base K₃PO₄, Cs₂CO₃ (2 - 3 equiv.)K₃PO₄ is a moderately strong base effective in many Suzuki couplings and is generally compatible with sensitive functional groups.[4][6]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂OThe choice of solvent is critical for solubility and reaction rate. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[7]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition with hindered aryl bromides.

Question: My Suzuki coupling yield is low, or the reaction has stalled. What are the primary troubleshooting steps?

Answer: Low yield in Suzuki couplings with hindered substrates is a common issue. A systematic approach to troubleshooting is essential. The problem often lies in catalyst activity, reagent purity, or reaction setup.

Troubleshooting Flowchart:

G Start Low Yield / Stalled Reaction CheckReagents 1. Verify Reagent Purity - Boronic acid quality (protodeboronation?) - Solvent anhydrous? - Base fresh? Start->CheckReagents CheckSetup 2. Confirm Rigorous Degassing - O₂ can oxidize Pd(0) and phosphine ligands. - Use freeze-pump-thaw or sparge with Argon. CheckReagents->CheckSetup Reagents OK Success Problem Resolved CheckReagents->Success Impurity Found & Fixed OptimizeCatalyst 3. Modify Catalyst System - Increase catalyst/ligand loading (e.g., to 3-5 mol%). - Screen different ligands (e.g., try SPhos if XPhos fails). CheckSetup->OptimizeCatalyst Setup OK CheckSetup->Success Degassing Improved OptimizeConditions 4. Adjust Reaction Parameters - Increase temperature. - Screen alternative bases (e.g., Cs₂CO₃ for stronger base). - Change solvent system. OptimizeCatalyst->OptimizeConditions No Improvement OptimizeCatalyst->Success New Catalyst Works OptimizeConditions->Success Improvement Seen Failure Consult Specialist OptimizeConditions->Failure Still No Improvement

Caption: Troubleshooting guide for Suzuki-Miyaura coupling.

FAQ 1.2: Buchwald-Hartwig Amination

Question: I need to couple a secondary amine with the substrate. Which catalyst system is recommended to avoid side reactions?

Answer: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[8][9] For a secondary amine with a hindered aryl bromide, the choice of base and ligand is critical to prevent side reactions like hydrodehalogenation or β-hydride elimination.

Recommended Starting Conditions:

ComponentRecommendationRationale & Key Insights
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1 - 2 mol%)Standard palladium sources are effective. Pre-catalysts that generate the active Pd(0) species cleanly are preferred.[10]
Ligand RuPhos, BrettPhos, or Josiphos-type ligands (1.2 - 2.4 mol%)These ligands offer a good balance of steric bulk and electron density, promoting C-N reductive elimination while being robust enough to avoid decomposition at high temperatures.[10]
Base NaOt-Bu, LHMDS (1.5 - 2 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[8] NaOt-Bu is the most common choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base.
Temperature 90 - 110 °CThermal energy is required to drive the reaction to completion, especially with the hindered substrate.

Expert Tip: Ensure your amine is pure. Impurities can poison the catalyst.[11] If the amine is a hydrochloride salt, an extra equivalent of base will be required.

FAQ 1.3: Sonogashira Coupling

Question: How do I perform a Sonogashira coupling with a terminal alkyne without causing side reactions like alkyne homocoupling (Glaser coupling)?

Answer: The Sonogashira coupling provides a direct route to arylalkynes.[12][13] The classic protocol uses both palladium and copper(I) co-catalysts.[14] Minimizing oxygen in the reaction is the single most important factor to prevent the copper-mediated homocoupling of the alkyne.

Recommended Starting Conditions:

ComponentRecommendationRationale & Key Insights
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1 - 3 mol%)These catalysts are highly effective for Sonogashira couplings. Pd(PPh₃)₂Cl₂ is often preferred due to its higher air stability.
Cu Co-catalyst CuI (0.5 - 5 mol%)Copper(I) iodide is essential for the transmetalation step, forming a copper acetylide intermediate.[15] Use the minimum amount necessary to avoid side reactions.
Base Et₃N, i-Pr₂NH (DIPEA) (2 - 5 equiv.)An amine base is required to deprotonate the alkyne and neutralize the HBr formed. It can often be used as the solvent.
Solvent THF, DMF (if co-solvent is needed)The reaction is often run neat in the amine base, but a co-solvent can be used to improve solubility.
Temperature 25 - 60 °CMany Sonogashira couplings proceed efficiently at room temperature.[12] Gentle heating may be needed for this specific aryl bromide.

Troubleshooting Tip: If homocoupling is a significant issue, consider a "copper-free" Sonogashira protocol. These methods often require a different ligand (e.g., P(t-Bu)₃) and a stronger organic base, but they completely eliminate the Glaser coupling pathway.

FAQ 1.4: Cyanation

Question: I want to replace the bromide with another nitrile. Which cyanation method is most reliable and avoids using highly toxic reagents?

Answer: Palladium-catalyzed cyanation is a powerful tool but can be plagued by catalyst poisoning from the cyanide anion.[16] Using zinc cyanide (Zn(CN)₂) is a common strategy as it has low solubility, which maintains a low concentration of free cyanide in solution, minimizing catalyst deactivation.[17]

Recommended Starting Conditions:

ComponentRecommendationRationale & Key Insights
Pd Precatalyst Pd₂(dba)₃ (1 - 2 mol%)A Pd(0) source is typically used.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 - 4 mol%)Dppf is a robust ligand widely used in cyanation reactions, known for its stability and effectiveness.[17]
Cyanide Source Zn(CN)₂ (0.6 - 1.0 equiv.)A sub-stoichiometric amount is often sufficient. It is less toxic and easier to handle than KCN or NaCN.[16][17]
Solvent DMF, DMAcPolar aprotic solvents are required to facilitate the reaction.
Temperature 110 - 130 °CHigh temperatures are generally necessary for efficient cyanation of aryl bromides.

Alternative Cyanide Sources: Recent advances have introduced less toxic, non-metallic cyanide sources like malononitrile (in a copper/palladium dual system) or even acetonitrile, which can be safer and easier to handle.[18][19] Nickel-based catalysts are also emerging as a cost-effective alternative to palladium for this transformation.[20]

Section 2: Reactions of the Cyclopropane Ring

Question: Is the cyclopropane ring stable under typical palladium cross-coupling conditions?

Answer: Generally, yes. The cyclopropane ring in this substrate is relatively stable under the basic, neutral, or mildly acidic conditions of most cross-coupling reactions. It is classified as a donor-acceptor (D-A) cyclopropane, with the aryl group acting as the donor and the nitrile as the acceptor.[21] This structure makes it susceptible to ring-opening, but this usually requires specific activation, typically by a strong Lewis acid or certain transition metal catalysts that are not standard for cross-coupling.[22][23]

Question: What kind of catalyst would be needed to intentionally open the cyclopropane ring?

Answer: To perform a ring-opening reaction, you would need to activate the system. This can be achieved through:

  • Lewis Acid Catalysis: Strong Lewis acids (e.g., Sc(OTf)₃, MgI₂) can coordinate to the nitrile group, polarizing the C-C bonds of the cyclopropane and facilitating nucleophilic attack, leading to a ring-opened product.[22][23]

  • Transition Metal Catalysis: Specific transition metals, particularly those capable of oxidative addition into a C-C bond (like Rhodium or Palladium in certain contexts), can catalyze cycloadditions or rearrangements.[24] For instance, palladium catalysis can induce a (3+2) cycloaddition with an appropriate reaction partner.[24]

These reactions are highly specialized and reaction conditions would need to be developed specifically for this substrate.

Section 3: Transformations of the Nitrile Group

Question: How can I hydrolyze the nitrile to a carboxylic acid while leaving the aryl bromide intact for a subsequent coupling reaction?

Answer: Selective hydrolysis of the nitrile is a common requirement. Standard strong acid (e.g., refluxing H₂SO₄/H₂O) or base (e.g., refluxing NaOH/H₂O) conditions will effectively hydrolyze the nitrile to the corresponding carboxylic acid.[25][26][27][28] The aryl bromide bond is robust and will not react under these conditions.

Protocol for Base-Catalyzed Hydrolysis:

  • Suspend this compound in a 6M aqueous solution of NaOH.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed. An amide intermediate may be observed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2.

  • The carboxylic acid product will typically precipitate and can be collected by filtration or extracted with an organic solvent (e.g., ethyl acetate).

Catalytic Alternatives: For milder conditions, enzyme-catalyzed hydrolysis using nitrilases can provide the carboxylic acid directly, or nitrile hydratases can yield the intermediate amide.[26] Metal catalysts, such as those based on zinc, have also been developed for the hydration of nitriles to amides under neutral conditions.[29]

General Catalytic Cycle for Palladium Cross-Coupling

The following diagram illustrates the fundamental steps common to most of the cross-coupling reactions discussed in Section 1. Understanding this cycle is key to rational troubleshooting.

G pd0 LₙPd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex LₙPd(II)(Ar)(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_trans LₙPd(II)(Ar)(R') transmetal->pd2_trans red_elim Reductive Elimination pd2_trans->red_elim product Ar-R' Desired Product red_elim->product product->pd0 Catalyst Regeneration reagents1 Ar-Br reagents1->ox_add reagents2 R'-[M] (e.g., R'-B(OH)₂, R'-NH₂, R'-C≡CH) reagents2->transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References
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  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
  • Reyes, E., & Uria, U. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • ACS Publications. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis. [Link]

  • MDPI. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Organic-Chemistry.org. (2011). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
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  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • SpringerLink. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society, 9(5), 617-647. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. Sonogashira coupling. [Link]

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  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
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Preventing decomposition of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Welcome to the technical support center for this compound (CAS 1314760-71-8). This guide provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your compound during reaction workup and purification. Our goal is to help you maximize yield and purity by avoiding common decomposition pathways.

Compound Stability Profile

This compound is a multifunctional molecule with specific sites susceptible to degradation under common workup conditions. Understanding these labile points is the first step toward preventing decomposition.

Caption: Key reactive sites on the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup of this compound.

Q1: After my aqueous workup, I'm seeing a new, more polar spot on my TLC and a lower yield. What is happening?

A: This is a classic sign of nitrile hydrolysis. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.[1][2][3] This transformation introduces a highly polar carboxylic acid group, which would appear as a new, lower Rf spot on a normal-phase TLC plate and may even remain in the aqueous layer, reducing your isolated yield.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[5][6] This is often accelerated by heat.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[1][7] This pathway also typically requires elevated temperatures to proceed at a significant rate but can occur even at room temperature with strong bases.[8]

Troubleshooting Action: Avoid strong acids and bases during your workup. Use buffered or neutral washes and keep the temperature low. See the recommended protocols below for specific instructions.

Q2: I used a dilute HCl wash to remove a basic impurity, and my product decomposed. Is the cyclopropane ring the problem?

A: Yes, very likely. The cyclopropane ring in your molecule is a "donor-acceptor" (D-A) cyclopropane. The phenyl ring acts as an electron donor and the nitrile group as an electron acceptor. This electronic arrangement makes the ring highly susceptible to nucleophilic ring-opening, especially when catalyzed by acids or Lewis acids.[9][10]

The mechanism involves protonation (or coordination to a Lewis acid) which facilitates the breaking of a C-C bond to form a stabilized carbocation, which is then trapped by a nucleophile (like water or chloride from the HCl wash).[11][12] This process irreversibly destroys your desired product.

cluster_conditions Workup Conditions cluster_products Decomposition Products start Target Compound in Workup Solution acid Strong Acid (e.g., HCl) or Lewis Acid start->acid Exposure to... base Strong Base (e.g., NaOH) start->base Exposure to... ring_opened Ring-Opened Products acid->ring_opened Leads to... hydrolyzed Carboxylic Acid / Amide (from Nitrile Hydrolysis) acid->hydrolyzed Can also lead to... base->hydrolyzed Leads to...

Caption: Primary decomposition pathways under harsh workup conditions.

Troubleshooting Action: Never use strong acids. For quenching or washing, opt for mildly acidic solutions like saturated aqueous ammonium chloride (NH₄Cl) or stick to neutral washes with water and brine.

Q3: Can I use a sodium bicarbonate or carbonate wash?

A: A saturated sodium bicarbonate (NaHCO₃) solution is generally safe and recommended for neutralizing residual acid. It is a weak base and is unlikely to cause significant nitrile hydrolysis at room temperature, especially with short exposure times.[13]

However, you should avoid stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) . These can increase the pH sufficiently to promote nitrile hydrolysis, leading to the formation of the corresponding carboxylate salt.[14]

Q4: My reaction solvent is DMF or DMSO. How does this affect the workup?

A: High-boiling, water-miscible solvents like DMF and DMSO can complicate workups and lead to the formation of stubborn emulsions.[15] The key is dilution. Dilute your reaction mixture significantly with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) before washing with water. This ensures the high-boiling solvent partitions primarily into the aqueous phase.

Troubleshooting Action: For every 1 volume of DMF or DMSO, dilute with at least 10 volumes of your extraction solvent. Then, wash the organic layer multiple times (at least 3-5 times) with water or brine to thoroughly remove the residual high-boiling solvent.[15]

Recommended Workup Protocols

To preserve the integrity of this compound, a gentle, non-destructive workup is essential. The primary goals are to maintain a near-neutral pH and keep temperatures low.

Protocol 1: General Purpose Neutral Workup

This is the safest and most recommended procedure for most reaction conditions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This minimizes potential side reactions during the quench.

  • Dilution: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Use 10-20 times the volume of the initial reaction solvent.

  • Quenching/Washing: Transfer the diluted mixture to a separatory funnel.

    • Wash 1: Add an equal volume of cold, deionized water. Shake gently and allow the layers to separate. Drain the aqueous layer.

    • Wash 2 (Optional): If acidic or basic reagents were used, wash with saturated aqueous NaHCO₃ (for acid) or saturated aqueous NH₄Cl (for base). Again, use cold solutions.

    • Wash 3: Wash with an equal volume of cold, saturated aqueous NaCl (brine). This helps to break up emulsions and remove residual water from the organic layer.[16]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (≤ 30-35 °C) to obtain your crude product.

Protocol 2: Workup for Reactions with Lewis Acids

If your reaction uses a Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃), a more specific quench is required to decompose the acid-complexes without harming the product.

  • Cooling & Dilution: Follow steps 1 and 2 from the General Purpose protocol.

  • Quenching: While vigorously stirring the diluted, cooled reaction mixture, slowly add a cold, saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a 1 M HCl solution if and only if you have confirmed your product is stable to a brief, cold, dilute acid exposure. A saturated NH₄Cl wash is a safer alternative.

  • Extraction & Washing: Proceed with steps 3-5 from the General Purpose protocol, ensuring all washes are performed with cold solutions.

Data Summary: Workup Condition Parameters

ParameterRecommendedTo AvoidRationale
pH Range 6.0 - 8.0< 4.0 or > 9.0Prevents acid-catalyzed ring-opening and base-catalyzed nitrile hydrolysis.[11][14]
Temperature 0 °C to Room Temp. (~20 °C)Heating (> 40 °C)Decomposition reactions are kinetically accelerated by heat.[3]
Aqueous Wash Water, Saturated NaHCO₃, Saturated NH₄Cl, BrineDilute/Conc. HCl, H₂SO₄; NaOH, K₂CO₃Strong acids/bases will degrade the molecule.[6][12]
Drying Agent Anhydrous Na₂SO₄, MgSO₄-Standard procedure.
Solvent Removal Rotary Evaporation (≤ 35 °C)High vacuum, excessive heatThe compound may have some volatility or thermal instability.

Experimental Workflow Diagram

start Reaction Complete cool Cool to 0 °C start->cool dilute Dilute with Organic Solvent (e.g., EtOAc) cool->dilute quench_decision Acidic or Basic Reagents Present? dilute->quench_decision wash_neutral Wash with Cold H₂O quench_decision->wash_neutral No   wash_acid Wash with Cold Sat. NaHCO₃ Solution quench_decision->wash_acid  Yes (Acidic) wash_base Wash with Cold Sat. NH₄Cl Solution quench_decision->wash_base  Yes (Basic) wash_brine Wash with Cold Brine wash_neutral->wash_brine wash_acid->wash_brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate product Crude Product concentrate->product

Caption: Decision workflow for a stability-conscious workup.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry – A European Journal. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. [Link]

  • JoVE. (2024). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]

  • The Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2018). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. [Link]

  • NIH National Library of Medicine. (2015). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • YouTube. (2024). What Is Workup In Organic Chemistry? [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • LibreTexts Chemistry. (2023). 2.9: Reactions at the Benzylic Position. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: A ¹H NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a molecule of interest in synthetic chemistry and materials science. Beyond a mere spectral interpretation, we will delve into the nuanced effects of its constituent functional groups on the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the utility of ¹H NMR spectroscopy with other common analytical techniques in the structural elucidation of this and similar molecules, offering a holistic view for the modern researcher.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the structure of organic molecules.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool.[1][2] For a molecule like this compound, with its distinct aromatic, aliphatic, and strained ring systems, ¹H NMR offers a wealth of structural information.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is foundational to accurate structural interpretation. The following is a standardized protocol for the acquisition of a ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for optimal resolution)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Deconstructing the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the cyclopropyl protons. The interpretation of these signals provides a detailed structural map of the molecule.

The Aromatic Region (δ 6.5-8.0 ppm)

Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region of the ¹H NMR spectrum.[4][5] The substitution pattern on the benzene ring in this compound dictates the chemical shifts and splitting patterns of the three aromatic protons. The bromine atom is an electron-withdrawing group, which tends to deshield nearby protons, shifting their signals downfield.[6] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift) on ortho and para protons.[6]

The Methyl Protons (δ ~2.4 ppm)

The protons of the methyl group attached to the benzene ring are expected to appear as a singlet in the region of 2.0-3.0 ppm.[4] The exact chemical shift will be influenced by the electronic effects of the adjacent bromo and cyclopropylcarbonitrile substituents.

The Cyclopropyl Protons (δ 0.5-2.0 ppm)

The protons of the cyclopropane ring are characteristically found at unusually high field (upfield) in the ¹H NMR spectrum, typically between 0.5 and 2.0 ppm.[7][8][9] This shielding is attributed to a ring current effect within the three-membered ring.[7][8] The four protons on the cyclopropane ring in this molecule are diastereotopic, meaning they are chemically non-equivalent and will give rise to separate signals. They will exhibit complex splitting patterns due to geminal (coupling between protons on the same carbon) and cis/trans vicinal (coupling between protons on adjacent carbons) interactions.[10]

The Influence of the Nitrile Group

The nitrile group (C≡N) is electron-withdrawing and will deshield adjacent protons.[11][12] In this molecule, its effect will be most pronounced on the cyclopropyl protons, causing them to shift further downfield than in an unsubstituted cyclopropane. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region.[11]

Predicted ¹H NMR Data Summary
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Influencing Factors
Aromatic Protons6.5 - 8.0Doublet, Doublet of Doublets3HSubstitution pattern, electronic effects of Br and cyclopropylcarbonitrile
Methyl Protons~2.4Singlet3HShielding by the aromatic ring
Cyclopropyl Protons1.0 - 2.0Multiplets4HRing current effect, deshielding by nitrile group, diastereotopicity
Visualizing Molecular Connectivity

The following diagram illustrates the key proton environments in this compound.

Sources

A Researcher's Guide to the 13C NMR Peak Assignments of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex small molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique. This guide provides an in-depth analysis and comparison for the 13C NMR peak assignments of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a molecule with distinct structural motifs that present an interesting case for spectral interpretation.

This guide moves beyond a simple listing of chemical shifts. It is designed to provide a practical, field-proven framework for approaching the 13C NMR spectral analysis of similarly complex molecules. We will delve into the rationale behind peak assignments by comparing theoretically predicted data with established chemical shift ranges and substituent effects, thereby offering a robust methodology for spectral interpretation in the absence of pre-existing experimental data.

Predicted 13C NMR Data and a Comparative Analysis

Given the absence of a publicly available, experimentally verified 13C NMR spectrum for this compound, we turn to predictive algorithms as a powerful starting point for our analysis. These tools, which are increasingly accurate, leverage vast databases of known spectra and quantum mechanical calculations to estimate chemical shifts.[1][2][3][4] For this guide, we will utilize a consensus of predicted values to inform our assignments.

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound. Each predicted peak is accompanied by a detailed justification for its assignment, drawing upon foundational principles of NMR spectroscopy and empirical data from related structures.

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale and Comparative Analysis
C1 (ipso-CN) ~20This quaternary carbon of the cyclopropane ring is directly attached to the electron-withdrawing nitrile group and the phenyl ring. Its upfield shift is characteristic of cyclopropyl carbons.[5]
C2/C3 (CH2) ~18These two equivalent methylene carbons of the cyclopropane ring are expected at a very upfield chemical shift, a hallmark of the strained three-membered ring system.[6][7]
C4 (ipso-Br) ~123The carbon atom directly bonded to bromine (ipso-carbon) experiences the "heavy atom effect," which, contrary to what electronegativity alone would suggest, results in significant shielding (an upfield shift).[8][9] This is a key diagnostic feature for assigning carbons bonded to heavier halogens.
C5 (C-CH3) ~138This aromatic carbon is deshielded due to the presence of the methyl group and its position on the benzene ring.
C6 (C-H) ~132This aromatic C-H carbon is expected in the typical downfield region for aromatic carbons.[10] Its specific shift is influenced by the ortho bromine and meta methyl and cyclopropylcarbonitrile groups.
C7 (C-H) ~130Similar to C6, this aromatic C-H carbon's chemical shift is a result of the combined electronic effects of the substituents on the ring.
C8 (ipso-Cyclopropyl) ~139The aromatic carbon directly attached to the cyclopropane ring is expected to be significantly deshielded due to the substituent effect of the cyclopropylcarbonitrile group.
C9 (C≡N) ~118The nitrile carbon characteristically appears in the 110-120 ppm range.[10][11] This distinct region helps in its unambiguous assignment.
C10 (CH3) ~23The methyl carbon attached to the aromatic ring is expected in the typical aliphatic region, generally between 10-40 ppm.[12]

Experimental Protocol for 13C NMR Spectrum Acquisition

To validate the predicted data and for any novel compound, acquiring a high-quality experimental spectrum is crucial. The following is a generalized, robust protocol for obtaining a 13C NMR spectrum suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 10-25 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterochloroform (CDCl3). The CDCl3 signal at approximately 77 ppm serves as a convenient internal reference.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the resonant frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A sweep width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) is generally sufficient to cover the chemical shift range of most organic molecules.[13]

    • Acquisition Time (at): Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the CDCl3 solvent peak to 77.16 ppm.

    • Integrate the peaks (note: in standard proton-decoupled 13C NMR, integrals are not always proportional to the number of carbons).

Logical Workflow for 13C NMR Peak Assignment

The following diagram illustrates the logical workflow for assigning the 13C NMR peaks of a novel compound, integrating predictive data with empirical knowledge.

G cluster_0 Data Acquisition & Prediction cluster_1 Initial Analysis cluster_2 Detailed Assignment & Verification A Obtain Molecular Structure B Predict 13C NMR Spectrum [2, 3] A->B C Acquire Experimental 13C NMR Spectrum A->C G Compare with Predicted Spectrum B->G D Identify Number of Unique Carbons C->D E Group Peaks by Chemical Shift Regions [10, 11, 21] (Aromatic, Aliphatic, Nitrile, etc.) D->E F Apply Substituent Effects (e.g., Heavy Atom Effect of Br) [9, 12, 13] E->F F->G H Analyze Quaternary vs. Protonated Carbons (DEPT or APT experiments) G->H I Final Peak Assignments H->I

Caption: Workflow for 13C NMR Peak Assignment.

Conclusion

The structural elucidation of this compound using 13C NMR spectroscopy is a multi-faceted process that relies on a synergistic approach. By combining the power of predictive software with a deep understanding of fundamental NMR principles, such as characteristic chemical shift ranges and substituent effects, researchers can confidently assign the carbon skeleton of this and other complex molecules. The methodologies and comparative data presented in this guide are intended to equip drug development professionals with the expertise to navigate the challenges of spectral interpretation, ensuring the scientific integrity of their findings.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
  • Predict 13C carbon NMR spectra - NMRDB.org.
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research.
  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A.
  • Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes.
  • 13 C NMR spectra of cyclopropane derivatives. Stereoisomeric substituted 2‐phenylcyclopropanes - Sci-Hub.
  • 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).
  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube.
  • 13C NMR Chemical Shift - Oregon State University.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC - NIH.
  • 13-C NMR Chemical Shift Table.pdf.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
  • 13C NMR spectroscopy • Chemical shift.

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex small molecules, mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile , a compound of interest in medicinal chemistry.

Herein, we will not only predict the fragmentation cascade of this molecule but also compare this powerful technique with other analytical methodologies. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols to empower researchers in their analytical endeavors.

The Subject Molecule: this compound at a Glance

Before delving into its fragmentation behavior, let's briefly introduce the molecule of interest.

Compound Name This compound
CAS Number 1314760-71-8[1][2]
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol [1]
Structure A substituted aromatic compound featuring a brominated and methylated phenyl ring attached to a cyclopropane ring which also bears a nitrile group.

The unique amalgamation of a brominated aromatic ring, a strained cyclopropyl moiety, and a polar nitrile group suggests a rich and informative fragmentation pattern under electron ionization.

Predicting the Fragmentation Cascade: A Mechanistic Approach

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a specific fragment ion. The fragmentation of this compound is anticipated to be governed by the inherent stabilities of the resulting cations and neutral losses.

The most probable fragmentation pathways are initiated by the formation of the molecular ion ([M]•+), which will exhibit a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).[3]

Key Predicted Fragmentation Pathways:
  • Loss of the Cyano Radical (•CN): Cleavage of the C-CN bond can lead to the formation of a stable benzylic-type carbocation stabilized by the cyclopropyl ring.

  • Loss of the Cyclopropyl Group: The strained cyclopropane ring can be lost as a neutral radical (•C₃H₅) or as a cation ([C₃H₅]⁺). The loss of a cyclopropyl radical is a common fragmentation pathway for cyclopropyl-containing compounds.[4]

  • Benzylic Cleavage and Ring Opening: The bond between the phenyl ring and the cyclopropyl ring can cleave, potentially followed by rearrangement and ring-opening of the cyclopropyl group.

  • Loss of Bromine Radical (•Br): Although less common as an initial step compared to cleavage of weaker bonds, the loss of the bromine radical is a possible fragmentation pathway.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the aromatic ring can occur.

  • Loss of HCN: Rearrangement followed by the elimination of a neutral hydrogen cyanide molecule is a characteristic fragmentation for nitriles.[3]

Predicted Major Fragment Ions:
m/z (Predicted) Ion Structure/Formula Proposed Fragmentation Pathway
235/237[C₁₁H₁₀BrN]•+Molecular Ion (M•+)
209/211[C₁₀H₁₀Br]⁺Loss of •CN
194/196[C₉H₇Br]⁺Loss of •C₃H₅ from M•+
156[C₁₁H₁₀N]⁺Loss of •Br
130[C₉H₈N]⁺Loss of •Br from [C₁₀H₁₀BrN]•+ followed by loss of •CH₃
77[C₆H₅]⁺Phenyl cation from further fragmentation

This predicted fragmentation provides a roadmap for identifying this compound in a complex mixture or for confirming its synthesis.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer.

GC Conditions:
  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:
  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation:
  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) to avoid detector saturation.

This protocol provides a robust starting point for acquiring a high-quality mass spectrum of the target compound. The resulting experimental data can then be compared against the predicted fragmentation pattern for structural confirmation.

Comparative Analysis: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves a multi-technique approach. Here's a comparison of MS with other common analytical methods.

Technique Strengths Limitations Application for this Molecule
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomers can be difficult to distinguish without high-resolution MS or tandem MS.Ideal for confirming molecular weight and identifying key structural motifs through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.Essential for unambiguously determining the precise arrangement of atoms, including stereochemistry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information about the overall molecular structure.Useful for confirming the presence of the nitrile (C≡N) and aromatic (C=C) functional groups.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to grow.The "gold standard" for structural determination if a crystal can be obtained.

Visualizing the Workflow

To illustrate the analytical process, the following workflow diagram is provided.

A Sample Preparation (Dissolution & Dilution) B GC-MS Analysis (EI, 70 eV) A->B C Data Acquisition (Mass Spectrum) B->C D Data Analysis (Fragmentation Pattern Interpretation) C->D E Structural Confirmation D->E

Caption: A streamlined workflow for the mass spectrometric analysis of this compound.

The Logic of Fragmentation: A Visual Representation

The predicted fragmentation cascade can be visualized as a logical flow, starting from the molecular ion.

M [M]•+ (m/z 235/237) F1 [M - CN]⁺ (m/z 209/211) M->F1 -•CN F2 [M - C₃H₅]⁺ (m/z 194/196) M->F2 -•C₃H₅ F3 [M - Br]⁺ (m/z 156) M->F3 -•Br

Caption: Primary fragmentation pathways predicted for this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound offers a valuable analytical signature for its identification and characterization. By understanding the fundamental principles of fragmentation and employing a systematic experimental approach, researchers can confidently elucidate the structure of this and other complex molecules. While mass spectrometry provides a wealth of information, its integration with other analytical techniques such as NMR and IR spectroscopy will ultimately lead to the most comprehensive and unambiguous structural assignment, a critical step in advancing drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2023).
  • University of Arizona. (n.d.).
  • eGyanKosh. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Biomall. (n.d.). This compound, 100mg.

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A Comparative Guide to the HPLC Analysis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a novel intermediate with significant potential in pharmaceutical synthesis. The document presents a primary reversed-phase HPLC (RP-HPLC) method and compares its performance against alternative chromatographic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights to aid in the selection of an optimal, robust, and efficient analytical method.

Introduction: The Analytical Challenge

The molecule this compound presents a unique analytical challenge due to its combination of a substituted aromatic ring and a strained cyclopropane moiety containing a chiral center. A reliable analytical method is paramount for ensuring purity, monitoring stability, and ultimately guaranteeing the safety and efficacy of any downstream active pharmaceutical ingredients (APIs). This guide details the development and comparison of a stability-indicating HPLC method, validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Method Development Rationale: A Logic-Driven Approach

The primary objective was to develop a method capable of separating the main analyte from potential process-related impurities and degradation products. A reversed-phase approach was selected due to the non-polar nature of the analyte.

Primary Method Selection: C18 Stationary Phase with Acetonitrile/Water Mobile Phase

A C18 column was chosen as the primary stationary phase due to its wide applicability and proven robustness in separating small aromatic molecules.[6] Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and superior solubilizing power for nitrile-containing compounds.[7][8] A phosphate buffer was initially considered to control the mobile phase pH, but to ensure mass spectrometry compatibility for potential impurity identification, a formic acid additive was chosen.[9]

The following diagram illustrates the workflow for the development and validation of the primary analytical method.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Comparative Analysis A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening (C18, C8, Phenyl) A->B C Optimization of Mobile Phase (Gradient, Flow Rate, pH) B->C D Detector Wavelength Selection C->D E Specificity / Forced Degradation D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Alternative Method 1 (Phenyl Column) I->J Validated Method K Alternative Method 2 (Chiral Column) I->K L Performance Comparison J->L K->L

Caption: Workflow for HPLC method development, validation, and comparison.

Comparative HPLC Methods

To establish the optimal analytical conditions, the primary C18-based method was compared against two alternative approaches: a Phenyl-Hexyl column to explore alternative selectivity, and a chiral column to resolve the enantiomers of the target compound.

Primary Analytical Method: Reversed-Phase HPLC on C18

This method was developed to serve as a robust baseline for purity and stability analysis.

Detailed Experimental Protocol: HPLC (Primary Method)

  • Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD), autosampler, and column oven.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL in Acetonitrile/Water (50:50).

Alternative Method 1: Phenyl-Hexyl Stationary Phase

A phenyl-hexyl column was selected to investigate the impact of π-π interactions on the separation of the aromatic analyte and its potential impurities.[7]

Detailed Experimental Protocol: HPLC (Alternative Method 1)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • All other parameters are identical to the Primary Method.

Alternative Method 2: Chiral Separation

Given the presence of a stereocenter at the C1 position of the cyclopropane ring, a chiral separation method was developed to resolve the enantiomers. A polysaccharide-based chiral stationary phase was chosen for its broad enantioselectivity.[10][11][12][13]

Detailed Experimental Protocol: HPLC (Alternative Method 2)

  • Column: Daicel Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL in mobile phase.

Performance Comparison and Data Analysis

The performance of the primary and alternative methods was evaluated based on key chromatographic parameters.

Table 1: Comparison of Chromatographic Performance

ParameterPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (Chiral)
Retention Time (min) 12.511.8Enantiomer 1: 8.2, Enantiomer 2: 9.5
Tailing Factor 1.11.31.2 (both peaks)
Theoretical Plates > 8000> 7500> 5000 (both peaks)
Resolution (Rs) N/A (Purity)N/A (Purity)2.1

The primary C18 method provided the best peak shape (lowest tailing factor) and efficiency (highest theoretical plates) for the main analyte peak. The Phenyl-Hexyl column offered slightly less retention but with increased peak tailing, suggesting less optimal interaction. The chiral method successfully resolved the two enantiomers with good resolution.

Stability-Indicating Power: Forced Degradation Studies

To ensure the primary method's ability to separate the analyte from its degradation products, forced degradation studies were conducted.[14][15][16][17][18] These studies are crucial for developing a stability-indicating method as per ICH guidelines.[3][15]

Table 2: Summary of Forced Degradation Results (Primary Method)

Stress ConditionObservation% Degradation
Acid Hydrolysis (0.1N HCl, 60°C, 4h) Minor degradation, one additional peak observed.5.2%
Base Hydrolysis (0.1N NaOH, 60°C, 2h) Significant degradation, two additional peaks.18.5%
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation, one major degradant.12.1%
Thermal (80°C, 48h) Minimal degradation.< 2%
Photolytic (ICH Q1B, 24h) Negligible degradation.< 1%

The primary C18 method demonstrated excellent specificity, successfully separating the parent peak from all degradation products formed under various stress conditions. The peak purity analysis via DAD confirmed the homogeneity of the analyte peak in the presence of its degradants.

The following diagram illustrates the relationship between the stress conditions and the observed degradation, highlighting the method's ability to resolve the degradants.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analytical Outcome A Acid Hydrolysis G Degradant Peaks A->G 1 Degradant B Base Hydrolysis B->G 2 Degradants C Oxidation C->G 1 Degradant D Thermal F Analyte Peak (1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile) D->F No significant degradation E Photolytic E->F No significant degradation H Baseline Resolution Achieved (Rs > 2.0) F->H G->H

Caption: Resolution of degradants from the main analyte under forced degradation.

Conclusion and Recommendations

This comparative guide demonstrates the successful development and validation of an RP-HPLC method for the analysis of this compound.

  • The Primary Method utilizing a C18 column is recommended for routine purity testing and stability studies due to its superior chromatographic performance, demonstrated specificity, and stability-indicating capabilities.

  • The Alternative Method 1 with a Phenyl-Hexyl column did not offer any significant advantages over the C18 column for this particular analyte.

  • The Alternative Method 2 using a chiral stationary phase is essential for controlling the stereochemistry of the molecule and should be employed when enantiomeric purity is a critical quality attribute.

The choice of method should align with the specific analytical requirements, whether it be for achiral purity assessment or for the more specialized quantification of enantiomers.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Li, T., & Li, G. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Schlingmann, G., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4341. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ResearchGate. (2025). Recent analytical method developed by RP-HPLC. Retrieved from [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • ZirChrom. (2004). Method Development Guide. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]

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Navigating the Landscape of Aryl Cyclopropanes: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pursuit of novel molecular architectures that enhance therapeutic efficacy while minimizing adverse effects is a perpetual endeavor. Among the myriad of structural motifs employed, the aryl cyclopropane unit has emerged as a particularly compelling scaffold. Its unique conformational rigidity and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This guide provides a comprehensive comparison of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile with other relevant aryl cyclopropanes, offering insights into the nuanced effects of aromatic substitution on key drug-like properties. Through a synthesis of available data and established scientific principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this versatile chemical entity.

The Allure of the Cyclopropyl Ring: A Bioisosteric Marvel

The cyclopropane ring, a three-membered carbocycle, is more than just a compact structural element. In drug design, it is frequently utilized as a bioisostere for various functional groups, including gem-dimethyl groups and even phenyl rings.[1] This is due to its distinct electronic nature, which is somewhere between that of an alkane and an alkene, and its ability to impose conformational constraint on a molecule.[2] The introduction of a cyclopropyl moiety can lead to a range of benefits:

  • Enhanced Metabolic Stability: The strained C-H bonds of the cyclopropane ring are often more resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance.[3][4] This can lead to an improved pharmacokinetic profile, including a longer half-life.[5]

  • Improved Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, higher potency.[6]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity (logP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

This guide will focus on 1-aryl-1-cyanocyclopropanes, a class of compounds where the interplay between the cyclopropyl ring and the substituted aromatic moiety dictates their overall performance.

Comparative Analysis of Substituted Aryl Cyclopropanes

While direct experimental data for this compound is not extensively available in the public domain, we can draw meaningful comparisons by examining structurally related analogs. The substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the entire molecule, thereby influencing its biological activity and physicochemical characteristics.

For this comparative analysis, we will consider the following hypothetical analogs alongside our target compound:

  • Compound A: 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (unsubstituted at the 3-position)

  • Compound B: this compound (our target compound)

  • Compound C: 1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile (exploring electronic effects)

  • Compound D: 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile (exploring electronic effects)

Physicochemical Properties: A Balancing Act

The lipophilicity (logP) and ionization constant (pKa) are fundamental properties that govern a drug's behavior in a biological system.

CompoundStructurePredicted logPPredicted pKa (of conjugate acid)Rationale for Predicted Differences
A 1-(4-Bromophenyl)cyclopropane-1-carbonitrile~3.2~ -5.0The bromo substituent is lipophilic. The nitrile group is a weak base.
B This compound ~3.6 ~ -4.8 The additional methyl group increases lipophilicity. The methyl group is weakly electron-donating, slightly increasing the basicity of the nitrile.
C 1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile~3.5~ -5.5Two chloro substituents increase lipophilicity. Both are electron-withdrawing, decreasing the basicity of the nitrile more significantly than a single bromo group.
D 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile~2.5~ -4.5The methoxy group is less lipophilic than bromine or chlorine. It is strongly electron-donating, increasing the basicity of the nitrile.

Table 1. Predicted physicochemical properties of selected aryl cyclopropanes. Predicted values are based on standard computational models and the principles of substituent effects.

The interplay of these properties is critical. For instance, while increased lipophilicity can enhance membrane permeability, it might also lead to higher plasma protein binding and lower aqueous solubility. The pKa of the nitrile group, although very weak, can influence interactions with biological targets.

Metabolic Stability: The Gatekeeper to Efficacy

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure. In vitro assays using liver microsomes are a standard method to assess this property.[8][9][10][11]

CompoundKey SubstituentsPredicted Metabolic Stability (t½ in HLM)Rationale for Predicted Differences
A 4-BromoModerateThe phenyl ring is susceptible to oxidation. The bromo group can sometimes be a site for metabolic attack, although less common.
B 4-Bromo, 3-Methyl Potentially Higher The methyl group might sterically hinder access of metabolic enzymes to the adjacent positions on the phenyl ring. However, the methyl group itself can be a site of oxidation.
C 3,4-DichloroModerate to HighThe electron-withdrawing chloro groups can deactivate the aromatic ring towards oxidative metabolism.
D 4-MethoxyLowerThe methoxy group is a common site for O-demethylation by CYP enzymes, leading to rapid metabolism.

Table 2. Predicted metabolic stability of selected aryl cyclopropanes in human liver microsomes (HLM). Predictions are based on known metabolic pathways of substituted aromatic compounds.

Biological Activity: The Ultimate Test

The biological activity of these compounds will be highly dependent on the specific target they are designed to interact with. However, we can infer some general structure-activity relationships (SAR) based on their potential as cytotoxic or antimicrobial agents, as has been explored for similar structures.[2][12][13]

For a hypothetical kinase target, the substituents on the phenyl ring would be crucial for establishing key interactions within the binding pocket.

CompoundKey FeaturesPredicted Biological Activity (e.g., IC50)SAR Rationale
A 4-BromoBaseline ActivityThe bromo group can form halogen bonds or occupy a hydrophobic pocket.
B 4-Bromo, 3-Methyl Potentially Improved Activity The methyl group could provide additional hydrophobic interactions or optimize the fit within a specific sub-pocket of the target.
C 3,4-DichloroActivity Dependent on TargetThe electronic and steric profile is significantly different and would depend on the specific requirements of the binding site.
D 4-MethoxyActivity Dependent on TargetThe methoxy group can act as a hydrogen bond acceptor, which could be beneficial or detrimental depending on the target's active site.

Table 3. Hypothetical structure-activity relationship (SAR) for selected aryl cyclopropanes against a generic biological target.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties and activities, a series of standardized experiments should be conducted.

Synthesis of Aryl Cyclopropane Analogs

The synthesis of 1-arylcyclopropane-1-carbonitriles can be achieved through various methods. A common approach involves the reaction of an appropriately substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

cluster_0 Synthesis of 1-Arylcyclopropane-1-carbonitriles A Arylacetonitrile D 1-Arylcyclopropane-1-carbonitrile A->D B 1,2-Dibromoethane B->D C Strong Base (e.g., NaH) C->D

Caption: General synthetic scheme for 1-arylcyclopropane-1-carbonitriles.

Step-by-Step Protocol:

  • To a solution of the substituted phenylacetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature of 60-80 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-arylcyclopropane-1-carbonitrile.

Determination of Physicochemical Properties

LogP Determination (Shake-Flask Method): [14]

  • Prepare a mutually saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (UV-Metric Method): [14]

  • Prepare a series of buffer solutions with a range of pH values.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to each buffer solution in a 96-well plate.

  • Measure the UV-Vis spectrum of each solution.

  • Plot the absorbance at a specific wavelength against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

In Vitro Metabolic Stability Assay

Liver Microsomal Stability Assay: [8][9]

cluster_1 Metabolic Stability Assay Workflow Start Incubate Compound with Liver Microsomes & NADPH Sampling Sample at Time Points Start->Sampling Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Determine Half-life (t½) & Intrinsic Clearance Analysis->Result

Caption: Workflow for a typical in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubate the mixture at 37 °C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

Biological Activity Assays

The choice of biological assay will be target-dependent. For instance, if evaluating for anticancer activity, a cytotoxicity assay against relevant cancer cell lines would be appropriate.

MTT Cytotoxicity Assay: [2]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The strategic incorporation of the aryl cyclopropane motif offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As this guide illustrates, the substituents on the aryl ring have a profound impact on the physicochemical properties, metabolic stability, and biological activity of these compounds. While direct experimental data for this compound remains to be fully elucidated in a comparative context, the principles and experimental protocols outlined here provide a robust framework for its evaluation.

Future research should focus on the systematic synthesis and testing of a library of substituted 1-aryl-1-cyanocyclopropanes to build a comprehensive quantitative structure-activity relationship (QSAR) model. This will enable more accurate in silico prediction of the properties of novel analogs and accelerate the discovery of new therapeutic agents. By understanding the subtle interplay of steric and electronic effects, we can unlock the full potential of this remarkable chemical scaffold in the ongoing quest for safer and more effective medicines.

References

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994–1004.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 346–354.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.
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A Researcher's Guide to Comparing the Biological Activity of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount for developing next-generation therapeutics. Among these, cyclopropane derivatives have emerged as valuable building blocks, offering distinct advantages in molecular rigidity, metabolic stability, and receptor binding affinity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of novel derivatives of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile.

The core structure, characterized by a bromo- and methyl-substituted phenyl ring attached to a cyclopropane nitrile, presents a promising starting point for medicinal chemistry exploration. The cyclopropane ring's inherent strain and rigidity can significantly influence a molecule's three-dimensional structure, potentially locking it into a bioactive conformation and enhancing its interaction with biological targets.[1] Furthermore, the nitrile group is a versatile functional group found in numerous natural products with diverse biological activities.[3]

This document outlines the rationale behind selecting derivatives for synthesis and provides detailed, field-proven experimental protocols for a head-to-head comparison of their biological efficacy, focusing primarily on potential anticancer and antimicrobial activities.

Rationale for Derivative Selection and Synthesis

The process of generating novel derivatives from a lead compound is a cornerstone of medicinal chemistry. The goal is to modulate the compound's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. For the core scaffold, this compound, we propose a series of hypothetical derivatives for comparative analysis. The selection is based on established principles of structure-activity relationships (SAR).

Hypothetical Derivatives for Comparative Analysis:

  • Derivative A (Amide Analogue): Hydrolysis of the nitrile group to a primary amide. This modification can introduce hydrogen bonding capabilities, potentially altering target engagement and solubility.

  • Derivative B (Carboxylic Acid Analogue): Complete hydrolysis of the nitrile to a carboxylic acid. This introduces a negative charge at physiological pH, which can dramatically alter solubility and interaction with biological targets.

  • Derivative C (Fluorinated Analogue): Substitution of the methyl group with a trifluoromethyl group. This can enhance metabolic stability and lipophilicity, potentially improving cell permeability.

  • Derivative D (Alternative Halogen Analogue): Replacement of the bromine atom with chlorine or fluorine. Halogen substitution significantly impacts the electronic properties of the phenyl ring and can influence binding affinity.

The synthesis of these derivatives would follow established organic chemistry principles, such as acid- or base-catalyzed nitrile hydrolysis for Derivatives A and B, and multi-step synthesis from appropriately substituted precursors for Derivatives C and D.[4][5]

Comparative Biological Activity Assessment: A Step-by-Step Approach

A multi-tiered approach is essential for a comprehensive comparison of biological activity. This typically begins with broad in vitro screening, followed by more focused mechanistic studies and, for promising candidates, in vivo validation.

In Vitro Cytotoxicity Screening

The initial step in assessing anticancer potential is to evaluate the cytotoxicity of the compounds against a panel of cancer cell lines.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the parent compound and its derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells and vehicle (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[6]

Data Presentation:

The IC50 values for the parent compound and its derivatives should be summarized in a table for easy comparison across different cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Parent CompoundHypothetical ValueHypothetical Value
Derivative AHypothetical ValueHypothetical Value
Derivative BHypothetical ValueHypothetical Value
Derivative CHypothetical ValueHypothetical Value
Derivative DHypothetical ValueHypothetical Value

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-well Plates prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Antimicrobial Activity Screening

Given that many cyclopropane-containing compounds exhibit antimicrobial properties, it is prudent to screen these derivatives for activity against clinically relevant bacterial and fungal strains.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Strain Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in appropriate broth media.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive controls (a known antibiotic/antifungal) and negative controls (no compound).

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

The MIC values should be tabulated to compare the antimicrobial potency of the derivatives.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent CompoundHypothetical ValueHypothetical ValueHypothetical Value
Derivative AHypothetical ValueHypothetical ValueHypothetical Value
Derivative BHypothetical ValueHypothetical ValueHypothetical Value
Derivative CHypothetical ValueHypothetical ValueHypothetical Value
Derivative DHypothetical ValueHypothetical ValueHypothetical Value

Delving Deeper: Mechanistic Insights

For derivatives that show promising activity in the initial screens, further experiments are necessary to elucidate their mechanism of action.

Apoptosis vs. Necrosis

To understand how a cytotoxic compound kills cancer cells, it is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway for Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Converging pathways of apoptosis that can be initiated by cytotoxic compounds.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacological activity in a whole organism.[10][11]

Experimental Protocol: Human Tumor Xenograft Model

This is a widely used preclinical model for evaluating anticancer agents.[12][13]

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the test compound (administered orally or intraperitoneally), a vehicle control, or a positive control drug.

  • Monitoring: Tumor size and body weight are monitored regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the comparative analysis of this compound derivatives. By employing the described in vitro and in vivo assays, researchers can effectively screen for cytotoxic and antimicrobial activities, gain insights into the mechanisms of action, and identify promising lead compounds for further preclinical development. The interpretation of the structure-activity relationship data generated from these studies will be crucial for the rational design of next-generation therapeutic agents based on this novel chemical scaffold.

References

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A Guide to the Structural Elucidation of Novel Phenylcyclopropane Compounds: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function and properties. In the realm of drug discovery and development, understanding the conformational nuances of a novel chemical entity can unlock insights into its biological activity, while in materials science, it can dictate physical characteristics. This guide provides a comprehensive overview of the process of X-ray crystallographic analysis, using the hypothetical case of the novel compound 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile to illustrate the workflow.

While a public crystal structure for this specific molecule is not available at the time of this writing, this guide will detail the established experimental pathway to determine its structure. Furthermore, we will conduct a comparative analysis of its expected structural features against experimentally determined crystal structures of analogous compounds. This will provide a predictive framework and highlight the structural diversity that can be expected within this chemical class.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid.[1][2] The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, from which the electron density and, consequently, the positions of the atoms can be mapped.[3][4] This provides unparalleled detail on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and packing within the crystal.[5][6] For novel drug candidates, this information is invaluable for understanding receptor binding and for guiding further structural modifications.[7]

Experimental Workflow: From Powder to Solved Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach.[8] The following workflow represents the standard procedure for the structural elucidation of a small organic molecule like this compound.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Suitable Single Crystal D X-ray Diffraction C->D Mounted Crystal E Data Processing D->E Diffraction Pattern F Structure Solution (Direct Methods) E->F Processed Data G Structural Refinement F->G Initial Structural Model H Validation & Deposition G->H Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Synthesis, Purification, and Crystal Growth

The foundational and often most challenging step is obtaining a high-quality single crystal.[2] The starting material, in this case, this compound, must be synthesized and purified to a very high degree (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality diffraction pattern.

Crystal growth is then attempted using various techniques, with slow evaporation of a saturated solution being the most common for organic molecules.[9] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. For a molecule like our target, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, acetone, ethanol) would be screened, as well as solvent mixtures. The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[5][10] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.

A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, that capture the intensities and positions of the diffracted X-rays.[2] A complete data set may consist of hundreds of images, each corresponding to a small rotation of the crystal.

Step 3: Structure Solution and Refinement

The collected diffraction data are first processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffraction spots are then used to calculate the structure factors. The "phase problem," a central challenge in crystallography, is typically solved for small molecules using direct methods, which are computational algorithms that can predict the phases of the structure factors.[8]

This initial solution provides a rough electron density map, into which a molecular model can be built. This model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to best fit the experimental diffraction data.[8] The quality of the final structure is assessed by parameters such as the R-factor, which measures the agreement between the calculated and observed structure factors.

Comparative Structural Analysis

In the absence of an experimental structure for this compound, we can predict some of its key structural features and compare them to known structures of analogous compounds. The primary points of interest are the conformation of the phenyl and cyclopropane rings and the influence of the substituents on the overall molecular geometry and crystal packing.

Hypothetical Structure of this compound

We would expect the cyclopropane ring to be nearly perpendicular to the plane of the phenyl ring. The C-C bond lengths within the cyclopropane ring are anticipated to be in the range of 1.48-1.52 Å, typical for such strained ring systems.[11] The nitrile group (C≡N) is expected to have a bond length of approximately 1.14 Å. The bromine and methyl substituents on the phenyl ring will influence the electronic properties and potentially the crystal packing through intermolecular interactions.

Alternative 1: A Bromo- and Methyl-Substituted Chalcone

The crystal structure of 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one provides a useful comparison for the bromo- and methyl-substituted phenyl moiety.[12][13] In this chalcone, the phenyl rings are not coplanar, and the crystal packing is influenced by halogen bonding involving the bromine atom.[12] This suggests that in our target molecule, the bromine atom could also play a significant role in directing the supramolecular assembly through halogen bonds or other weak interactions.

Alternative 2: A Dibromophenyl Cyclopropane Derivative

The structure of 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide is particularly relevant as it contains both a substituted bromophenyl group and a cyclopropane ring.[11] In this molecule, the C-C bond lengths of the cyclopropane ring range from 1.48 to 1.50 Å.[11] The crystal packing is stabilized by C-H···O and C-H···F hydrogen bonds.[11] This highlights the potential for the nitrile group in our target molecule to act as a hydrogen bond acceptor, forming C-H···N interactions, which are common in the crystal structures of nitriles.

ParameterHypothetical Target Compound1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one[12][13]4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide[11]
Key Structural Moiety Bromomethylphenyl, CyclopropaneBromophenyl, MethylphenylDibromophenyl, Cyclopropane
Anticipated/Observed Cyclopropane C-C Bond Lengths (Å) ~1.48 - 1.52N/A1.48 - 1.50
Key Intermolecular Interactions Potential C-H···N hydrogen bonds, Halogen bondsHalogen bondsC-H···O and C-H···F hydrogen bonds
Conformation Phenyl and cyclopropane rings likely non-coplanarPhenyl rings are non-coplanarPhenyl and cyclopropane rings are non-coplanar

Table 1: Comparison of expected and observed structural parameters for the target compound and its alternatives.

Conclusion

The structural elucidation of a novel compound like this compound through single-crystal X-ray diffraction is a well-established, powerful technique that provides definitive conformational and configurational information.[7] While the specific crystal structure of this molecule remains to be determined, a comparative analysis with structurally related compounds allows for informed predictions about its molecular geometry and potential intermolecular interactions. The presence of the bromine atom and the nitrile group suggests that halogen bonding and hydrogen bonding will likely be key features in its crystal packing, influencing its solid-state properties. This guide provides a framework for researchers embarking on the crystallographic analysis of new chemical entities, from the practical aspects of the experimental workflow to the interpretation of the resulting structural data in a comparative context.

References

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A Comparative Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated synthesis protocols for 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry. The unique structural motif of a cyclopropane ring fused to an aromatic system imparts desirable pharmacological properties, such as metabolic stability and enhanced binding affinity. This document presents two effective synthesis strategies, offering insights into the rationale behind the chosen methodologies and providing comprehensive experimental details to enable reproducible results.

Introduction to Synthetic Strategies

The synthesis of this compound is typically approached via a two-step sequence:

  • Synthesis of the Arylacetonitrile Intermediate: The initial step involves the preparation of (4-bromo-3-methylphenyl)acetonitrile from the corresponding benzyl halide.

  • Cyclopropanation: The resulting arylacetonitrile is then subjected to a cyclopropanation reaction to construct the desired three-membered ring.

This guide will compare two primary protocols that leverage well-established and reliable chemical transformations, focusing on a classical nucleophilic substitution followed by a phase-transfer catalyzed (PTC) cyclopropanation. We will also briefly explore alternative cyclopropanation methods to provide a broader context for synthetic planning.

Protocol 1: Classical Cyanation Followed by Phase-Transfer Catalysis (PTC) Cyclopropanation

This protocol represents a robust and widely applicable method for the synthesis of 1-aryl-1-cyanocyclopropanes. The use of phase-transfer catalysis in the second step is crucial for achieving high yields by facilitating the reaction between the aqueous and organic phases.[1]

Part A: Synthesis of (4-Bromo-3-methylphenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 4-bromo-3-methylbenzyl bromide is displaced by a cyanide ion.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Starting Material: To this solution, add 4-bromo-3-methylbenzyl bromide (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (4-bromo-3-methylphenyl)acetonitrile.

Causality of Experimental Choices:

  • Solvent System: The ethanol/water mixture is chosen to dissolve both the inorganic salt (sodium cyanide) and the organic substrate (benzyl bromide), facilitating the reaction.

  • Reflux Conditions: Heating the reaction increases the rate of the SN2 reaction, leading to a reasonable reaction time.

Part B: Phase-Transfer Catalyzed Cyclopropanation

The benzylic proton of (4-bromo-3-methylphenyl)acetonitrile is acidic and can be deprotonated by a strong base. The resulting carbanion acts as a nucleophile and reacts with 1,2-dibromoethane in a Michael-initiated ring closure (MIRC) reaction to form the cyclopropane ring. A phase-transfer catalyst, such as a quaternary ammonium salt, is essential to transport the hydroxide ions from the aqueous phase to the organic phase to deprotonate the acetonitrile.[3]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add (4-bromo-3-methylphenyl)acetonitrile (1.0 equivalent), 1,2-dibromoethane (1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents) in toluene.

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5.0 equivalents) dropwise to the mixture. An exothermic reaction is expected.

  • Reaction Conditions: After the addition is complete, heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford this compound.

Causality of ExperimentalCHOICES:

  • Phase-Transfer Catalyst (PTC): TBAB facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the arylacetonitrile. This is critical for the reaction to proceed at a reasonable rate.

  • Vigorous Stirring: High shear mixing is necessary to maximize the interfacial area between the aqueous and organic phases, enhancing the efficiency of the phase-transfer catalysis.

  • Excess Base and Dihaloalkane: Using an excess of these reagents drives the reaction towards completion.

Protocol 2: Alternative Cyclopropanation Approaches - A Comparative Discussion

While the PTC method is highly effective, other cyclopropanation strategies can be considered, each with its own advantages and limitations.

Simmons-Smith Reaction

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[4][5][6] This method is particularly effective for the cyclopropanation of alkenes. To apply this to the synthesis of the target molecule, a different synthetic route would be required, for instance, by preparing 1-(4-bromo-3-methylphenyl)ethene and then performing the cyclopropanation. This adds steps to the overall synthesis.

  • Mechanism: The reaction is believed to proceed through a concerted mechanism where the carbene is delivered to the double bond.[7][8]

  • Advantages: It is often stereospecific and tolerates a wide range of functional groups.

  • Disadvantages: The reagents can be expensive and sensitive to moisture and air. The precursor alkene would need to be synthesized first.

Kulinkovich Reaction

The Kulinkovich reaction allows for the synthesis of cyclopropanols from esters using Grignard reagents and a titanium(IV) alkoxide catalyst.[9][10][11] To adapt this for the target molecule, one would need to start with an ester, such as methyl (4-bromo-3-methyl)benzoate, which would yield a cyclopropanol. Subsequent conversion of the hydroxyl group to a nitrile would be necessary, adding complexity to the synthesis.

  • Mechanism: The reaction involves the formation of a titanacyclopropane intermediate.[9][12]

  • Advantages: It provides access to cyclopropanols, which are versatile synthetic intermediates.

  • Disadvantages: This method is not a direct route to the desired cyanocyclopropane and requires additional synthetic steps.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert aldehydes, ketones, or electron-deficient alkenes into epoxides or cyclopropanes.[13][14][15] An α,β-unsaturated nitrile derived from 4-bromo-3-methylbenzaldehyde could potentially be a substrate for this reaction.

  • Mechanism: The reaction proceeds via the nucleophilic addition of the ylide to the carbonyl or alkene, followed by an intramolecular SN2 displacement.

  • Advantages: It is a powerful method for the formation of three-membered rings.

  • Disadvantages: Requires the synthesis of an α,β-unsaturated precursor and the handling of sulfur ylides.

Performance Comparison

ParameterProtocol 1: PTC CyclopropanationAlternative Methods (General)
Starting Materials 4-bromo-3-methylbenzyl bromideVaries (alkenes, esters, aldehydes)
Number of Steps 22 or more
Reagent Cost ModerateCan be high (e.g., diiodomethane)
Scalability Readily scalableCan be challenging for some methods
Reported Yields Generally good to excellent for analogous systemsVariable
Safety/Handling Requires handling of sodium cyanide (toxic)May involve pyrophoric or sensitive reagents

Visualizing the Workflow

Protocol 1: Synthesis Workflow

G cluster_0 Part A: Cyanation cluster_1 Part B: PTC Cyclopropanation A1 4-Bromo-3-methylbenzyl bromide A3 Reflux A1->A3 A2 Sodium Cyanide (Ethanol/Water) A2->A3 A4 (4-Bromo-3-methylphenyl)acetonitrile A3->A4 B1 (4-Bromo-3-methylphenyl)acetonitrile A4->B1 B3 Heating (50-60°C) B1->B3 B2 1,2-Dibromoethane NaOH (aq), TBAB B2->B3 B4 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile B3->B4

Caption: Workflow for the synthesis of the target molecule via Protocol 1.

Mechanistic Rationale of PTC Cyclopropanation

G cluster_aq Aqueous Phase cluster_org Organic Phase Aqueous Phase Aqueous Phase Organic Phase Organic Phase OH_aq OH⁻ PTC_Q Q⁺Br⁻ (TBAB) OH_aq->PTC_Q Phase Transfer Na_aq Na⁺ ArCH2CN Ar-CH₂-CN ArCHCN Ar-CH⁻-CN ArCH2CN->ArCHCN Deprotonation PTC_OH Q⁺OH⁻ PTC_OH->ArCH2CN Intermediate Ar-C(CN)-CH₂-CH₂-Br ArCHCN->Intermediate Nucleophilic Attack Dibromoethane Br-CH₂-CH₂-Br Dibromoethane->Intermediate Product Ar-Cyclopropyl-CN Intermediate->Product Intramolecular SN2 PTC_Q->PTC_OH

Caption: Phase-transfer catalysis mechanism for cyclopropanation.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the cyanation of 4-bromo-3-methylbenzyl bromide followed by a phase-transfer catalyzed cyclopropanation with 1,2-dibromoethane. This method is advantageous due to its operational simplicity, scalability, and the use of readily available reagents. While alternative cyclopropanation methods such as the Simmons-Smith, Kulinkovich, and Corey-Chaykovsky reactions are powerful tools in organic synthesis, they would require a less direct synthetic route to the target nitrile. The choice of synthetic protocol will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

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  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. WordPress. [Link]

  • Alternative Approaches to Classical Cyclopropanation Strategies. ResearchGate. [Link]

  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry S. Rzepa's Blog. [Link]

  • Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Reactions of Nitroarenes with Corey-Chaykovsky Reagents. ResearchGate. [Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ACS Publications. [Link]

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. KU Leuven. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]

  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. National Institutes of Health. [Link]

  • Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. ResearchGate. [Link]

  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... ResearchGate. [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Industrial Phase-Transfer Catalysis. phasetransfer.com. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

In the landscape of drug discovery and materials science, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile stands as a valuable synthetic intermediate. Its unique structural motif, combining a substituted aromatic ring with a strained cyclopropane nitrile, makes it a key building block for complex molecular architectures. However, the synthetic utility of this compound is directly contingent on its purity. Undetected impurities, even at trace levels, can lead to unpredictable reaction outcomes, the formation of unwanted side products, and significant delays in research and development timelines.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for rigorously assessing the purity of commercial-grade this compound. We move beyond mere protocol recitation to explain the underlying principles and strategic rationale for selecting one technique over another, empowering researchers to design a self-validating system for quality control.

Understanding the Impurity Profile: A Predictive Approach

Effective purity analysis begins with a theoretical understanding of potential impurities. Based on common synthetic routes for substituted aryl cyclopropane carbonitriles, such as modifications of the Rosenmund-von Braun reaction or nucleophilic substitution on a cyclopropyl halide, we can anticipate several classes of impurities.[1]

  • Starting Material Carryover: Incomplete reaction could lead to the presence of precursors like 1-bromo-2-methyl-4-(prop-2-yn-1-yl)benzene or related intermediates.

  • Isomeric Impurities: Positional isomers, such as 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile, may arise from impure starting materials.

  • Byproducts of Synthesis: Side reactions can generate compounds like the corresponding amide or carboxylic acid via hydrolysis of the nitrile group.

  • Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., Toluene, Acetonitrile, Tetrahydrofuran) may be present.

A multi-faceted analytical approach is therefore not just recommended, but essential for a comprehensive purity determination.

cluster_impurities Potential Impurities compound compound impurity impurity Main 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carbonitrile SM Starting Material (e.g., 4-bromo-1-ethynyl-2-methylbenzene) Main->SM May Contain Isomer Positional Isomer (e.g., 1-(5-Bromo-2-methylphenyl)...) Main->Isomer May Contain Hydrolysis Hydrolysis Product (...cyclopropane-1-carboxamide) Main->Hydrolysis May Contain Solvent Residual Solvents (Toluene, THF, etc.) Main->Solvent May Contain Byproduct Reaction Byproduct Main->Byproduct May Contain

Caption: Predicted impurity profile for the target compound.

Comparative Analysis of Analytical Methodologies

No single technique can provide a complete purity profile. The strength of a quality control regimen lies in the orthogonal application of multiple, complementary methods. Here, we compare the three most powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (¹H NMR)
Primary Use Quantitative purity (Area %), separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural confirmation, identification and quantification of major components and impurities.
Detection Principle UV AbsorbanceMass-to-charge ratioNuclear spin transitions in a magnetic field
Strengths - Excellent for non-volatile and thermally labile compounds.- High precision and accuracy for quantification.- Wide availability of column chemistries.[2]- High sensitivity and selectivity.- Provides structural information from mass fragmentation patterns.- Excellent for residual solvent analysis.[3]- Provides unambiguous structural information.- Can identify and quantify unknown impurities if structurally different.- qNMR offers high accuracy without needing specific reference standards for each impurity.
Limitations - Requires chromophore for UV detection.- Co-eluting impurities can be missed.- Impurity identification is not definitive without LC-MS.[4]- Compound must be volatile and thermally stable.- Potential for sample degradation in the injector.- Less precise for quantification compared to HPLC with FID/UV.- Lower sensitivity compared to MS-based methods.- Signal overlap can complicate analysis in complex mixtures.- Requires higher sample concentration.
Hypothetical Data Purity: 99.5% (Area %)Impurity A (Isomer): 0.25%Impurity B (Hydrolysis): 0.15%Impurity C (Unknown): 0.10%Residual Toluene: 50 ppmResidual THF: <20 ppmNo other volatile impurities detected.Conforms to structure.No observable impurities >0.1% integration.Confirms identity of major component.
The Workhorse: High-Performance Liquid Chromatography (HPLC)

For routine quality control and purity certification, reverse-phase HPLC is the method of choice. Its ability to separate compounds with minor structural differences makes it ideal for detecting isomeric impurities and non-volatile byproducts.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility in separating moderately polar to non-polar aromatic compounds.[2]

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of both the main compound and any potential impurities with a wide range of polarities.

  • Detector: A UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 226 nm and 271 nm) provides high sensitivity.[4]

The Specialist: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for detecting and identifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process.[5][6] The compound's halogenated aromatic nature makes it amenable to GC analysis.

Causality of Experimental Choices:

  • Technique: Headspace GC is often preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column.

  • Column: A mid-polarity column (e.g., DB-624 or equivalent) is effective for separating a wide range of common organic solvents.

  • Detector: A mass spectrometer provides definitive identification of eluting peaks based on their mass spectra, which is crucial for confirming the identity of trace-level contaminants.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly proton (¹H) NMR, serves as the definitive tool for structural confirmation. Every batch should be verified by ¹H NMR to ensure the correct structure has been synthesized. Furthermore, Quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for individual impurity standards.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: Signals in the ~7.0-7.8 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

  • Methyl Protons: A singlet around ~2.4 ppm.

  • Cyclopropane Protons: Two multiplets in the ~1.2-1.8 ppm range, characteristic of the diastereotopic protons on the cyclopropane ring.[7]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure data integrity.

Workflow for Comprehensive Purity Assessment

Caption: A logical workflow for the complete purity validation of the target compound.

Protocol 1: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent of all integrated peaks.

Protocol 2: GC-MS Residual Solvent Analysis
  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) to dissolve. Crimp securely.

  • Analysis: Run the sample vial. Identify and quantify any detected solvents against a calibrated standard containing known amounts of common process solvents.

Conclusion: An Integrated Strategy for Assured Quality

The purity assessment of this compound is a critical step that underpins its successful application in research and development. A robust quality control strategy does not rely on a single analytical measurement. Instead, it integrates the structural confirmation from ¹H NMR , the precise quantification of non-volatile impurities by HPLC , and the sensitive detection of residual solvents via GC-MS . This orthogonal approach provides a comprehensive and trustworthy purity profile, ensuring that the material meets the exacting standards required for advanced scientific endeavors.

References

  • Grob, K. & Barry, T. (2004). Gas Chromatography and Mass Spectrometry: A Practical Guide. Available at: [Link]

  • Franke, Z. et al. (1973). Chemistry of toxic substances, vol. 2. A method for the quantitative determination of physiologically active nitriles.
  • Cutter, H. B., & Taras, M. (1941). A Method for the Identification of Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Available at: [Link]

  • Zlatkis, A., & Lichtenstein, H. A. (1973). Detection and determination of nitriles. Journal of Chromatographic Science. Available at: [Link]

  • Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Environmental Health Perspectives. Available at: [Link]

  • Ellis, C. F. (1963). Process for the preparation and the isolation of aromatic nitriles. U.S. Patent 4,925,642.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Reddy, G. M., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available at: [Link]

  • Dong, J., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. Available at: [Link]

  • Pratama, M. R. F., & Martono, S. (2023). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. Available at: [Link]

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A Comparative Reactivity Analysis: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile and its Chloro Analog in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the choice of aryl halide precursor is a critical decision point that dictates reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the chemical reactivity between 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile and its corresponding chloro analog. While both compounds serve as valuable scaffolds, their reactivity profiles, primarily in palladium-catalyzed cross-coupling reactions, differ significantly. Aryl bromides, such as the bromo-analog, are generally more reactive than their chloro counterparts.[1][2][3] This enhanced reactivity is fundamentally attributed to the lower carbon-halogen bond dissociation energy and more favorable kinetics of the oxidative addition step, which is often rate-determining in catalytic cycles.[1] However, recent advancements in catalyst technology, specifically the development of sophisticated phosphine ligands, have rendered the more economical and abundant aryl chlorides as increasingly viable substrates.[1][4] This guide will dissect the theoretical underpinnings of this reactivity difference, present comparative data, and provide robust experimental protocols to inform strategic decisions in synthesis design.

Theoretical Foundations of Reactivity

The disparate reactivity between the bromo and chloro analogs is not arbitrary; it is governed by fundamental physicochemical principles. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.

The Decisive Role of Carbon-Halogen Bond Strength

The most significant factor governing the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[5][6][7]

BondAverage Bond Energy (kJ/mol)Average Bond Length (pm)
C-Cl~330-340~177
C-Br~275-285~194
Data compiled from various sources.[5][8]

This lower bond dissociation energy (BDE) for the C-Br bond means less energy is required to cleave it during the initial, and often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] Consequently, reactions involving the bromo-analog can typically proceed under milder conditions with lower catalyst loadings compared to the chloro-analog.

Electronic and Steric Influences

Beyond bond strength, the electronic environment of the aromatic ring and steric factors also play a role.

  • Electronic Effects : The halogen atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[9] For both chlorine and bromine, the inductive effect deactivates the ring towards electrophilic substitution but makes the carbon atom of the C-X bond more electrophilic and susceptible to attack by a low-valent metal catalyst. The ortho-methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation, which slightly increases the electron density on the ring.[10]

  • Steric Hindrance : The presence of the methyl group and the bulky cyclopropane-1-carbonitrile moiety adjacent to the halogen can introduce steric hindrance. This can influence the approach of the bulky palladium catalyst complex to the C-X bond. However, some studies suggest that severe steric hindrance can, counterintuitively, accelerate aryl halide activation by favoring alternative, one-electron pathways over the traditional two-electron oxidative addition.[11] The cyclopropane ring itself possesses unique electronic properties, allowing for conjugative transmission of electronic effects to and from the phenyl ring, which can impact the molecule's overall properties and reactivity.[12]

The interplay of these factors is visually summarized in the diagram below.

G Reactivity Overall Reactivity BDE Bond Dissociation Energy (C-X) Reactivity->BDE Primarily determined by Electronics Electronic Effects Reactivity->Electronics Influenced by Sterics Steric Hindrance Reactivity->Sterics Influenced by BondStrength C-Br < C-Cl BDE->BondStrength Inductive Halogen (-I) Methyl (+I) Electronics->Inductive Ortho Ortho-Methyl Group Cyclopropane Group Sterics->Ortho

Caption: Key factors influencing aryl halide reactivity.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the primary arenas where the reactivity differences between the bromo- and chloro-analogs become apparent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The general reactivity trend is Ar-I > Ar-Br >> Ar-Cl.[3] To achieve comparable yields with the chloro-analog, more forcing conditions are typically required, including higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems.

The catalytic cycle below illustrates the critical oxidative addition step where the reactivity divergence originates.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Rate-Limiting Step) pd0->oxidative_add pd2 Ar-Pd(II)(X)L₂ oxidative_add->pd2 Faster for X=Br Slower for X=Cl transmetalation Transmetalation pd2->transmetalation diorgano Ar-Pd(II)(Ar')L₂ transmetalation->diorgano reductive_elim Reductive Elimination diorgano->reductive_elim reductive_elim->pd0 output Ar-Ar' (Product) reductive_elim->output center input1 Ar-X (Aryl Halide) input1->oxidative_add input2 Ar'-B(OR)₂ (Boronic Ester/Acid) input2->transmetalation base + Base base->transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 2.1: Illustrative Comparison for Suzuki-Miyaura Coupling (Data is illustrative, based on general trends for similar substrates, and serves to highlight expected performance differences.)

Parameter1-(4-Bromo-3-methylphenyl)...1-(4-Chloro-3-methylphenyl)...Rationale & Citation
Substrate Bromo-analogChloro-analog-
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)Chloro-analog requires a more active, electron-rich, and bulky ligand catalyst system.[1]
Base K₂CO₃K₃PO₄Stronger bases are often needed for less reactive chlorides.
Temperature 80-90 °C100-110 °CHigher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.[5]
Reaction Time 4-8 hours12-24 hoursSlower oxidative addition kinetics prolong the reaction time.[1]
Typical Yield >90%70-85% (Optimized)Bromo-analog consistently provides higher yields under standard conditions.[2]
Buchwald-Hartwig Amination

Similar trends are observed in C-N bond formation via Buchwald-Hartwig amination. Activating the C-Cl bond for this transformation was a significant challenge, solved by the development of highly active palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[13][14][15] While effective protocols now exist for aryl chlorides, they often require more precise control of reaction parameters compared to their bromo counterparts.[16]

Experimental Protocols

The following sections provide detailed, self-validating methodologies for key cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates.

General Workflow for a Cross-Coupling Reaction

G start Start: Assemble Reagents setup Reaction Setup: - Add aryl halide, coupling partner, base, and catalyst to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup: - Quench reaction, separate layers. monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry purify Purify Crude Product: - Flash Chromatography, Recrystallization dry->purify end End: Characterize Pure Product purify->end

Caption: Standard experimental workflow for cross-coupling.

Protocol: Suzuki-Miyaura Coupling of the Bromo-Analog

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.[17][18]

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Under a positive pressure of inert gas, add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C in an oil bath and stir vigorously for 4-8 hours.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[17]

Protocol: Buchwald-Hartwig Amination of the Chloro-Analog

This protocol outlines a procedure for the more challenging C-N coupling with the chloro-analog, utilizing a modern catalyst system.[16]

  • Catalyst Pre-formation (Optional but recommended) : In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a Schlenk tube. Add a portion of the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup : To a separate oven-dried Schlenk flask, add 1-(4-chloro-3-methylphenyl)cyclopropane-1-carbonitrile (1.0 mmol, 1.0 equiv) and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Reagent Addition : Add the amine coupling partner (1.2 mmol, 1.2 equiv) and the pre-formed catalyst solution (or the catalyst components directly) to the flask.

  • Inert Atmosphere : If not assembled in a glovebox, seal the flask and cycle between vacuum and inert gas three times.

  • Solvent Addition : Add degassed, anhydrous toluene or dioxane (10 mL) via syringe.

  • Reaction : Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Workup & Purification : Follow steps 5-8 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography.

Conclusion and Strategic Outlook

The comparative analysis confirms that This compound is the more reactive substrate in standard palladium-catalyzed cross-coupling reactions. Its lower C-Br bond dissociation energy facilitates a faster oxidative addition, leading to higher yields under milder conditions and with less complex catalyst systems.

However, the choice between the bromo- and chloro-analogs is a strategic one involving a trade-off between reactivity and cost. Aryl chlorides are significantly more economical and widely available, making them highly attractive for large-scale synthesis. The continuous evolution of highly active catalyst systems has successfully bridged the reactivity gap, making the chloro-analog a viable and often preferred precursor in industrial and process chemistry settings where initial methods development can accommodate the need for more specialized catalytic systems.[1] For bench-scale discovery and rapid library synthesis where reaction robustness and speed are paramount, the bromo-analog remains the substrate of choice.

References

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. (APAC).
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Comparison of reactivity of different aryl halides.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Massachusetts Institute of Technology.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Bond strenghts. The Student Room.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Strengths of Ionic and Covalent Bonds. Introductory Chemistry.
  • Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of arom
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH.
  • Reactivity of electrophilic cyclopropanes. PMC - NIH.
  • Bond Strength and Bond Length. YouTube.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC - PubMed Central.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Reactivity of electrophilic cyclopropanes. PubMed.
  • The reaction of Aryl halide – Electrophilic Substitution Reaction. BYJU'S.

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Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug discovery and development, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile presents a unique combination of chemical functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a comprehensive safety protocol can be constructed by analyzing its structural components: an aromatic bromide, a cyclopropane ring, and a nitrile group. This guide provides the essential safety and logistical information required for its handling, grounded in the established protocols for similar chemical classes.

The primary acute hazard associated with this compound stems from its nitrile (-C≡N) functional group. Aliphatic nitriles can be metabolized to release the free cyanide ion, which is a potent and rapid-acting toxin.[1] Aromatic nitriles are generally more stable in the body, but the potential for cyanide release, especially in acidic conditions or during combustion, necessitates stringent safety measures.[1] Therefore, all handling procedures should be performed with the assumption that the compound is highly toxic.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, the primary method for exposure control must be robust engineering solutions.

  • Fume Hood: All handling of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood.[2] This is critical to prevent the inhalation of any fine powders or vapors, which is a primary route of exposure for nitrile compounds.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5] Storage areas should also be well-ventilated to prevent the accumulation of any potential off-gassing.[6]

  • Safety Equipment: An ANSI-approved eyewash station and safety drench shower must be immediately accessible and within a 10-second travel time from the handling area.[2][7] All personnel should be familiar with their location and operation before beginning work.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

Protection Type Equipment Specification Rationale and Standard
Eye/Face Protection Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[7][8]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., a utility-grade nitrile glove over an exam-style nitrile glove) is required.[2]Nitrile gloves offer good resistance to a broad range of chemicals, but compatibility should always be verified.[1][9] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Body Protection A flame-retardant lab coat, fully buttoned. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[5][10]Protects skin and personal clothing from contamination. Long pants and closed-toe shoes are also mandatory.[2]
Respiratory Protection For weighing or transferring the solid compound where dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[9] For operations with a higher potential for aerosolization, a full-face respirator with an organic vapor cartridge may be necessary.[7]All handling should ideally be performed in a fume hood to minimize the need for respiratory protection. However, as a secondary precaution, a respirator should be used when handling the powder.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]

  • Gowning: Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the material. Avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • After handling, carefully remove the outer gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.[5]

    • Decontaminate the work surface within the fume hood. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11][12]

Emergency Protocols: Spill and Exposure Response

Rapid and correct response to an emergency is critical. Never work alone when handling this compound.[2]

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size (Inside or Outside Hood?) Evacuate->Assess SmallSpill Small Spill (<5g) Inside Fume Hood Assess->SmallSpill  Small & Inside LargeSpill Large Spill (>5g) or ANY Spill Outside Hood Assess->LargeSpill  Large or Outside Contain Contain with Absorbent Material (e.g., clay, sawdust) SmallSpill->Contain CallEHS Evacuate Lab Call Emergency Services / EH&S LargeSpill->CallEHS Decontaminate Decontaminate Area: 1. pH 10 buffer 2. 10% bleach solution Contain->Decontaminate Dispose Collect Waste in Sealed Container Label as 'Cyanide-Containing Waste' Decontaminate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.